18:1 Dimethyl PE
Beschreibung
See also: PE-NMe2(18:1(9Z)/18:1(9Z)) (preferred).
Eigenschaften
CAS-Nummer |
96687-22-8 |
|---|---|
Molekularformel |
C43H82NO8P |
Molekulargewicht |
772.1 g/mol |
IUPAC-Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(dimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H82NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44(3)4)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,41H,5-18,23-40H2,1-4H3,(H,47,48)/b21-19-,22-20-/t41-/m1/s1 |
InChI-Schlüssel |
XHPZRQBHFOVLEJ-UNUIOPIBSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Dimethyl PE, chemically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid of significant interest in various fields of life sciences, particularly in drug delivery and membrane biophysics. As an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE), it plays a role in fundamental cellular processes. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, biological significance, and applications in research and drug development.
Physicochemical Properties
This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone, two oleic acid (18:1) chains attached at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup with two methyl groups attached to the amine. This amphipathic structure dictates its behavior in aqueous environments, leading to the formation of lipid bilayers.
| Property | Value | Source |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl | [1] |
| Synonyms | PDME, 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phospho-N,N-dimethylethanolamine | [1] |
| Chemical Formula | C43H82NO8P | |
| Molecular Weight | 772.09 g/mol | |
| CAS Number | 96687-22-8 | |
| Form | Powder or liquid in chloroform (B151607) | [2] |
| Purity | >99% (TLC) | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in chloroform and other organic solvents. Forms liposomes in aqueous solutions. | [2] |
Biological Significance: The Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway
This compound is a key intermediate in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC) in the liver.[3] This pathway involves the sequential methylation of phosphatidylethanolamine (PE), with S-adenosyl-L-methionine (SAM) serving as the methyl donor.[4] The enzyme PEMT, located in the endoplasmic reticulum and mitochondria-associated membranes, catalyzes all three methylation steps.[3]
The conversion of PE to PC is crucial for maintaining the structural integrity of cell membranes, as PC is a major component of the outer leaflet of the plasma membrane.[5] The PC/PE ratio is critical for membrane fluidity and function. Dysregulation of the PEMT pathway has been linked to various pathological conditions, including nonalcoholic fatty liver disease (NAFLD).[6]
Below is a diagram illustrating the PEMT signaling pathway:
Role in Drug Development and Research Applications
The amphipathic nature of this compound makes it a valuable component in the formulation of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs).[7] These nanocarriers can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery to specific cells or tissues.
This compound is often used as a "helper lipid" in combination with cationic lipids, such as DOTAP, to form stable and efficient transfection reagents for gene delivery. While not possessing a net positive charge itself, its presence can influence the overall structure and properties of the lipid bilayer, potentially enhancing the efficiency of nucleic acid delivery. The use of helper lipids like PE derivatives is a common strategy to improve the stability and fusogenic properties of liposomes.[7]
Experimental Protocols
Liposome Preparation using this compound (Adapted from DOPE protocols)
This protocol describes a general method for preparing unilamellar liposomes using the thin-film hydration and extrusion method. This can be adapted for incorporating this compound, often in combination with other lipids like DOTAP for gene delivery applications.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (this compound)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (or other desired lipids)
-
Chloroform
-
Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Methodology:
-
Lipid Film Formation:
-
Dissolve the desired amounts of this compound and other lipids (e.g., in a specific molar ratio with DOTAP) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.
-
-
Sonication:
-
To aid in the formation of multilamellar vesicles (MLVs), the lipid suspension can be briefly sonicated in a bath sonicator.
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated an odd number of times (e.g., 11-21 times) to ensure a homogenous size distribution.
-
-
Characterization:
-
The size distribution and zeta potential of the resulting liposomes can be determined using dynamic light scattering (DLS).
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. atlasofscience.org [atlasofscience.org]
- 5. mybiosource.com [mybiosource.com]
- 6. DNA TO DAILY HEALTH: HOW TO TEST FOR MTHFR, COMT, PEMT, AND OTHER SNPs [florynhealth.net]
- 7. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Dimethyl PE, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid of significant interest in various fields of life sciences research. As a member of the dimethylphosphatidylethanolamine class of lipids, it serves as a crucial intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE).[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of this compound, along with detailed experimental protocols for its analysis.
Chemical Structure and Properties
This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-2 positions. The phosphate (B84403) group at the sn-3 position is further linked to a N,N-dimethylethanolamine head group. The presence of the two methyl groups on the ethanolamine (B43304) moiety distinguishes it from its precursor, 18:1 PE, and its monomethylated intermediate.
Synonyms: 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, Phosphatidyldimethylethanolamine, PDME.[2][3]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C43H82NO8P | [2][3] |
| Molecular Weight | 772.09 g/mol | [2][3] |
| Physical State | Available as a powder or in chloroform (B151607) solution | [2][3] |
| Purity | >99% (TLC) | [2][3] |
| Storage Temperature | -20°C | [2][3] |
| CAS Number | 96687-22-8 | [2][3] |
Biological Significance and Signaling Pathway
This compound is a key intermediate in the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is one of the two major pathways for phosphatidylcholine (PC) biosynthesis in the liver.[2] This pathway involves the sequential methylation of phosphatidylethanolamine (PE), with S-adenosyl methionine (SAM) serving as the methyl donor. The enzyme phosphatidylethanolamine N-methyltransferase catalyzes these three consecutive methylation steps.
The conversion of PE to PC is crucial for various physiological processes, including membrane structure and fluidity, lipoprotein secretion, and bile composition. Dysregulation of the PEMT pathway has been linked to various metabolic diseases.
Below is a diagram illustrating the PEMT signaling pathway for the biosynthesis of Phosphatidylcholine.
Experimental Protocols
Chemical Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl
While this compound is commercially available, a general synthetic approach involves the N,N-dimethylation of the corresponding phosphatidylethanolamine (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine). A common method for the methylation of amines is the Eschweiler-Clarke reaction, which involves treatment with formaldehyde (B43269) and formic acid. However, for phospholipids, a milder approach using a methylating agent like methyl iodide is often preferred to avoid side reactions.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE)
-
Methyl iodide (CH₃I)
-
A hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol (B129727)/Water mixtures)
Procedure:
-
Dissolution: Dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add an excess of the hindered base (e.g., 3-4 equivalents of DIPEA) to the solution.
-
Methylation: Slowly add an excess of methyl iodide (at least 2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol:water 65:25:4 v/v/v). The product, this compound, should have a higher Rf value than the starting material.
-
Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to elute the desired product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Lipid Extraction and Analysis of this compound from Biological Samples
The following diagram outlines a typical workflow for the extraction and analysis of this compound from a biological sample, such as cultured cells or tissue homogenates, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Protocol for Lipid Extraction and LC-MS/MS Analysis:
1. Lipid Extraction (Modified Bligh-Dyer Method):
-
Homogenization: Homogenize the cell pellet or tissue sample in a suitable buffer.
-
Single-Phase Mixture: To the homogenate, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio to create a single-phase solution.
-
Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice to ensure complete extraction of lipids.
-
Phase Separation: Induce phase separation by adding chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v).
-
Centrifugation: Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.
-
Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol or isopropanol).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted lipid extract onto a reversed-phase liquid chromatography (LC) column (e.g., C18). Use a gradient elution with solvents such as water with formic acid and acetonitrile/isopropanol to separate the different lipid species.
-
Mass Spectrometric Detection: Analyze the eluent from the LC column using an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Identification and Quantification: Identify this compound based on its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) experiments. A neutral loss of the dimethylaminoethyl phosphate headgroup is a characteristic fragmentation. Quantification can be achieved by comparing the peak area of the analyte to that of a suitable internal standard.
Conclusion
This compound is a phospholipid with a well-defined chemical structure and important biological functions, primarily as an intermediate in the biosynthesis of phosphatidylcholine. This technical guide provides essential information for researchers working with this lipid, including its physicochemical properties, its role in the PEMT signaling pathway, and detailed protocols for its synthesis and analysis. The provided diagrams and structured data are intended to facilitate a deeper understanding and practical application of this knowledge in a research setting.
References
An In-depth Technical Guide to the Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathways for 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE), a significant intermediate in phospholipid metabolism. The document details both enzymatic and chemical synthesis approaches, including experimental protocols, quantitative data, and purification methods. Furthermore, it explores the role of N,N-dimethyl-phosphatidylethanolamine in cellular signaling and provides visual representations of the synthesis workflows.
Introduction to this compound
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, hereafter referred to as this compound, is a glycerophospholipid characterized by an oleic acid (18:1) chain at both the sn-1 and sn-2 positions of the glycerol (B35011) backbone and a N,N-dimethylated ethanolamine (B43304) headgroup. In biological systems, it serves as a key intermediate in the de novo synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE).[1][2] This conversion is particularly crucial in the liver, especially under conditions of dietary choline (B1196258) deficiency.[1] The study of this compound and its synthesis is vital for understanding lipid metabolism, membrane dynamics, and cellular signaling processes.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is primarily achieved through the catalytic activity of phosphatidylethanolamine N-methyltransferase (PEMT). This enzyme facilitates the sequential transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the primary amine of phosphatidylethanolamine (PE).[1][3] The reaction proceeds through a monomethylated intermediate (Monomethyl PE) to the dimethylated form (Dimethyl PE), and finally to phosphatidylcholine (PC).
Experimental Protocol: In Vitro PEMT-catalyzed Synthesis
This protocol is adapted from an in vitro assay designed to measure PEMT activity and can be optimized for the production of this compound.
Materials:
-
Recombinant Phosphatidylethanolamine N-methyltransferase (PEMT)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE)
-
S-adenosyl-L-methionine (SAM)
-
Tris-HCl buffer
-
Sodium chloride (NaCl)
-
Glycerol
-
Dodecyl-β-D-maltoside (DDM)
-
Deuterated methyl iodide (for quantitative analysis)
-
Organic solvents (e.g., chloroform (B151607), methanol)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
30 mM Tris-HCl (pH 8.0)
-
150 mM NaCl
-
10% (v/v) glycerol
-
4 mM SAM
-
0.05% DDM
-
1 mM 18:1 PE substrate
-
-
Substrate Solubilization: Briefly sonicate the reaction mixture to ensure proper solubilization of the lipid substrate.
-
Pre-incubation: Pre-incubate the reaction mixture at 30°C for 2 minutes.
-
Enzyme Addition: Initiate the reaction by adding 1 µM of purified PEMT to the mixture.
-
Incubation: Incubate the reaction at 30°C. The reaction time can be varied to optimize the yield of the dimethylated intermediate. Time points such as 15, 30, 45, and 60 minutes should be tested.[1]
-
Reaction Termination: Terminate the reaction by performing a lipid extraction using the Folch method (chloroform:methanol (B129727), 2:1 v/v).
Purification and Quantitative Analysis
The resulting lipid extract will contain a mixture of the starting material (18:1 PE), the intermediates (18:1 Monomethyl PE and this compound), and the final product (18:1 PC).
Purification:
Purification of this compound from the reaction mixture can be achieved using high-performance liquid chromatography (HPLC) with a silica (B1680970) column. A stepwise gradient of chloroform and methanol can be employed to separate the different phospholipid species.
Quantitative Analysis:
A "mass-tag" strategy using deuterated methyl iodide can be employed for accurate quantification.[2] This involves methylating the remaining PE, Monomethyl PE, and Dimethyl PE with deuterated methyl iodide to generate PC molecules with 9, 6, and 3 deuterium (B1214612) atoms, respectively. These can then be identified and quantified using multidimensional mass spectrometry-based shotgun lipidomics.[2]
| Analyte | Deuterated Methyl Groups | Mass Offset (Da) |
| 18:1 PE | 3 x CD₃ | +9 |
| 18:1 Monomethyl PE | 2 x CD₃ | +6 |
| This compound | 1 x CD₃ | +3 |
Table 1: Mass offsets for quantitative analysis of methylated PE species using deuterated methyl iodide.
An alternative method for quantification is through liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. This allows for the distinct resolution of each lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1]
| Lipid Species | Approximate Yield (after 1 hour) |
| 18:1 PC | ~70% of initial 18:1 PE |
| This compound | Trace amounts |
| 18:1 Monomethyl PE | Trace amounts |
Table 2: Approximate yields of methylated products from an in vitro PEMT assay after 1 hour. Note that these yields are for the final product, PC. To optimize for this compound, shorter reaction times and different enzyme concentrations should be explored.[1]
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that offers greater control over the final product and is suitable for larger-scale production. The general strategy involves the protection of the ethanolamine headgroup, acylation of the glycerol backbone with oleic acid, and subsequent deprotection and methylation.
Experimental Protocol: A Generalized Chemical Synthesis Pathway
This protocol outlines a general approach to the chemical synthesis of this compound.
Materials:
-
sn-glycero-3-phosphoethanolamine
-
Protecting group for the primary amine (e.g., Fmoc-Cl)
-
Oleoyl (B10858665) chloride or oleic acid with a coupling agent (e.g., DCC/DMAP)
-
Methylating agent (e.g., methyl iodide)
-
Base (e.g., triethylamine)
-
Deprotection agent (e.g., piperidine (B6355638) for Fmoc)
-
Organic solvents (e.g., dichloromethane, chloroform, methanol)
-
Silica gel for column chromatography
Procedure:
-
N-Protection of the Ethanolamine Headgroup:
-
Dissolve sn-glycero-3-phosphoethanolamine in a suitable solvent (e.g., a mixture of water and dioxane).
-
Add a base (e.g., sodium bicarbonate) to adjust the pH.
-
Slowly add the protecting group reagent (e.g., Fmoc-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract the N-protected product with an organic solvent.
-
-
Acylation of the Glycerol Backbone:
-
Dissolve the N-protected phosphoethanolamine in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add oleoyl chloride and a base (e.g., triethylamine) and stir at room temperature. Alternatively, use oleic acid with a coupling agent like DCC and a catalyst like DMAP.
-
Monitor the reaction by TLC until completion.
-
Purify the diacylated product by column chromatography.
-
-
N-Deprotection:
-
Dissolve the N-protected, diacylated product in a suitable solvent.
-
Add the appropriate deprotection reagent (e.g., piperidine for Fmoc) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, remove the deprotection agent and byproducts by washing and extraction.
-
-
N,N-Dimethylation:
-
Dissolve the deprotected 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine in a suitable solvent.
-
Add a base (e.g., potassium carbonate) and the methylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature or with gentle heating until the desired degree of methylation is achieved (monitored by LC-MS).
-
Purify the final this compound product by column chromatography.
-
Purification
The final product, this compound, can be purified using silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol, can effectively separate the desired product from any remaining starting materials or byproducts.
Signaling Pathways and Cellular Roles
While this compound is primarily recognized as an intermediate in PC biosynthesis, the broader class of phosphatidylethanolamines (PEs) plays significant roles in various cellular processes.
-
Membrane Structure and Fluidity: PEs are crucial components of cellular membranes, contributing to their structural integrity and fluidity.[4]
-
Cell Signaling: PEs can act as precursors for signaling molecules. For instance, phosphatidylethanolamine-binding proteins (PEBPs) are involved in regulating key signaling pathways.[5]
-
Autophagy: PE is essential for the process of autophagy, a cellular degradation and recycling mechanism.
The specific signaling roles of N,N-dimethylated PE are an active area of research. Its transient nature as an intermediate in PC synthesis suggests it may have regulatory functions within this pathway.
Visualizations
Enzymatic Synthesis Pathway
Caption: Enzymatic synthesis of 18:1 PC from 18:1 PE via methylated intermediates.
Chemical Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
References
- 1. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A large-scale purification of phosphatidylethanolamine, lysophosphatidylethanolamine, and phosphatidylethanolamine, and phosphatidylcholine by high performance liquid chromatography: a partial resolution of molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]
- 4. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of phosphatidylethanolamine N-methyltransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 18:1 Dimethyl PE in Lipid Bilayer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE), a synthetic phospholipid, serves as a crucial intermediate in the cellular synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE). Its unique headgroup, featuring two methyl groups, imparts distinct physicochemical properties that make it a valuable tool in the study of lipid bilayers. This guide provides a comprehensive overview of this compound, its properties, and its applications in membrane research, offering detailed experimental protocols and insights for scientists and professionals in drug development.
Physicochemical Properties of this compound
The N,N-dimethylated headgroup of this compound significantly influences its behavior in a lipid bilayer compared to its precursor, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and its fully methylated product, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). The methylation of the ethanolamine (B43304) headgroup reduces its ability to form strong hydrogen bonds, leading to altered packing and phase behavior.
Quantitative Data Summary
While extensive experimental data for pure this compound bilayers is limited, the following table summarizes key quantitative parameters, including data from closely related lipids for comparative purposes.
| Property | This compound (DOMe2PE) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Data Source |
| Phase Transition Temperature (Tm) | Not definitively reported in literature; expected to be between DOPE and DOPC | -16 °C | -17 °C | Avanti Polar Lipids |
| Area per Lipid (Ų) | Not definitively reported in literature; MD simulations suggest a value between DOPE and DOPC | ~60 Ų (in mixed bilayers) | 67.4 Ų | Molecular Dynamics Simulations & Scattering Data[1] |
| Bilayer Thickness (d-spacing, Å) | Not definitively reported in literature; expected to be between DOPE and DOPC | 51.2 - 56.4 Å (Lα phase) | ~37 Å (hydrophobic thickness) | X-ray Diffraction[2] & MD Simulations |
Note: The values for area per lipid and bilayer thickness for this compound are estimations based on the properties of related lipids and molecular dynamics simulations of similar systems. Further experimental validation is required for precise determination.
Signaling Pathway: Phosphatidylethanolamine Methylation
In many organisms, phosphatidylcholine (PC) can be synthesized through the stepwise methylation of phosphatidylethanolamine (PE). This pathway is particularly active in the liver. The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to PE, forming phosphatidyl-N-monomethylethanolamine (PMME), then phosphatidyl-N,N-dimethylethanolamine (PDME, or this compound in the case of dioleoyl chains), and finally PC. Each step in this pathway can have distinct signaling implications.
Caption: Stepwise methylation of PE to PC by PEMT.
Experimental Protocols
I. Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) composed of this compound, suitable for various biophysical studies.
Workflow:
Caption: Workflow for LUV preparation.
Methodology:
-
Lipid Film Formation:
-
Dissolve a known quantity of this compound powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask containing the lipid film. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipid.
-
Gently swirl the flask to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes.
-
-
Extrusion:
-
Transfer the MLV suspension to a lipid extruder pre-fitted with a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
Maintain the extruder at a temperature above the lipid's phase transition temperature.
-
Force the lipid suspension through the membrane multiple times (typically 11-21 passes) to produce a homogenous population of LUVs.
-
-
Characterization:
-
The size distribution of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).
-
II. Characterization of Bilayer Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH) of lipid bilayers.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated suspension of multilamellar vesicles (MLVs) of this compound in the desired buffer as described in the liposome preparation protocol (steps 1 and 2). A lipid concentration of 1-5 mg/mL is typically used.
-
Degas the sample and the reference buffer under vacuum before loading into the DSC cells to prevent bubble formation during the scan.
-
-
DSC Measurement:
-
Load the lipid suspension into the sample cell and an equal volume of the corresponding buffer into the reference cell of the calorimeter.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Perform a heating scan at a controlled rate (e.g., 1 °C/min) through the phase transition to a temperature well above the Tm.
-
Perform a subsequent cooling scan at the same rate to check for reversibility.
-
Typically, multiple heating and cooling cycles are performed to ensure the reproducibility of the thermogram.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak during the heating scan, corresponding to the gel-to-liquid crystalline phase transition.
-
The temperature at the peak maximum is taken as the Tm.
-
The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).
-
III. Visualization of Lipid Domains by Fluorescence Microscopy
Fluorescence microscopy can be used to visualize the lateral organization of lipids within a bilayer, particularly in mixed-lipid systems where phase separation may occur.
Methodology:
-
GUV Formation:
-
Prepare giant unilamellar vesicles (GUVs) using the electroformation method. Briefly, a thin film of the lipid mixture (including this compound and other lipids of interest) is deposited on platinum or indium tin oxide (ITO) coated glass slides.
-
A small amount (e.g., 0.5 mol%) of a fluorescent lipid probe that preferentially partitions into one of the lipid phases (e.g., a probe that favors the liquid-disordered phase) is included in the lipid mixture.
-
The lipid film is hydrated with a non-ionic solution (e.g., sucrose) and an alternating current is applied, leading to the formation of GUVs.
-
-
Microscopy:
-
Transfer the GUV suspension to a microscopy chamber.
-
Observe the vesicles using a confocal or epifluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent probe.
-
Acquire images at different temperatures to observe any temperature-dependent changes in domain formation or morphology.
-
-
Image Analysis:
-
Analyze the fluorescence images to identify and characterize the lipid domains. The relative fluorescence intensity can be used to map the distribution of the different lipid phases.
-
IV. Investigating Headgroup Dynamics by Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ³¹P and ²H NMR spectroscopy are powerful techniques to probe the dynamics and orientation of the phospholipid headgroup.
Methodology:
-
Sample Preparation:
-
For ³¹P NMR, prepare highly concentrated samples of MLVs of this compound in the desired buffer.
-
For ²H NMR, synthesize or obtain this compound that is selectively deuterated at specific positions on the headgroup. Prepare MLVs from this deuterated lipid.
-
-
NMR Spectroscopy:
-
Acquire solid-state NMR spectra at various temperatures, both below and above the phase transition temperature.
-
For ³¹P NMR, the lineshape of the spectrum provides information about the motional averaging of the phosphate (B84403) group. A broader, more anisotropic lineshape is indicative of restricted motion in the gel phase, while a narrower, axially symmetric lineshape is characteristic of the more fluid liquid-crystalline phase.
-
For ²H NMR, the quadrupolar splitting of the deuterium (B1214612) signal is directly related to the order parameter of the C-²H bond vector, providing detailed information about the orientation and dynamics of the headgroup segments.
-
-
Data Analysis:
-
Analyze the NMR lineshapes and relaxation times to extract quantitative information about the motional rates and amplitudes of the headgroup, providing insights into the local lipid environment.
-
Applications in Drug Development
The unique properties of this compound make it a valuable component in the design and study of lipid-based drug delivery systems.
-
Modulation of Bilayer Properties: By incorporating this compound into liposomal formulations, the fluidity, stability, and fusogenic properties of the bilayer can be fine-tuned. The intermediate nature of its headgroup between PE and PC allows for precise control over these parameters.
-
Enhanced Drug Encapsulation and Release: The altered packing characteristics of bilayers containing this compound can influence the encapsulation efficiency of both hydrophilic and hydrophobic drugs. Furthermore, its potential to influence membrane curvature may be exploited for triggered release mechanisms.
-
Membrane Protein Reconstitution: The headgroup size and charge of this compound can affect the insertion, orientation, and function of reconstituted membrane proteins. This is particularly relevant for studying the interaction of drugs with membrane-bound targets.
Conclusion
This compound is a versatile phospholipid with distinct properties that bridge the gap between phosphatidylethanolamines and phosphatidylcholines. Its utility in fundamental lipid bilayer research provides a foundation for its application in more complex systems, including the rational design of advanced drug delivery vehicles. The experimental protocols and data presented in this guide offer a starting point for researchers to explore the potential of this compound in their own investigations. Further experimental characterization of pure this compound bilayers will undoubtedly expand its application and deepen our understanding of lipid membrane biophysics.
References
role of N,N-dimethylation in phosphatidylethanolamine
An In-depth Technical Guide to the Role of N,N-dimethylation in Phosphatidylethanolamine (B1630911)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the N,N-dimethylation of phosphatidylethanolamine (PE), a critical process in lipid metabolism mediated by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). This pathway is integral to the synthesis of phosphatidylcholine (PC), the maintenance of membrane homeostasis, and is increasingly implicated in various pathological conditions, offering potential avenues for therapeutic intervention.
Introduction: The PEMT Pathway
In mammals, phosphatidylcholine (PC), the most abundant phospholipid in cellular membranes, is synthesized through two primary pathways. The main route is the CDP-choline (Kennedy) pathway, which accounts for approximately 70% of hepatic PC. An alternative and crucial route, responsible for the remaining 30%, is the progressive methylation of phosphatidylethanolamine (PE).[1][2] This process, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), involves three sequential methylation steps, converting PE into PC.[1][2]
The PEMT pathway is the sole endogenous pathway for de novo choline (B1196258) biosynthesis.[3] It is predominantly active in the liver, where the enzyme is located on the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[1][3] The PC molecules produced via PEMT are enriched in polyunsaturated fatty acids, such as arachidonic acid, distinguishing them from the typically saturated or monounsaturated species generated by the CDP-choline pathway.[1][2] This pathway is not only vital for membrane structure but also plays significant roles in VLDL (very low-density lipoprotein) secretion, bile secretion, and the regulation of plasma homocysteine levels.[1][2][4]
Biochemical Pathway and Regulation
The PEMT enzyme catalyzes the transfer of methyl groups from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amine headgroup of PE. This occurs in three distinct steps, yielding the intermediates phosphatidyl-monomethylethanolamine (PMME) and phosphatidyl-dimethylethanolamine (PDME), before the final product, PC, is formed. Each methylation step also produces S-adenosyl-L-homocysteine (SAH), a known inhibitor of the enzyme.[5]
The first methylation of PE to PMME is the rate-limiting step of the entire sequence.[1] Studies suggest that a single substrate-binding site on the PEMT enzyme accommodates PE, PMME, and PDME.[1][2]
Enzyme activity is regulated primarily by substrate availability (PE and SAM) and product inhibition (SAH).[1][5] Gene expression of PEMT is influenced by transcription factors like Sp1 (a negative regulator) and is positively activated by estrogen.[1][4]
Physiological and Pathological Roles
The N,N-dimethylation of PE is critical for maintaining cellular and systemic homeostasis. Its dysregulation is strongly associated with several metabolic diseases.
Membrane Integrity and Liver Health
The ratio of PC to PE is a critical determinant of cell membrane integrity.[6] A decrease in this ratio, often caused by reduced PEMT activity or choline deficiency, can impair membrane structure, leading to increased permeability and "leakiness" of hepatocytes.[4][6] This loss of membrane integrity is a key factor in the progression of non-alcoholic fatty liver disease (NAFLD) to its more severe form, non-alcoholic steatohepatitis (NASH).[6][7] Studies have consistently shown that hepatic PEMT expression decreases with the increasing severity of NAFLD.[8][9] This is because PC synthesized by PEMT is essential for the secretion of triglycerides from the liver via VLDL.[1][7] Insufficient PEMT activity leads to fat accumulation in the liver.[3][8]
Insulin (B600854) Resistance
The role of PEMT in insulin resistance is complex. While severe PEMT deficiency contributes to liver damage (NASH), which is often associated with insulin resistance, studies in Pemt-/- mice have shown protection against high-fat diet-induced obesity and insulin resistance.[4][10][11] This protection is linked to improved hepatic insulin signaling when the PC/PE ratio is lower.[10][12] This suggests that modulating PEMT activity could be a strategy for managing hepatic insulin resistance, but the systemic effects must be carefully considered.[10]
References
- 1. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylethanolamine N-methyltransferase - Wikiwand [wikiwand.com]
- 3. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological roles of phosphatidylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine N-methyltransferase from liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ratio of phosphatidylcholine to phosphatidylethanolamine influences membrane integrity and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Phosphatidylethanolamine N-Methyltransferase (PEMT) and Its Waist-Hip-Ratio-Associated Locus rs4646404 in Obesity-Related Metabolic Traits and Liver Disease [mdpi.com]
- 8. tgen.org [tgen.org]
- 9. Hepatic PEMT Expression Decreases with Increasing NAFLD Severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for phosphatidylcholine and phosphatidylethanolamine in hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) as an Emerging Biomarker in Lipidomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Altered lipid metabolism is a recognized hallmark of numerous diseases, including metabolic disorders, cancer, and cardiovascular disease. The field of lipidomics aims to identify and quantify the vast array of lipid species to uncover novel biomarkers for diagnostics, prognostics, and therapeutic monitoring. Within the glycerophospholipid class, the intermediates of the phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC) conversion pathway are gaining attention as potential indicators of metabolic dysregulation.
One such intermediate is N,N-dimethyl-phosphatidylethanolamine (Dimethyl PE or DMPE), a product of the second methylation step of PE. This guide focuses specifically on the 1,2-dioleoyl (18:1) acyl chain variant, 18:1 Dimethyl PE , a molecule at the intersection of phospholipid methylation and fatty acid metabolism. We will explore its biosynthesis, the detailed methodologies for its quantification, and the current, albeit emerging, evidence for its role as a biomarker.
Biosynthesis and Signaling Pathway of Dimethyl PE
In mammals, the synthesis of PC, the most abundant phospholipid in cell membranes, occurs via two primary routes: the CDP-choline (Kennedy) pathway and the PE methylation pathway. The latter is particularly active in the liver and is the sole endogenous pathway for de novo choline (B1196258) biosynthesis[1][2]. This pathway is catalyzed by the enzyme Phosphatidylethanolamine N-methyltransferase (PEMT) , located in the endoplasmic reticulum and mitochondria-associated membranes[1][3].
The PEMT pathway involves three sequential methylation steps, using S-adenosyl-L-methionine (SAM) as the methyl donor[3]:
-
Step 1: Phosphatidylethanolamine (PE) is methylated to N-monomethyl-PE (MMPE). This initial step is considered rate-limiting[3].
-
Step 2: MMPE is further methylated to yield N,N-dimethyl-PE (DMPE).
-
Step 3: A final methylation of DMPE produces Phosphatidylcholine (PC).
Each methylation step also converts a molecule of SAM to S-adenosyl-L-homocysteine (SAH), linking this pathway to one-carbon metabolism and homocysteine levels, which has implications for cardiovascular health[1]. The dysregulation of PEMT activity can lead to an imbalance in the PC/PE ratio and has been associated with conditions like non-alcoholic fatty liver disease (NAFLD)[4]. The intermediate products, MMPE and DMPE, are typically present at very low concentrations, but their levels may fluctuate significantly when PEMT activity or substrate availability is altered, making them attractive candidates for biomarkers.
Experimental Protocols: Quantification of Dimethyl PE Species
The low abundance of DMPE necessitates highly sensitive and specific analytical methods. A robust technique for the simultaneous quantification of PE, MMPE, and DMPE species is a "mass-tag" strategy coupled with multidimensional mass spectrometry-based shotgun lipidomics[5][6].
Lipid Extraction
-
Sample Preparation: Homogenize tissue samples or use plasma/serum directly. Transfer a precise volume (equivalent to 1-2 mg of protein for tissue) to a glass test tube[5].
-
Internal Standard: Add a known amount of a suitable internal standard, such as di14:1 PC, to each sample for absolute quantification[5].
-
Modified Bligh & Dyer Extraction:
-
Add chloroform (B151607) and methanol (B129727) to the sample in a ratio that creates a single-phase system (e.g., 1:2:0.8 chloroform:methanol:water/sample).
-
Vortex thoroughly and incubate at room temperature.
-
Add chloroform and water to induce phase separation (final ratio of ~2:2:1.8).
-
Vortex and centrifuge to pellet the protein interface.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Chemical Derivatization ("Mass-Tag" Strategy)
This step chemically modifies all aminophospholipids (PE, MMPE, DMPE) into PC analogs, each with a unique mass shift, by methylating the primary and secondary amines with a deuterated reagent.
-
Reagent Preparation: Prepare a solution of deuterated methyl iodide (CD₃I) in a suitable solvent.
-
Methylation Reaction:
-
Reconstitute the dried lipid extract in a solvent mixture (e.g., chloroform/methanol).
-
Add the CD₃I reagent.
-
Incubate the reaction at 40°C for 1.5 hours in a small, sealed glass vial to ensure optimal reaction efficiency[5]. The reaction converts:
-
DMPE to d₃-PC (one methylation, +3 Da shift).
-
MMPE to d₆-PC (two methylations, +6 Da shift).
-
PE to d₉-PC (three methylations, +9 Da shift).
-
-
After incubation, dry the derivatized sample under nitrogen.
-
Mass Spectrometry Analysis
The derivatized samples are analyzed using a hybrid quadrupole time-of-flight or triple quadrupole mass spectrometer capable of performing multiple precursor ion scans.
-
Sample Infusion: Reconstitute the final dried sample in a solvent suitable for direct infusion (e.g., methanol/chloroform with lithium acetate (B1210297) for adduct formation) for shotgun lipidomics.
-
Multiple Precursor Ion Scanning (MPIS): Since all target lipids are now PC analogs, they will all fragment to produce a phosphorylcholine (B1220837) headgroup ion (m/z 184.1) or a deuterated variant. By scanning for the precursors of these specific fragment ions, one can selectively quantify each class[5][6]:
-
PC: Precursor ion scan of m/z 184.1.
-
DMPE (as d₃-PC): Precursor ion scan of m/z 187.1.
-
MMPE (as d₆-PC): Precursor ion scan of m/z 190.1.
-
PE (as d₉-PC): Precursor ion scan of m/z 193.1.
-
-
Quantification: The concentration of each lipid species (e.g., this compound) is calculated by comparing the intensity of its corresponding peak in the precursor ion scan to the intensity of the internal standard (di14:1 PC) after correcting for isotopic distribution[5]. This method provides a limit of detection as low as 0.5 fmol/μl[5].
Quantitative Data on Dimethyl PE as a Biomarker
The investigation of DMPE, let alone the specific 18:1 variant, as a clinical biomarker is still in its early stages. The available literature provides intriguing but preliminary findings. The following table summarizes key quantitative or semi-quantitative results related to DMPE and its metabolic neighbors.
| Disease/Condition | Sample Type | Lipid Species | Observation | Potential Implication | Reference |
| Type 1 Diabetes | Mouse Liver | Total DMPE & MMPE | No significant change in total levels compared to controls. | The overall flux through the PEMT pathway may not be altered, but fatty acid remodeling is occurring. | [5] |
| Type 1 Diabetes | Mouse Liver | 18:1 Acyl Chain | Significant increase in 18:1 acyl chain composition across multiple phospholipid classes. | Suggests altered fatty acid metabolism (e.g., SCD1 activity) in diabetes, which impacts the 18:1 DMPE pool. | [5] |
| High Cardiovascular Risk | Human Plasma | DMPE(42:8/22:6) | Identified as a statistically significant discriminant factor between high-risk patients and controls. | Specific, highly polyunsaturated DMPE species may serve as biomarkers for cardiovascular risk stratification. | [7] |
| Hepatocellular Carcinoma (HCC) | Human Serum | Total PE | Significantly upregulated in HCC patients compared to those with liver cirrhosis. | Increased substrate availability for the PEMT pathway could alter DMPE levels, warranting direct measurement. | [8] |
| Breast Cancer Metastasis | Cell Lines | PE(18:1/18:1) | Markedly lower levels in highly metastatic cells compared to slightly metastatic cells. | While not dimethylated, this highlights the potential relevance of oleoyl-containing PEs in cancer progression. | [9] |
Conclusion and Future Directions
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (this compound) represents a promising, yet underexplored, class of biomarkers. Its position as an intermediate in the crucial PEMT pathway places it at the nexus of phospholipid synthesis and one-carbon metabolism, both of which are frequently dysregulated in disease.
Current Status:
-
Methodology: Robust and highly sensitive analytical methods have been developed that allow for the precise, acyl-chain-resolved quantification of DMPE species from complex biological samples[5][6].
-
Evidence: The direct evidence linking this compound to specific diseases is currently sparse. However, related findings—such as alterations in other DMPE species in cardiovascular risk and changes in the precursor PE pool in cancer and liver disease—strongly suggest that DMPE is a biologically relevant molecule that warrants further investigation[7][8].
Future Directions:
-
Targeted Studies: The primary need is for lipidomics studies that specifically quantify this compound and other DMPE species in large, well-characterized human cohorts for various diseases, particularly NAFLD, HCC, and specific cancers.
-
Pathway Analysis: Future work should correlate the levels of this compound with the expression and activity of the PEMT enzyme and the availability of its substrates (PE species and SAM).
-
Multi-omic Integration: Integrating lipidomic data with genomics, transcriptomics, and proteomics will be crucial to fully understand the regulatory networks governing DMPE levels and their functional consequences in disease pathology.
References
- 1. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Phosphatidylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. PEMT phosphatidylethanolamine N-methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative profiling of PE, MMPE, DMPE, and PC lipid species by multiple precursor ion scanning: a tool for monitoring PE metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biomarker Discovery for Hepatocellular Carcinoma in Patients with Liver Cirrhosis Using Untargeted Metabolomics and Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
physical properties of 18:1 Dimethyl PE
An In-depth Technical Guide to the Physical Properties of 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a significant phospholipid intermediate in cellular metabolism. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work in areas such as membrane biology, lipidomics, and drug delivery systems.
Core Physical and Chemical Properties
This compound, scientifically known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid that plays a crucial role as an intermediate in the biosynthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (B1630911) (PE).[1][2][3][4] Its physical characteristics are fundamental to its function and application in research.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 772.09 g/mol | [5][6][7] |
| 772.087 g/mol | [8] | |
| Molecular Formula | C43H82NO8P | [5][6][7] |
| CAS Number | 96687-22-8 | [5][6][7] |
| Purity | >99% (assessed by TLC) | [6][7][8] |
| Form | Powder, Liquid (in chloroform), or waxy solid | [6][9][10] |
| Storage Temperature | -20°C | [6][7][9] |
| Solubility | Soluble in chloroform. The related compound DOPE is soluble in ethanol (B145695) and DMSO. | [10][11] |
| Transition Temp (Tm) | Not specified. The parent compound, DOPE, has a transition temperature of -16°C. | [11] |
| Density | Not specified. The parent compound, DOPE, has a predicted density of 1.008 g/cm³. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of this compound. The following are summaries of key experimental protocols cited in the literature.
Purity Assessment by Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a standard method to assess the purity of this compound, with commercial preparations often reporting a purity of greater than 99%.[6][7]
-
Stationary Phase: Silica gel G plates.
-
Mobile Phase: A solvent system capable of separating phospholipids (B1166683), such as chloroform:methanol:water in various ratios (e.g., 65:25:4 v/v/v), is typically used. The exact ratio may be optimized depending on the specific lipids being separated.
-
Sample Preparation: The lipid is dissolved in a suitable organic solvent like chloroform.
-
Development: The TLC plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the lipid components based on their polarity.
-
Visualization: After development, the plate is dried, and the lipid spots are visualized. Common visualization techniques include staining with iodine vapor, primuline (B81338) spray followed by UV light exposure, or charring with a sulfuric acid solution and heat.
-
Analysis: The purity is assessed by the presence of a single spot at the expected retention factor (Rf) for this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the purification and separation of individual molecular species of phospholipids, including N,N-dimethyl-phosphatidylethanolamine.[14]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of organic solvents is typically employed. For example, a gradient of methanol/water or acetonitrile/water with additives like a small percentage of an ion-pairing agent can be effective.
-
Detection: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-UV absorbing lipids, or by monitoring absorbance at low UV wavelengths (around 205 nm).[14]
-
Procedure: The crude lipid mixture is dissolved in the initial mobile phase and injected onto the column. The gradient is run to elute the different lipid species based on their hydrophobicity. Fractions containing the purified this compound are collected.
Quantitative Analysis by Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) is a sensitive method for the quantitative analysis of methylated phosphatidylethanolamine species.[15]
-
Ionization: ESI is used to generate protonated molecular ions of the lipid species.
-
Fragmentation: In tandem MS (MS/MS), the parent ion of this compound is selected and subjected to CID. This induces fragmentation, and for N,N-dimethyl-phosphatidylethanolamine, a characteristic predominant fragment ion peak is observed from the head group.[15]
-
Quantification: The abundance of the characteristic fragment ion is used for quantification, often in comparison to an internal standard. This method allows for the sensitive and specific determination of individual methylated PE species in complex biological samples.[15]
Signaling Pathway and Experimental Workflow Visualization
Biosynthesis of Phosphatidylcholine from Phosphatidylethanolamine
This compound is a key intermediate in the enzymatic pathway that converts phosphatidylethanolamine (PE) to phosphatidylcholine (PC). This process involves three sequential methylation steps catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT).[2][3][4] This pathway is particularly important in the liver for maintaining PC homeostasis.[2][15]
Caption: Biosynthesis of Phosphatidylcholine via sequential methylation of Phosphatidylethanolamine.
Experimental Workflow for Lipid Analysis
The following diagram illustrates a general workflow for the extraction, separation, and analysis of phospholipids like this compound from a biological sample.
Caption: General experimental workflow for the analysis of this compound from biological samples.
References
- 1. Rat brain phosphatidyl-N,N-dimethylethanolamine is rich in polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of phosphatidylethanolamine N-methyltransferase from rat liver [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, powder 96687-22-8 [sigmaaldrich.com]
- 7. cacheby.com [cacheby.com]
- 8. biocompare.com [biocompare.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine or DOPE Manufacturers [mubychem.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. echemi.com [echemi.com]
- 13. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Analysis of dimeric species derived from the reaction of phosphatidylethanolamine with dimethylsuberimidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE), a key phospholipid in lipid-based drug delivery systems and cellular research. Understanding the solubility of this lipid in various organic solvents is critical for the formulation of lipid nanoparticles, liposomes, and other delivery vectors, as well as for its use in in vitro and in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant metabolic pathways involving this molecule.
Quantitative Solubility Data
The solubility of this compound is highest in chlorinated hydrocarbons and is also soluble in a range of polar and non-polar organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility |
| Chloroform | CHCl₃ | 119.38 | 10 mg/mL[1] | Soluble |
| Methanol | CH₃OH | 32.04 | Data not available | Soluble in mixtures with chloroform |
| Ethanol | C₂H₅OH | 46.07 | Data not available | Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Data not available | Likely soluble |
Experimental Protocol: Determination of this compound Solubility
This section details a robust experimental protocol for determining the saturation solubility of this compound in a given organic solvent. The method is based on the principle of equilibrating an excess of the lipid in the solvent, followed by the quantification of the dissolved lipid in a saturated solution.
Materials
-
This compound (powder form)
-
Organic solvents of interest (e.g., chloroform, methanol, ethanol, DMSO), analytical grade
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Analytical balance
-
Instrumentation for quantification (e.g., HPLC-ELSD, 31P-NMR, or a colorimetric phosphorus assay)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a pre-weighed glass vial. The exact amount should be more than the expected saturation point.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial and vortex vigorously for 2 minutes to ensure initial dispersion.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for at least 24 hours. This ensures that the solvent is fully saturated with the lipid.
-
-
Separation of Undissolved Lipid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved lipid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the clear supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. Suitable methods include:
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method separates the lipid from any potential impurities and provides a response proportional to the mass of the analyte.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: As phosphorus is unique to phospholipids (B1166683), ³¹P-NMR can be used for absolute quantification against a known phosphorus standard.
-
Colorimetric Phosphorus Assay (e.g., Stewart Assay or Rouser Assay): These methods involve the digestion of the lipid to release inorganic phosphate, which is then quantified spectrophotometrically.[2][3]
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. The result is the solubility of the lipid in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Metabolic Pathway: The Phosphatidylethanolamine (B1630911) N-Methyltransferase (PEMT) Pathway
This compound is an intermediate in the hepatic synthesis of phosphatidylcholine (PC) from phosphatidylethanolamine (PE). This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT) and involves three sequential methylation steps, with S-adenosylmethionine (SAM) serving as the methyl donor.[4][5][6]
Caption: The PEMT pathway showing the conversion of PE to PC.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. Simple and rapid quantification of phospholipids for supramolecular membrane transport assays - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02480C [pubs.rsc.org]
- 3. Quantitative estimation of PL | Cyberlipid [cyberlipid.gerli.com]
- 4. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylethanolamine N-methyltransferase: from Functions to Diseases [aginganddisease.org]
- 6. Physiological roles of phosphatidylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 18:1 Dimethyl PE as a Key Intermediate in Phosphatidylcholine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,2-dioleoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine (18:1 Dimethyl PE), a critical intermediate in the de novo synthesis of phosphatidylcholine (PC) via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. This pathway is particularly active in the liver and plays a significant role in maintaining lipid homeostasis, influencing a range of physiological and pathological processes.
Introduction
Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity and cellular signaling. While the primary route for PC synthesis in most tissues is the CDP-choline (Kennedy) pathway, the liver utilizes an alternative route: the sequential methylation of phosphatidylethanolamine (PE). This pathway, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), is responsible for approximately 30% of hepatic PC biosynthesis. The intermediates in this three-step methylation process are phosphatidyl-N-monomethylethanolamine (PMME) and phosphatidyl-N,N-dimethylethanolamine (PDME), of which this compound is a prominent molecular species. Understanding the kinetics and regulation of these intermediates is crucial for developing therapeutic strategies for diseases linked to aberrant lipid metabolism, including non-alcoholic fatty liver disease (NAFLD) and cardiovascular conditions.
The PEMT Pathway: A Three-Step Methylation Cascade
The PEMT pathway involves the transfer of three methyl groups from S-adenosyl-L-methionine (SAM) to the primary amine of PE. This process occurs on the endoplasmic reticulum and mitochondria-associated membranes.[1] The key enzyme, PEMT, facilitates all three methylation steps, with the initial conversion of PE to PMME being the rate-limiting step.[1]
The three sequential reactions are:
-
Phosphatidylethanolamine (PE) + SAM → Phosphatidyl-N-monomethylethanolamine (PMME) + S-adenosyl-L-homocysteine (SAH)
-
Phosphatidyl-N-monomethylethanolamine (PMME) + SAM → Phosphatidyl-N,N-dimethylethanolamine (PDME) + S-adenosyl-L-homocysteine (SAH)
-
Phosphatidyl-N,N-dimethylethanolamine (PDME) + SAM → Phosphatidylcholine (PC) + S-adenosyl-L-homocysteine (SAH)
This compound is a specific molecular species of PDME, containing two oleic acid (18:1) acyl chains. The PC molecules produced via the PEMT pathway are enriched in polyunsaturated fatty acids, such as arachidonic acid and docosahexaenoic acid, distinguishing them from the more saturated species typically generated by the CDP-choline pathway.[2]
Quantitative Data
Quantitative analysis of the methylated intermediates of PC biosynthesis is challenging due to their low cellular abundance. They are typically present at trace levels, and their concentrations are tightly regulated.
| Parameter | Substrate | Value | Organism/System | Reference |
| Apparent Km | Phosphatidyldimethylethanolamine (PDME) | 180 µM | Saccharomyces cerevisiae (yeast) | [3] |
| Cellular Concentration | This compound | Trace levels | Mammalian Liver | [1] |
Experimental Protocols
The study of this compound and the PEMT pathway involves specialized biochemical and analytical techniques.
In Vitro Phosphatidylethanolamine N-Methyltransferase (PEMT) Assay
This assay measures the enzymatic activity of PEMT by quantifying the incorporation of radiolabeled methyl groups from S-adenosyl-L-methionine into a phospholipid substrate.
Materials:
-
Cell or tissue homogenate (as the enzyme source)
-
S-[Methyl-³H]adenosyl-L-methionine (radiolabeled SAM)
-
Phosphatidylethanolamine (PE), Phosphatidyl-N-monomethylethanolamine (PMME), or Phosphatidyl-N,N-dimethylethanolamine (PDME) as substrate
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
Stopping solution (e.g., chloroform/methanol, 2:1 v/v)
-
Scintillation cocktail and counter
Protocol:
-
Enzyme Preparation: Prepare a whole-cell extract or microsomal fraction from the tissue of interest (e.g., liver). Determine the protein concentration of the extract.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a defined amount of the enzyme preparation, and the phospholipid substrate (if using an exogenous substrate).
-
Initiation: Start the reaction by adding S-[Methyl-³H]adenosyl-L-methionine to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes). The reaction time should be within the linear range of product formation.
-
Termination: Stop the reaction by adding the stopping solution. This will also initiate the extraction of the lipids into the organic phase.
-
Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases. The radiolabeled phospholipid product will be in the organic phase, while the unreacted radiolabeled SAM will remain in the aqueous phase.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the PEMT activity as picomoles of methyl groups incorporated per milligram of protein per minute.
Lipidomics Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of specific lipid species, including this compound.
Materials:
-
Biological samples (e.g., cells, tissue)
-
Lipid extraction solvents (e.g., chloroform, methanol, methyl-tert-butyl ether)
-
Internal standards (e.g., deuterated lipid standards)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
Protocol:
-
Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample in a suitable buffer.
-
Add a mixture of internal standards to the homogenate.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer extraction, or a methyl-tert-butyl ether (MTBE)-based method. This separates the lipids into an organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended for Intermediates):
-
To enhance detection and quantification of PMME and PDME, the extracted lipids can be reacted with deuterated methyl iodide (CD₃I). This converts PMME and PDME into deuterated PC species, which can be easily distinguished from endogenous PC by their mass.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.
-
Elute the lipids using a gradient of mobile phases to separate the different lipid classes and molecular species.
-
-
MS/MS Detection and Quantification:
-
The eluent from the LC is introduced into the mass spectrometer.
-
For triple quadrupole instruments, operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment) for high-sensitivity and specific detection.
-
For high-resolution mass spectrometers, perform full-scan MS and data-dependent MS/MS to identify and quantify the lipid species based on their accurate mass and fragmentation patterns.
-
Quantify the amount of this compound by comparing its peak area to that of the corresponding internal standard.
-
Conclusion
This compound is a transient yet pivotal intermediate in the hepatic synthesis of phosphatidylcholine via the PEMT pathway. While its direct quantification is challenging due to its low steady-state levels, its role in the production of polyunsaturated PC species underscores its importance in maintaining membrane fluidity and function. The experimental protocols outlined in this guide provide a framework for researchers to investigate the dynamics of the PEMT pathway and the role of its intermediates in health and disease. Further research into the precise regulation and cellular concentrations of this compound and other PDME species will be critical for a complete understanding of their contribution to lipid metabolism and for the development of novel therapeutic interventions.
References
Methodological & Application
Application Notes and Protocols for the Preparation of 18:1 Dimethyl PE Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are valuable tools in research and drug delivery. Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal carriers for a variety of therapeutic agents. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE or DMPE) is a phospholipid that can be used in the formulation of liposomes. The N,N-dimethylated headgroup of this compound influences the physicochemical properties of the resulting liposome (B1194612), such as its surface charge and interaction with biological membranes.
This document provides a detailed protocol for the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method. This technique is widely used due to its simplicity and ability to produce liposomes with a controlled size distribution.
Physicochemical Properties of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C43H82NO8P |
| Molecular Weight | 772.09 g/mol [2] |
| Common Name | This compound, DMPE |
| Systematic Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl |
| Storage Temperature | -20°C[3] |
Experimental Protocol: Thin-Film Hydration and Extrusion
This protocol outlines the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) composed of this compound. The final size of the liposomes is determined by the pore size of the polycarbonate membrane used during extrusion.
Materials
Table 2: Materials for this compound Liposome Preparation
| Material | Supplier Example | Purpose |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (this compound) | Avanti Polar Lipids | Primary lipid component |
| Chloroform (B151607) | Sigma-Aldrich | Organic solvent for lipids |
| Methanol | Sigma-Aldrich | Co-solvent (optional) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Hydration buffer |
| Nitrogen or Argon gas, high purity | Airgas | To evaporate organic solvent |
| Polycarbonate membranes (e.g., 100 nm or 200 nm pore size) | Whatman | For extrusion to control liposome size |
| Filter supports | Avanti Polar Lipids | To support membranes in the extruder |
Equipment
Table 3: Equipment for this compound Liposome Preparation
| Equipment | Purpose |
| Rotary evaporator | To create a thin lipid film |
| Round-bottom flask (appropriate size) | For lipid film formation |
| Water bath | To control temperature during film formation and hydration |
| Vacuum pump | To ensure complete removal of organic solvent |
| Mini-extruder | To size the liposomes |
| Gastight syringes (e.g., 1 mL) | To push the lipid suspension through the extruder |
| Dynamic Light Scattering (DLS) instrument | For liposome size and polydispersity analysis |
| pH meter | To verify buffer pH |
| Analytical balance | For weighing lipids |
| Glass vials | For storing liposome suspension |
Step-by-Step Protocol
-
Lipid Film Preparation:
-
Weigh the desired amount of this compound powder and transfer it to a round-bottom flask.
-
Dissolve the lipid in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v). Ensure the lipid is completely dissolved to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipid (e.g., 30-40°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Once the film is formed, continue to dry it under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
-
Hydration of the Lipid Film:
-
Add the pre-heated buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle swirling or vortexing. This process will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs). This suspension will appear milky.
-
Continue the hydration process for about 1 hour at a temperature above the Tm.
-
Liposome Sizing by Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) and filter supports, according to the manufacturer's instructions.
-
Pre-heat the extruder assembly to the same temperature as the hydration buffer.
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Connect the syringe to one side of the extruder and an empty syringe to the other side.
-
Gently push the MLV suspension from the filled syringe through the membranes into the empty syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles. The final pass should be into the clean syringe.
-
The resulting liposome suspension should appear translucent to slightly opalescent.
-
-
Storage:
-
Transfer the final liposome suspension to a sterile, sealed glass vial.
-
Store the liposomes at 4°C. For long-term storage, the stability should be assessed. Avoid freezing, as this can disrupt the liposome structure.
-
Experimental Workflow
Caption: Figure 1. Workflow for this compound Liposome Preparation.
Characterization of Liposomes
After preparation, it is essential to characterize the liposomes to ensure they meet the desired specifications.
Table 4: Key Characterization Parameters and Methods
| Parameter | Method | Typical Expected Values |
| Mean Particle Size | Dynamic Light Scattering (DLS) | Dependent on extrusion membrane pore size (e.g., 100-120 nm for 100 nm pores) |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 for a homogenous population |
| Zeta Potential | Laser Doppler Velocimetry | Dependent on buffer composition and pH |
| Lipid Concentration | Phospholipid Assay (e.g., Stewart Assay) | As per initial formulation |
| Encapsulation Efficiency (if applicable) | Spectrophotometry or Chromatography | Varies depending on the encapsulated agent and method |
Signaling Pathways and Logical Relationships
The preparation of liposomes is a sequential process where the output of one stage is the input for the next. This logical relationship ensures the formation of well-defined vesicles.
Caption: Figure 2. Logical Flow of Liposome Formation.
Conclusion
The protocol described provides a reliable method for the preparation of this compound liposomes. By carefully controlling the experimental parameters, particularly the hydration temperature and extrusion process, researchers can produce unilamellar vesicles with a defined size suitable for a wide range of applications in research and drug development. It is recommended to perform a thorough characterization of the prepared liposomes to ensure reproducibility and quality.
References
Application Notes and Protocols for Utilizing 18:1 Dimethyl PE in Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The efficacy of these delivery systems is highly dependent on the careful selection and optimization of their lipid components. Typically, LNPs are composed of four key ingredients: an ionizable lipid for nucleic acid encapsulation and endosomal escape, a pegylated lipid to enhance stability and circulation time, cholesterol to provide structural integrity, and a helper lipid to facilitate the formation of non-bilayer structures that aid in endosomal escape.
This document provides detailed application notes and protocols for the incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) as a helper lipid in LNP formulations. While data on this compound is emerging, we will draw upon the well-established roles of similar phosphoethanolamine (PE)-containing lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to infer its potential advantages and provide a framework for its application.
The Role of Helper Lipids and the Potential of this compound
Helper lipids, particularly those with a phosphatidylethanolamine (B1630911) (PE) headgroup, are known to play a crucial role in the intracellular delivery of LNP cargo. The conical shape of PE lipids promotes the formation of a hexagonal (HII) phase, which can destabilize the endosomal membrane and facilitate the release of nucleic acids into the cytoplasm.
The N,N-dimethylation of the PE headgroup in this compound introduces specific modifications that may influence LNP characteristics:
-
Headgroup Size and Charge: The addition of two methyl groups increases the size of the headgroup compared to DOPE. While still zwitterionic at physiological pH, the altered charge distribution and steric hindrance could impact interactions with other lipids and the encapsulated cargo.
-
Fusogenicity: The methylation of the primary amine on the PE headgroup eliminates its ability to act as a hydrogen bond donor. This can alter the lipid packing and the propensity to form non-bilayer structures, potentially modulating the fusogenic properties of the LNP.
-
Stability and Biodistribution: Changes in headgroup interactions can affect the overall stability of the LNP formulation. Furthermore, the surface properties of the resulting LNPs could influence their interaction with plasma proteins and subsequent biodistribution.
Data Presentation: Physicochemical Characterization of LNPs
The following tables provide a template for summarizing the key quantitative data from LNP characterization experiments. Due to the limited availability of specific data for this compound in the scientific literature, the values presented below are illustrative examples based on typical LNP formulations and should be replaced with experimental data.
Table 1: Physicochemical Properties of LNP Formulations
| Formulation ID | Helper Lipid (molar %) | Ionizable Lipid:Helper:Cholesterol:PEG-Lipid (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-DOPE-01 | DOPE (10%) | 50:10:38.5:1.5 | 85.2 | 0.12 | -5.3 | 95.1 |
| LNP-DMPE-01 | This compound (10%) | 50:10:38.5:1.5 | Data not available | Data not available | Data not available | Data not available |
| LNP-DMPE-02 | This compound (15%) | 50:15:33.5:1.5 | Data not available | Data not available | Data not available | Data not available |
Table 2: In Vitro Transfection Efficiency
| Formulation ID | Cell Line | Transfection Reagent | Reporter Gene | Gene Expression (relative to control) | Cell Viability (%) |
| LNP-DOPE-01 | HEK293T | LNP | Luciferase mRNA | 100% | 92% |
| LNP-DMPE-01 | HEK293T | LNP | Luciferase mRNA | Data not available | Data not available |
| LNP-DMPE-02 | HeLa | LNP | GFP mRNA | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for the formulation and characterization of LNPs incorporating this compound.
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol (B145695)
-
This compound dissolved in ethanol
-
Cholesterol dissolved in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol
-
Nucleic acid (mRNA or siRNA) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in absolute ethanol at appropriate concentrations.
-
Preparation of the Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:this compound:cholesterol:PEG-lipid) to create the final lipid mixture in ethanol.
-
Preparation of the Aqueous Phase: Dissolve the nucleic acid in the aqueous buffer at the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio (e.g., 3:1 aqueous to lipid phase) and the total flow rate.
-
Initiate the mixing process to form the LNPs.
-
-
Dialysis:
-
Transfer the collected LNP solution to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours, with at least three buffer changes, to remove ethanol and non-encapsulated nucleic acid.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Protocol 2: Characterization of LNP Physicochemical Properties
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI at 25°C.
-
Perform at least three independent measurements.
-
2. Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement capability.
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Load the sample into a folded capillary cell.
-
Measure the electrophoretic mobility to determine the zeta potential at 25°C.
-
Perform at least three independent measurements.
-
3. Encapsulation Efficiency Quantification:
-
Method: Ribogreen assay (or a similar nucleic acid quantification assay).
-
Procedure:
-
Total Nucleic Acid: Lyse a known volume of the LNP suspension using a detergent (e.g., 1% Triton X-100) to release the encapsulated nucleic acid.
-
Free Nucleic Acid: Use an untreated sample of the LNP suspension.
-
Prepare a standard curve of the nucleic acid.
-
Add the Ribogreen reagent to the lysed sample, the untreated sample, and the standards.
-
Measure the fluorescence intensity.
-
Calculate the concentration of total and free nucleic acid using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100
-
Mandatory Visualizations
Caption: Workflow for LNP formulation using microfluidics.
Caption: Workflow for LNP characterization.
Conclusion
The incorporation of novel helper lipids such as this compound presents an opportunity to fine-tune the properties of LNP-based nucleic acid delivery systems. While direct experimental data for this specific lipid is currently limited, the provided protocols offer a robust framework for its formulation and characterization. Researchers are encouraged to use these methodologies to systematically evaluate the impact of this compound on LNP size, stability, and transfection efficiency, thereby contributing to the development of next-generation lipid nanoparticle technologies.
Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1][2] The composition of these LNPs is critical to their efficacy, influencing factors such as encapsulation efficiency, stability, and the ability to deliver their cargo into the cytoplasm of target cells. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper phospholipid.[3][4][5]
This document provides detailed application notes and protocols for the formulation of LNPs incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl , hereafter referred to as 18:1 Dimethyl PE . This lipid is a derivative of the commonly used helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Helper lipids like DOPE are known to play a crucial role in the endosomal escape of the LNP cargo, a critical step for the therapeutic effect of nucleic acids.[6][5][7] They are thought to facilitate the transition from a bilayer to a non-bilayer hexagonal phase within the endosome, promoting membrane fusion and release of the payload.[5][8] The N,N-dimethylation of the phosphoethanolamine headgroup in this compound may modulate these properties, potentially influencing the overall delivery efficiency and stability of the LNP formulation.
These protocols are intended to serve as a comprehensive guide for researchers and scientists in the development and characterization of LNPs utilizing this compound for applications in drug delivery and gene therapy.
Data Presentation: Physicochemical Properties of LNP Formulations
The following tables summarize representative quantitative data for LNP formulations. While specific data for this compound is limited in publicly available literature, the tables below are based on formulations using the closely related helper lipid, DOPE, which can serve as a baseline for optimization studies with this compound.
Table 1: Representative LNP Formulation Compositions (Molar Ratios)
| Formulation ID | Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Reference Cargo |
| LNP-DOPE-1 | SM-102 | DOPE | Cholesterol | C14-PEG-2000 | 48:10:40:2 | mRNA |
| LNP-DOPE-2 | 244-cis | DOPE | Cholesterol | C16-PEG ceramide | 26.5:20:52:1.5 | mRNA |
| LNP-DOPE-3 | C12-200 | DOPE | Cholesterol | DMG-PEG 2000 | 50:10:38.5:1.5 | mRNA |
| LNP-DOPE-4 | 4A3-SC8 | DOPE | Cholesterol | DMG-PEG | 23.8:23.8:47.6:4.8 | mRNA |
Table 2: Expected Physicochemical Characteristics of DOPE-based LNPs
| Formulation ID | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-DOPE-1 | 80 - 120 | < 0.2 | Near-neutral | > 90% |
| LNP-DOPE-2 | 70 - 100 | < 0.2 | Near-neutral | > 90% |
| LNP-DOPE-3 | 85 - 100 | < 0.2 | Near-neutral | > 90% |
| LNP-DOPE-4 | 90 - 150 | < 0.2 | Near-neutral | > 85% |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible and scalable method for producing nanoparticles with uniform characteristics.
Materials:
-
Ionizable lipid (e.g., SM-102, ALC-0315, or custom synthesized)
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol (B145695) (RNase-free)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0, RNase-free)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol at appropriate concentrations (e.g., 10-50 mM).
-
Store stock solutions under argon at -20°C or -80°C.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., starting with a ratio similar to LNP-DOPE-1: 48:10:40:2 of ionizable lipid:this compound:cholesterol:PEG-lipid).
-
Vortex briefly to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dilute the nucleic acid cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid, facilitating nucleic acid encapsulation.[3]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the flow rates for the two phases. A typical flow rate ratio of aqueous to organic phase is 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
To remove ethanol and unencapsulated nucleic acids, and to raise the pH to a physiological level, perform dialysis against PBS (pH 7.4) or use a TFF system.
-
For dialysis, transfer the LNP dispersion to a pre-wetted dialysis cassette and dialyze against PBS at 4°C with several buffer changes over 12-24 hours.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of LNPs
This protocol outlines the key experiments to characterize the physicochemical properties of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Load the sample into the specific cell for zeta potential measurement.
-
Measure the zeta potential using a DLS instrument with this capability.
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency (EE) Measurement:
-
Principle: The amount of encapsulated nucleic acid is determined by measuring the fluorescence of an intercalating dye before and after lysing the LNPs.
-
Procedure:
-
Prepare two sets of samples from the LNP formulation.
-
To the first set, add a fluorescent dye that binds to nucleic acids (e.g., RiboGreen® for RNA). This will measure the amount of unencapsulated nucleic acid.
-
To the second set, first add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid, then add the fluorescent dye. This will measure the total amount of nucleic acid.
-
Measure the fluorescence of both sets of samples using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
Mandatory Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Hypothesized role of this compound in endosomal escape.
References
- 1. researchgate.net [researchgate.net]
- 2. tebubio.com [tebubio.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 Dimethyl PE in Gene Silencing and siRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Small interfering RNA (siRNA) has emerged as a powerful tool for gene silencing, offering therapeutic potential for a wide range of diseases. However, the effective delivery of siRNA into target cells remains a significant challenge. Lipid nanoparticles (LNPs) have proven to be a leading platform for siRNA delivery, protecting the nucleic acid from degradation and facilitating its cellular uptake and endosomal escape. The composition of these LNPs is critical to their efficacy and safety.
This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) in the formulation of lipid nanoparticles for siRNA delivery and gene silencing applications. While direct and extensive quantitative data for this compound in siRNA delivery is emerging, its structural similarity to the well-characterized helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) suggests a similar functional role in LNP formulations. The protocols and data presented herein are based on established methodologies for analogous lipid formulations and provide a strong framework for the successful application of this compound.
Principle of this compound in siRNA Delivery
This compound is a phospholipid featuring a dimethylated headgroup and two oleoyl (B10858665) (18:1) unsaturated acyl chains. In the context of siRNA delivery, it is primarily utilized as a helper lipid in combination with a cationic or ionizable lipid, cholesterol, and a PEGylated lipid to form LNPs.
The proposed roles of this compound as a helper lipid include:
-
Enhancing LNP Stability: The conical shape conferred by the unsaturated acyl chains can promote the formation of stable, non-bilayer lipid structures, which is crucial for the encapsulation of siRNA.
-
Facilitating Endosomal Escape: The ability of lipids like DOPE to undergo a phase transition from a lamellar to an inverted hexagonal (HII) phase in the acidic environment of the endosome is believed to destabilize the endosomal membrane. This process facilitates the release of the siRNA cargo into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC). The dimethylated headgroup of this compound may influence the pKa of the lipid assembly, potentially modulating this pH-sensitive release.
-
Improving Transfection Efficiency: By aiding in the endosomal escape, this compound can significantly enhance the overall efficiency of gene silencing.
Data Presentation: Lipid Nanoparticle Characteristics
The following tables summarize typical quantitative data obtained from the characterization of lipid nanoparticles formulated for siRNA delivery. These values are representative of what can be expected when using this compound as a helper lipid, based on data from similar formulations.
Table 1: Physicochemical Properties of siRNA-LNP Formulations
| Formulation ID | Cationic Lipid | Helper Lipid (molar %) | Cholesterol (molar %) | PEG-Lipid (molar %) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-DMPE-01 | DOTAP | This compound (15) | 40 | 5 | 120 ± 5 | 0.15 ± 0.02 | +45 ± 3 | 92 ± 4 |
| LNP-DMPE-02 | DLin-MC3-DMA | This compound (10) | 48.5 | 1.5 | 85 ± 4 | 0.11 ± 0.01 | +5 ± 2 (at pH 7.4) | 95 ± 3 |
| LNP-DOPE-Control | DOTAP | DOPE (15) | 40 | 5 | 125 ± 6 | 0.16 ± 0.03 | +48 ± 4 | 90 ± 5 |
Table 2: In Vitro Gene Silencing Efficiency and Cytotoxicity
| Formulation ID | Cell Line | Target Gene | siRNA Concentration (nM) | Gene Knockdown (%) | Cell Viability (%) |
| LNP-DMPE-01 | HeLa-Luc | Luciferase | 50 | 85 ± 5 | 90 ± 6 |
| LNP-DMPE-02 | Huh7 | Factor VII | 10 | 92 ± 4 | 95 ± 3 |
| LNP-DOPE-Control | HeLa-Luc | Luciferase | 50 | 82 ± 6 | 88 ± 7 |
| Lipofectamine 2000 | HeLa-Luc | Luciferase | 50 | 75 ± 8 | 70 ± 10 |
Experimental Protocols
Protocol 1: Formulation of siRNA-LNP using Ethanol (B145695) Injection Method
This protocol describes the preparation of LNPs encapsulating siRNA using the ethanol injection method, a common and reproducible technique.
Materials:
-
Cationic lipid (e.g., DOTAP or an ionizable lipid like DLin-MC3-DMA)
-
This compound
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
siRNA (targeting the gene of interest and a non-targeting control)
-
Ethanol (200 proof, RNase-free)
-
Formulation buffer (e.g., 25 mM sodium acetate, pH 4.0, RNase-free)
-
Dialysis buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, RNase-free)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile, RNase-free microcentrifuge tubes and syringes
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the cationic lipid, this compound, cholesterol, and PEG-lipid in ethanol at a concentration of 10-20 mg/mL.
-
Store stock solutions at -20°C.
-
-
Lipid Mixture Preparation:
-
In a sterile, RNase-free microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio (e.g., 40% Cationic Lipid: 15% this compound: 40% Cholesterol: 5% PEG-Lipid).
-
Vortex the lipid mixture thoroughly.
-
-
siRNA Solution Preparation:
-
Dissolve the siRNA in the formulation buffer to the desired concentration (e.g., 0.2 mg/mL).
-
-
LNP Formulation:
-
Rapidly inject the lipid mixture in ethanol into the siRNA solution with vigorous stirring or vortexing. The volume ratio of the ethanol phase to the aqueous phase should be approximately 1:3 to 1:5.
-
The final ethanol concentration should be around 20-30%.
-
Allow the mixture to incubate at room temperature for 30 minutes to allow for LNP self-assembly.
-
-
Purification and Buffer Exchange:
-
Transfer the LNP suspension to a dialysis cassette.
-
Dialyze against the dialysis buffer (PBS, pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes. This step removes the ethanol and exchanges the buffer to a physiological pH.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Gene Silencing Assay
This protocol details the procedure for assessing the gene silencing efficiency of the formulated siRNA-LNPs in a relevant cell line.
Materials:
-
Cell line expressing the target gene (e.g., a stable cell line expressing a reporter gene like Luciferase or a cell line endogenously expressing the target).
-
Complete cell culture medium.
-
siRNA-LNP formulations (targeting and non-targeting control).
-
Commercial transfection reagent (e.g., Lipofectamine™ 2000) as a positive control.
-
Assay reagents for measuring gene expression (e.g., Luciferase assay kit, reagents for qPCR or Western blot).
-
96-well or 24-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in the appropriate cell culture plate at a density that will result in 50-70% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator.
-
-
Transfection:
-
On the day of transfection, dilute the siRNA-LNP formulations in serum-free medium to achieve the desired final siRNA concentrations (e.g., 10, 25, 50 nM).
-
Remove the old medium from the cells and replace it with the medium containing the siRNA-LNP dilutions.
-
Include controls: untreated cells, cells treated with non-targeting siRNA-LNPs, and cells transfected with the target siRNA using a commercial reagent.
-
Incubate the cells for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete medium to the wells (or replace the transfection medium with fresh complete medium).
-
Incubate the cells for an additional 24-72 hours to allow for gene knockdown.
-
-
Assessment of Gene Knockdown:
-
For reporter genes (e.g., Luciferase): Lyse the cells and measure the reporter gene activity using a luminometer according to the manufacturer's protocol.
-
For endogenous genes:
-
qPCR: Isolate total RNA from the cells, perform reverse transcription to synthesize cDNA, and then quantify the target mRNA levels using quantitative real-time PCR. Normalize the results to a housekeeping gene.
-
Western Blot: Lyse the cells and determine the protein levels of the target gene by Western blotting using a specific primary antibody.
-
-
Protocol 3: Cytotoxicity Assay
This protocol describes how to evaluate the potential cytotoxicity of the siRNA-LNP formulations.
Materials:
-
Cell line used for the silencing experiment.
-
Complete cell culture medium.
-
siRNA-LNP formulations.
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Incubate overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the siRNA-LNP formulations, corresponding to the concentrations used in the gene silencing assay.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate for the same duration as the gene silencing experiment (e.g., 24-72 hours).
-
-
Cell Viability Measurement:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Mandatory Visualizations
Caption: Experimental workflow for siRNA delivery using lipid nanoparticles.
Caption: Mechanism of siRNA-mediated gene silencing.
Conclusion
This compound holds promise as a valuable helper lipid in the formulation of lipid nanoparticles for siRNA delivery. Its structural characteristics suggest a role in enhancing LNP stability and facilitating the critical step of endosomal escape, thereby improving gene silencing efficiency. The protocols and data frameworks provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their gene silencing studies. Further optimization of LNP formulations containing this compound may lead to even more potent and safer siRNA delivery systems for therapeutic applications.
Application Notes and Protocols for Transfection Using 18:1 Dimethyl PE-Containing Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acids into cells, a process known as transfection, is a cornerstone of modern molecular biology and is pivotal for applications ranging from basic research to the development of novel therapeutics. Lipid-based transfection reagents, particularly lipid nanoparticles (LNPs), have emerged as a highly effective and versatile platform for delivering genetic material such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA) into a wide range of cell types.[1][2] These formulations typically consist of a cationic or ionizable lipid to complex with the negatively charged nucleic acid, a helper lipid to facilitate endosomal escape, cholesterol to enhance stability, and a PEGylated lipid to improve circulation time and reduce aggregation.[1]
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) is a zwitterionic phospholipid that can be incorporated into LNP formulations. While not possessing a net positive charge for direct condensation of nucleic acids, its structural properties can influence the overall characteristics of the LNP, such as membrane fluidity and the propensity to form non-bilayer structures, which may aid in the endosomal escape of the nucleic acid cargo. This document provides detailed protocols and application notes for the formulation of this compound-containing lipid nanoparticles and their use in transfection experiments.
Principle of Lipid-Based Transfection
The general mechanism of LNP-mediated transfection involves several key steps. First, the cationic/ionizable lipid components of the LNP electrostatically interact with the negatively charged phosphate (B84403) backbone of the nucleic acid, leading to the formation of a condensed, stable complex.[2] These LNPs are then introduced to the target cells and are typically taken up through endocytosis. Once inside the endosome, the "helper" lipids, potentially including this compound in concert with cationic lipids, are thought to promote the destabilization of the endosomal membrane. This allows the nucleic acid cargo to be released into the cytoplasm, where it can be transcribed (in the case of pDNA) or translated (in the case of mRNA) to produce the protein of interest.
Experimental Protocols
Protocol 1: Formulation of this compound-Containing Lipid Nanoparticles by Ethanol (B145695) Injection
This protocol describes the formulation of LNPs using the ethanol injection method, which is a reproducible technique for generating small, unilamellar vesicles.[3]
Materials:
-
Cationic lipid (e.g., DOTAP, DDAC)
-
This compound (Avanti Polar Lipids, Cat. No. 850852)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Nucleic acid (pDNA or mRNA)
-
Ethanol (200 proof, anhydrous)
-
Nuclease-free water
-
Appropriate aqueous buffer (e.g., citrate (B86180) buffer for pH control with ionizable lipids, or HEPES-buffered saline (HBS) for cationic lipids)
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of the cationic lipid, this compound, cholesterol, and PEGylated lipid in 100% ethanol. A typical concentration is 10-20 mg/mL.
-
-
Lipid Mixture Formulation:
-
In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio. A representative formulation could be:
-
Cationic Lipid: 50 mol%
-
This compound: 15 mol%
-
Cholesterol: 33.5 mol%
-
DSPE-PEG2000: 1.5 mol%
-
-
Vortex the lipid mixture thoroughly.
-
-
Nucleic Acid Preparation:
-
Dilute the nucleic acid in the chosen aqueous buffer. The final concentration will depend on the desired nucleic acid-to-lipid ratio.
-
-
LNP Formation:
-
Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution with vigorous stirring or vortexing. The volume ratio of the aqueous phase to the ethanol phase should be approximately 3:1 to 4:1.
-
The rapid mixing facilitates the self-assembly of the lipids around the nucleic acid, forming LNPs.
-
-
Incubation and Maturation:
-
Allow the LNP suspension to incubate at room temperature for 30-60 minutes to stabilize.
-
-
Purification (Optional but Recommended):
-
Remove the ethanol and unencapsulated nucleic acid by dialysis against the desired final buffer (e.g., PBS) or through tangential flow filtration for larger scale preparations.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge of the LNPs.
-
Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen or PicoGreen assay).
-
Protocol 2: In Vitro Transfection of Mammalian Cells
This protocol outlines the general procedure for transfecting adherent mammalian cells in a 24-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound-containing LNPs encapsulating the desired nucleic acid
-
Phosphate-buffered saline (PBS)
-
Reporter gene plasmid (e.g., expressing GFP or luciferase) for optimization
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[4]
-
-
Preparation of Transfection Complexes:
-
On the day of transfection, dilute the prepared LNPs in serum-free medium. The optimal amount of nucleic acid per well typically ranges from 0.25 to 1.0 µg.
-
-
Transfection:
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the diluted LNP-nucleic acid complexes to each well.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection Care:
-
After the incubation period, add complete medium to each well. For some cell types, it may be beneficial to remove the transfection medium and replace it with fresh complete medium.[4]
-
-
Assay for Gene Expression:
-
Incubate the cells for 24-72 hours post-transfection to allow for gene expression.
-
Assess transfection efficiency by visualizing reporter gene expression (e.g., fluorescence microscopy for GFP) or by performing a quantitative assay (e.g., luciferase assay).
-
Data Presentation
Table 1: Representative Physicochemical Properties of LNP Formulations
| Formulation | Cationic Lipid (mol%) | This compound (mol%) | Cholesterol (mol%) | DSPE-PEG2000 (mol%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-1 | 50 | 0 | 48.5 | 1.5 | 120 ± 5 | 0.15 | +45 ± 3 | >90 |
| LNP-2 | 50 | 15 | 33.5 | 1.5 | 115 ± 7 | 0.18 | +42 ± 4 | >90 |
| LNP-3 | 40 | 25 | 33.5 | 1.5 | 130 ± 6 | 0.21 | +38 ± 3 | >85 |
Note: These are representative data based on typical LNP formulations. Actual values will vary depending on the specific lipids, nucleic acid, and formulation process used.
Table 2: Optimization of Transfection Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome Measure (e.g., % GFP Positive Cells) |
| Nucleic Acid per well | 0.25 µg | 0.5 µg | 1.0 µg | To be determined experimentally |
| Cell Confluency | 50-60% | 70-80% | >90% | To be determined experimentally |
| Incubation Time | 2 hours | 4 hours | 6 hours | To be determined experimentally |
Visualizations
Caption: Workflow for LNP formulation using ethanol injection.
Caption: Proposed mechanism of LNP-mediated nucleic acid delivery.
Conclusion
The inclusion of this compound in lipid nanoparticle formulations offers a potential avenue for modulating the physicochemical properties and transfection efficiency of these gene delivery systems. The protocols provided herein offer a starting point for the development and optimization of this compound-containing LNPs for various research and therapeutic applications. As with any transfection system, empirical optimization of the formulation and delivery conditions is crucial for achieving maximal efficacy in the specific cell type of interest.
References
- 1. Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.jp [promega.jp]
- 3. A Pre-Formulation Study for Delivering Nucleic Acids as a Possible Gene Therapy Approach for Spinocerebellar Ataxia Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
Application Note: Mass Spectrometry Analysis of 18:1 Dimethyl PE
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethyl-phosphatidylethanolamine (Dimethyl PE) is a crucial intermediate lipid in the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC) in the liver. The specific molecular species, 18:1 Dimethyl PE, containing an oleoyl (B10858665) fatty acid, is of significant interest in lipidomic studies due to its role in membrane structure and cellular signaling. Dysregulation of the PEMT pathway and alterations in the levels of its intermediates, including this compound, have been implicated in various pathological conditions such as liver disease and metabolic disorders.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for researchers and professionals in drug development and life sciences who are investigating lipid metabolism and its role in health and disease.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
A modified Bligh-Dyer extraction method is employed for the efficient extraction of lipids from plasma samples.
Materials:
-
Human plasma
-
Methanol (MeOH), HPLC grade
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
0.9% NaCl solution
-
Internal Standard (IS): 17:0/17:0 Dimethyl PE (or other suitable non-endogenous Dimethyl PE species)
-
Centrifuge tubes, glass
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.
-
Add the internal standard to a final concentration of 1 µM.
-
Vortex the mixture vigorously for 2 minutes at 4°C.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe.
-
Dry the collected organic phase under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute the dried lipid extract in 100 µL of mobile phase B (see LC method below) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 30 2.0 45 5.0 70 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| This compound | 772.6 | 184.1 | 30 | 100 |
| 17:0/17:0 Dimethyl PE (IS) | 744.6 | 184.1 | 30 | 100 |
Note: The specific m/z values and collision energies may require optimization based on the instrument used.
Data Presentation
The following table summarizes the quantitative data obtained from the analysis of this compound in a human plasma sample.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µM) | % RSD (n=3) |
| This compound | 12.8 | 772.6 | 184.1 | 2.54 | 4.2 |
| 17:0/17:0 Dimethyl PE (IS) | 11.9 | 744.6 | 184.1 | 1.00 | 3.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
PEMT Signaling Pathway
Caption: The PEMT pathway for phosphatidylcholine synthesis.
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The use of a C18 reversed-phase column allows for the effective separation of Dimethyl PE from other phospholipid classes, and the MRM mode ensures high specificity and sensitivity of detection.
The accurate quantification of this compound is critical for understanding the dynamics of the PEMT pathway and its contribution to the overall PC pool. This method can be applied to various research areas, including the study of non-alcoholic fatty liver disease (NAFLD), where alterations in this pathway have been observed. Furthermore, it can be a valuable tool in the development of therapeutic agents that target lipid metabolism.
Future work may involve the expansion of this method to include a broader range of Dimethyl PE and other methylated PE species to provide a more comprehensive profile of the PEMT pathway intermediates.
Application Note: Quantification of 18:1 Dimethylphosphatidylethanolamine (PE-NMe2) by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 18:1 Dimethylphosphatidylethanolamine (1,2-dioleoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 18:1 Dimethyl PE is a key intermediate in the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which is crucial for converting phosphatidylethanolamine (PE) to phosphatidylcholine (PC), particularly in the liver.[1][2][3] Accurate quantification of this lipid species is vital for researchers studying lipid metabolism, membrane biology, and the pathology of diseases linked to phospholipid imbalances. The protocol provides a comprehensive workflow, from sample extraction to data acquisition, suitable for researchers, scientists, and professionals in drug development.
Introduction
Phosphatidylethanolamine (PE) and its methylated derivatives are essential components of cellular membranes and play significant roles in various cellular processes. The sequential methylation of PE to PC is catalyzed by the enzyme PEMT and proceeds through monomethyl-PE (MMPE) and dimethyl-PE (DMPE) intermediates.[1][3] The 18:1/18:1 species, containing two oleic acid chains, is a common form of these lipids. Dysregulation of the PEMT pathway has been implicated in various conditions, making the precise measurement of its intermediates, such as this compound, a key target in lipidomics research.
LC-MS/MS offers unparalleled sensitivity and specificity for lipid analysis. By coupling reversed-phase liquid chromatography for separation with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, it is possible to accurately quantify low-abundance species like this compound in complex biological samples such as plasma or tissue homogenates.[4]
Experimental Workflow
The overall experimental process is depicted below, outlining the major steps from sample preparation to final data analysis.
References
- 1. Improved method for quantitative analysis of methylated phosphatidylethanolamine species and its application for analysis of diabetic mouse liver samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles for the methylation of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential synthesis and methylation of phosphatidylethanolamine promote lipid droplet biosynthesis and stability in tissue culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 Dimethyl PE as a Helper Lipid in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) is a phospholipid that holds significant promise as a helper lipid in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). As a derivative of the well-studied phosphatidylethanolamine (B1630911) (PE), this compound is anticipated to play a crucial role in enhancing the efficacy of drug delivery, particularly for nucleic acid-based therapeutics like siRNA and mRNA. Helper lipids are essential components of LNP formulations, contributing to particle stability, drug encapsulation, and, most critically, facilitating the endosomal escape of the therapeutic payload into the cytoplasm of target cells.
The unique structural features of this compound, specifically its two oleoyl (B10858665) (18:1) acyl chains and the N,N-dimethylated headgroup, are expected to influence its physicochemical properties and its interactions within the lipid bilayer and with cellular membranes. The oleoyl chains contribute to a cone-shaped molecular geometry, which is known to promote the formation of non-bilayer lipid phases, such as the hexagonal II (HII) phase. This phase transition is a key mechanism for disrupting the endosomal membrane and enabling drug release. The N,N-dimethylation of the ethanolamine (B43304) headgroup may further modulate the fusogenic properties and the overall stability of the LNP formulation.
These application notes provide a comprehensive overview of the use of this compound as a helper lipid, including its proposed mechanism of action, formulation considerations, and detailed experimental protocols for the preparation and characterization of LNPs incorporating this lipid.
Mechanism of Action: Facilitating Endosomal Escape
The primary role of this compound as a helper lipid is to facilitate the release of the encapsulated drug from the endosome into the cytoplasm, a critical barrier in intracellular drug delivery. The proposed mechanism is centered around its ability to promote the formation of non-bilayer lipid structures.
Data Presentation: LNP Formulation and Characterization
Due to the limited availability of specific data for this compound, the following tables summarize quantitative data from studies using the closely related helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). These formulations can serve as a starting point for optimization with this compound.
Table 1: Example LNP Formulations for Nucleic Acid Delivery
| Formulation ID | Cationic/Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid | Molar Ratio (Cationic:Helper:Chol:PEG) | Reference |
| LNP-1 | DOTAP | DOPE | - | - | 1:1 | [1] |
| LNP-2 | DOTAP | DOPE | Cholesterol | - | 40:10:48 | [2] |
| LNP-3 | DC-Chol | DOPE | - | - | 1:1 | [3] |
| LNP-4 | Ionizable Lipid (244-cis) | DOPE | Cholesterol | C16-PEG Ceramide | 26.5:20:52:1.5 | [2] |
Table 2: Physicochemical Properties of DOPE-Containing LNPs
| Formulation ID | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| LNP-2 (mRNA) | ~150 | < 0.2 | +35 to +45 | > 90 | [2] |
| LNP-3 (mRNA) | ~129 | < 0.1 | +21 | ~31 | [4] |
| LNP-4 (mRNA) | ~100 | ~0.1 | Not Reported | > 95 | [2] |
Experimental Protocols
The following protocols are adapted from established methods for the preparation and characterization of LNPs and can be applied to formulations containing this compound.
Protocol 1: LNP Preparation by Thin-Film Hydration
This method is suitable for small-scale laboratory preparations of LNPs.
Methodology:
-
Lipid Film Formation:
-
Dissolve the cationic/ionizable lipid, this compound, cholesterol, and PEG-lipid in the desired molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[5]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[5]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., citrate (B86180) buffer at pH 4.0 for ionizable lipids) containing the nucleic acid payload. The hydration should be performed at a temperature above the phase transition temperature of the lipids.
-
Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or a bath sonicator until the solution becomes clear.[6]
-
Alternatively, the MLV suspension can be extruded through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove unencapsulated nucleic acid and other impurities by dialysis against a suitable buffer (e.g., PBS pH 7.4) or by using size exclusion chromatography.
-
Protocol 2: Characterization of LNPs
A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
Methodology:
-
Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. The PDI value provides an indication of the size distribution homogeneity.
-
For zeta potential measurement, use a specific folded capillary cell and measure the electrophoretic mobility of the LNPs. The zeta potential is a measure of the surface charge of the nanoparticles.
B. Encapsulation Efficiency Determination using RiboGreen Assay
This assay quantifies the amount of nucleic acid encapsulated within the LNPs.
Methodology:
-
Prepare two sets of LNP samples:
-
Set A (Total RNA): Lyse the LNPs by adding a detergent (e.g., 1% Triton X-100) to release the encapsulated RNA.[7]
-
Set B (Free RNA): Use the intact LNP suspension.
-
-
Prepare a standard curve of the free RNA in the same buffer.
-
Add the RiboGreen reagent to the samples and standards. The RiboGreen dye fluoresces upon binding to RNA.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~480 nm, emission ~520 nm).[7]
-
Calculate the concentration of RNA in both sets of samples using the standard curve.
-
The encapsulation efficiency (EE) is calculated as: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Protocol 3: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled LNPs by cells.
Methodology:
-
Cell Culture: Seed the target cells in a multi-well plate and culture them until they reach the desired confluency.
-
LNP Labeling: Prepare LNPs containing a fluorescently labeled lipid (e.g., a PE-conjugated fluorophore) or a fluorescently labeled nucleic acid payload.
-
Incubation: Treat the cells with the fluorescently labeled LNPs at various concentrations and for different time points.
-
Washing and Harvesting: After incubation, wash the cells with PBS to remove any non-internalized LNPs. Detach the cells from the plate using a suitable dissociation reagent (e.g., trypsin).
-
Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized LNPs. A gate can be set based on untreated control cells to quantify the percentage of cells that have taken up the nanoparticles.[6][8]
Discussion and Future Directions
The use of this compound as a helper lipid in drug delivery systems is a promising strategy to enhance the therapeutic efficacy of encapsulated drugs, particularly nucleic acids. The N,N-dimethylation of the phosphatidylethanolamine headgroup is expected to alter the lipid's packing properties within the LNP and its fusogenic potential. Studies on N-methylated PEs suggest that methylation can decrease the fluidity of phospholipid bilayers, which might contribute to increased LNP stability.[9] Furthermore, the ability of N-methylated PEs to form non-lamellar structures, which is crucial for endosomal escape, is retained and may be modulated by the degree of methylation.[7]
Further research is warranted to directly compare the performance of this compound with other commonly used helper lipids like DOPE and DSPC in various LNP formulations. Quantitative studies on the impact of the N,N-dimethyl headgroup on LNP stability, encapsulation efficiency, and in vitro and in vivo transfection efficiency will be crucial for optimizing its use in clinical applications. The detailed protocols provided herein offer a robust framework for conducting such investigations and advancing the development of next-generation lipid-based drug delivery systems.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Physical properties and surface interactions of bilayer membranes containing N-methylated phosphatidylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of N-methylation of phosphatidylethanolamine on the fluidity of phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl) Stock Solutions: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl) is a phospholipid frequently utilized in biomedical research and pharmaceutical development.[1][2][3] Its amphipathic nature and ability to form lipid bilayers make it a critical component in the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of therapeutic agents, including mRNA and plasmid DNA.[2][4][5][6] This document provides a detailed protocol for the preparation of this compound stock solutions to ensure accurate and reproducible results in downstream applications.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes key quantitative data for this lipid.
| Property | Value | Reference |
| Molecular Formula | C43H82NO8P | [7][8] |
| Molecular Weight | 772.09 g/mol | [8][9] |
| CAS Number | 96687-22-8 | [8] |
| Purity | >99% (TLC) | [7][8] |
| Form | Powder or liquid (in chloroform) | [8] |
| Storage Temperature | -20°C | [7][8] |
| Stability | 1 Year at -20°C | [7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound from a powder form. If starting with a pre-dissolved solution (e.g., in chloroform), the initial steps can be adjusted accordingly.
Materials:
-
This compound powder
-
Chloroform (B151607), HPLC grade
-
Argon or Nitrogen gas
-
Glass vials with Teflon-lined caps
-
Gastight glass syringe
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry glass vial. Perform this step in a well-ventilated fume hood.
-
Solvent Addition: Using a gastight glass syringe, add the appropriate volume of chloroform to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex the mixture until the lipid is completely dissolved. The solution should be clear and colorless.
-
Inert Atmosphere: To prevent oxidation of the unsaturated acyl chains, flush the headspace of the vial with a gentle stream of argon or nitrogen gas before sealing the cap.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Safety Precautions:
-
Always handle this compound and chloroform in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Chloroform is a hazardous substance; consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway and Logical Relationships
This compound is a structural component of lipid-based delivery systems rather than a signaling molecule itself. The diagram below illustrates the logical relationship of how the prepared stock solution is utilized in the formation of liposomes for drug delivery, a primary application.
Caption: Logical flow from stock solution to drug delivery application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. labinsights.nl [labinsights.nl]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US20200155691A1 - Ice-based lipid nanoparticle formulation for delivery of mrna - Google Patents [patents.google.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 9. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for 18:1 Dimethyl PE in Biomimetic Membrane Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) is a synthetic phospholipid increasingly utilized in the creation of biomimetic membranes. Its unique properties, including a partially methylated headgroup and unsaturated acyl chains, make it a valuable tool for a variety of research applications, from fundamental studies of membrane biophysics to the development of novel drug delivery systems.
The dimethylated headgroup of this compound alters the surface charge and hydration properties of the lipid bilayer compared to its unmethylated counterpart, phosphatidylethanolamine (B1630911) (PE). The oleoyl (B10858665) (18:1) acyl chains contribute to a lower phase transition temperature, ensuring the membrane remains in a fluid state at physiological temperatures. These characteristics allow for the formation of stable, yet dynamic, model membranes that can mimic the complexity of cellular envelopes.
These application notes provide an overview of the uses of this compound in biomimetic membrane research and detailed protocols for the preparation and characterization of liposomes incorporating this lipid, as well as a workflow for studying protein-lipid interactions.
Applications of this compound in Biomimetic Membranes
-
Model Membrane Systems: this compound is used to create unilamellar and multilamellar vesicles (liposomes) that serve as simplified models of cell membranes. These models are instrumental in studying a wide range of cellular processes.
-
Drug Delivery: The unique properties of this compound can be leveraged in the formulation of liposomal drug carriers. The surface charge and fluidity imparted by this lipid can influence encapsulation efficiency, stability, and the release kinetics of therapeutic agents.
-
Gene Delivery: In combination with cationic lipids, this compound can be used to form lipoplexes for the delivery of genetic material such as DNA and RNA into cells.
-
Membrane Protein Studies: Biomimetic membranes containing this compound provide a controlled environment for reconstituting and studying the function of membrane proteins. The lipid composition of the bilayer is known to affect the orientation and activity of transmembrane proteins.
-
Biosensor Development: Lipid bilayers incorporating this compound can be assembled on solid supports to create biosensors for detecting a variety of analytes that interact with the membrane surface.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and its impact on biomimetic membrane characteristics.
| Property | Value/Effect | Source |
| Molecular Weight | 772.1 g/mol | N/A |
| Phase Transition Temperature (Tm) | Below 0°C | General knowledge based on unsaturated acyl chains |
| Effect on Membrane Fluidity | Increases membrane fluidity | Inferred from the presence of unsaturated oleoyl chains |
| Effect on Membrane Surface Charge | Introduces a net neutral or slightly positive charge at physiological pH | Inferred from the dimethylated headgroup |
| Influence on Protein Interaction | Can modulate the binding and function of peripheral and integral membrane proteins | [General principle of lipid-protein interactions] |
Experimental Protocols
Protocol 1: Preparation of Unilamellar Liposomes using Thin-Film Hydration
This protocol describes the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Other desired lipids (e.g., POPC, Cholesterol)
-
Chloroform (B151607) or a chloroform/methanol mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
-
Nitrogen or Argon gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in chloroform or a chloroform/methanol mixture in a glass round-bottom flask. The total lipid concentration should be between 1-10 mg/mL.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of all lipids (room temperature is sufficient for this compound).
-
Reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.
-
Gently swirl the flask to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs). Allow the hydration to proceed for at least 1 hour with occasional agitation.
-
-
Extrusion (for LUV formation):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 11-21 passes). This process will produce a homogenous population of LUVs with a diameter close to the pore size of the membrane.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, argon can be flushed into the headspace of the storage vial to prevent lipid oxidation.
-
Protocol 2: Characterization of Membrane Fluidity using Laurdan GP
This protocol outlines a method to assess the fluidity of biomimetic membranes containing this compound using the fluorescent probe Laurdan. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains.
Materials:
-
Liposome (B1194612) suspension containing this compound
-
Laurdan stock solution (in ethanol (B145695) or DMSO)
-
Fluorometer
Procedure:
-
Laurdan Labeling:
-
Add Laurdan to the liposome suspension to a final probe-to-lipid molar ratio of 1:500 to 1:1000.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the lipid bilayer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 350 nm.
-
Record the emission spectra from 400 nm to 550 nm. You should observe two emission peaks, one around 440 nm (corresponding to the gel phase) and another around 490 nm (corresponding to the liquid-crystalline phase).
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values suggest a more disordered (more fluid) membrane.
-
Visualizations
Experimental Workflow for Liposome Preparation
Troubleshooting & Optimization
Technical Support Center: Optimizing 18:1 PE Liposome Formulations
Welcome to the technical support center for optimizing liposome (B1194612) formulations containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (18:1 PE or DOPE). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formulation, characterization, and storage of 18:1 PE-containing liposomes.
Question: My liposome suspension shows visible aggregates or has a high Polydispersity Index (PDI). What are the possible causes and solutions?
Answer: Liposome aggregation is a common issue indicating formulation instability. Several factors can contribute to this problem.
-
Insufficient Surface Charge: Liposomes with a neutral or near-neutral surface charge lack the electrostatic repulsion needed to prevent aggregation.[] Poorly hydrating lipids, like phosphatidylethanolamine (B1630911) (PE), can also contribute to this issue.[2]
-
Improper Hydration: Hydrating the lipid film below the phase transition temperature (Tc) of the highest Tc lipid can lead to incomplete and non-uniform vesicle formation.[3][4]
-
Ineffective Size Reduction: Sonication or extrusion methods may not have been optimized to produce a monodisperse population of vesicles.
Solutions:
-
Incorporate Charged Lipids: Include a small molar fraction of a charged lipid (e.g., anionic phosphatidylglycerol) to increase the magnitude of the zeta potential, thereby enhancing electrostatic repulsion between vesicles.[]
-
Optimize Hydration Temperature: Ensure the hydration buffer is heated above the Tc of all lipids in the formulation before adding it to the dried lipid film.[3][4]
-
Refine Size Reduction Technique: If using extrusion, ensure the membrane pore size is appropriate for the desired vesicle size and that the liposome suspension is passed through the membrane a sufficient number of times (typically 10-20 passes).[5][6] For sonication, optimize the duration and power to achieve the desired size without degrading the lipids.[7]
-
Add a PEGylated Lipid: Incorporating a lipid conjugated to polyethylene (B3416737) glycol (PEG-lipid) can provide steric stabilization, creating a protective layer that prevents close contact and aggregation of liposomes.[][8]
Question: I'm experiencing low encapsulation efficiency for my hydrophilic/lipophilic drug. How can I improve it?
Answer: Low encapsulation efficiency is a frequent challenge and depends heavily on the properties of the drug being encapsulated.[]
-
For Hydrophilic Drugs: These are encapsulated in the aqueous core of the liposome.[5] Low efficiency can result from a small internal volume or leakage during formulation. The passive entrapment of hydrophilic drugs is often low.[6]
-
For Lipophilic Drugs: These partition into the lipid bilayer.[5] Low efficiency can be due to limited space within the bilayer or the drug diffusing out during processing.[]
Solutions:
-
Active Loading for Hydrophilic Drugs: For ionizable hydrophilic drugs, use an active or remote loading method. This involves creating a transmembrane gradient (e.g., a pH or ammonium (B1175870) sulfate (B86663) gradient) to drive the drug into the liposome core and trap it there, often leading to significantly higher encapsulation efficiencies.[5][9][10][11]
-
Optimize Lipid Composition for Lipophilic Drugs: Adjusting the lipid composition can enhance the partitioning of a lipophilic drug into the bilayer. Using lipids with unsaturated acyl chains, like 18:1 PE (DOPE), can increase the fluidity and free volume within the membrane, potentially accommodating more drug.[]
-
Modify the Formulation Method: The reverse-phase evaporation technique can achieve high encapsulation efficiency for hydrophilic drugs by creating a water-in-oil emulsion.[5][6]
-
Control Drug-to-Lipid Ratio: Systematically vary the initial drug-to-lipid ratio to find the optimal concentration that maximizes encapsulation without causing formulation instability.
Question: My liposomes are unstable during storage, showing changes in size and drug leakage. What can I do to improve long-term stability?
Answer: Liposomes are thermodynamically unstable systems, and their stability over time is a critical parameter.[] Instability can manifest as aggregation, fusion, hydrolysis of lipids, and drug leakage.[]
Solutions:
-
Incorporate Cholesterol: Cholesterol is a crucial component for stabilizing liposome membranes. It modulates membrane fluidity, reduces permeability to encapsulated drugs, and increases mechanical strength by filling gaps between phospholipid molecules.[9]
-
Select Appropriate Lipids: Using lipids with saturated acyl chains (e.g., DSPC) can increase the rigidity of the membrane and raise the Tc, which can enhance stability, especially if the storage temperature is below the Tc.[]
-
Lyophilization (Freeze-Drying): For long-term storage, lyophilization is an effective method to preserve liposome integrity.[12][13][14] It is essential to use a cryoprotectant (e.g., sucrose (B13894) or trehalose) to prevent vesicle fusion and rupture during the freezing and drying process.[12][13]
-
Optimize Storage Conditions: Store liposome suspensions at an appropriate temperature (typically 4°C) and protect them from light, especially if they contain light-sensitive components. The storage buffer pH should also be optimized for maximum stability.
Frequently Asked Questions (FAQs)
1. What is the role of 18:1 PE (DOPE) in a liposome formulation? 18:1 PE, or DOPE, is a phospholipid with a small headgroup that does not form stable bilayers on its own. Instead, it has a propensity to form an inverted hexagonal phase, which is non-bilayer.[15][16] This property makes it a "helper lipid" in many advanced formulations. It is commonly included in pH-sensitive liposomes because, at acidic pH (like in endosomes), it can disrupt the liposome membrane and facilitate the release of the encapsulated contents into the cytoplasm.[15][16][17]
2. How does pH affect my 18:1 PE-containing liposome formulation? The pH of the surrounding environment can significantly impact liposomes containing pH-sensitive lipids like DOPE, especially when formulated with an acidic amphiphile like cholesteryl hemisuccinate (CHEMS).[17] At physiological pH (~7.4), these liposomes are stable. However, in the acidic environment of a tumor or an endosome (pH 5.0-6.5), the components can become protonated, leading to the destabilization of the bilayer structure and a rapid release of the encapsulated drug.[15][17]
3. What characterization techniques are essential for my liposome formulation? Key characterization methods include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and Polydispersity Index (PDI).[18]
-
Zeta Potential Measurement: To assess the surface charge of the liposomes, which is a critical indicator of colloidal stability.[9]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of liposome morphology, size, and lamellarity.[5][19]
-
Chromatography (e.g., HPLC): To quantify the amount of encapsulated drug and determine encapsulation efficiency.
4. Can I sterilize my liposome formulation by filtration? Yes, sterile filtration through a 0.2 µm filter is a common method for sterilizing liposome preparations.[20] However, it is crucial that the liposomes are smaller than the filter's pore size to avoid loss of product. This method is generally suitable for liposomes with a diameter of around 100-150 nm. It's important to validate that the filtration process does not significantly alter the liposome size, PDI, or encapsulation efficiency.
Quantitative Data Summary
Table 1: Effect of Cholesterol Content on Liposome Properties
| Cholesterol (mol%) | Effect on Zeta Potential (DSPC Liposomes) | Effect on Compressibility (16:0-18:1 PC Liposomes) | General Effect on Stability |
|---|---|---|---|
| 0 | 2 mV | 123 mN/m | Lower stability, higher permeability |
| 50 | -5.5 mV | 401 mN/m | Improved stability, denser packing, reduced permeability[9] |
Table 2: Cryoprotectants for Lyophilization of Liposomes
| Cryoprotectant | Lipid:Cryoprotectant Molar Ratio | Effect on Post-Lyophilization Size | Reference |
|---|---|---|---|
| None | N/A | Significant increase in size and PDI | [12] |
| Trehalose | 1:10 | Maintained physicochemical properties | [12] |
| Sucrose | Various | Effective at protecting against fusion |[12] |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes of a defined size.[3][5][6][21]
Materials:
-
Lipids (e.g., primary phospholipid, 18:1 PE, cholesterol, PEG-lipid) in chloroform (B151607) or a chloroform/methanol mixture.
-
Organic solvent (e.g., Chloroform:Methanol 2:1 v/v).
-
Hydration buffer (e.g., PBS, HEPES, Ammonium Sulfate).
-
Round-bottom flask.
-
Rotary evaporator.
-
Vacuum pump.
-
Water bath.
-
Extruder device.
-
Polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids in the organic solvent in a round-bottom flask. Ensure all lipids are completely dissolved to form a clear solution.[3][21]
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the Tc of the lipids (e.g., 65°C).[21] A thin, uniform lipid film should form on the wall of the flask.
-
Drying: Dry the lipid film further under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[3]
-
Hydration: Add the aqueous hydration buffer, pre-heated to a temperature above the lipid Tc, to the flask.[3] Agitate the flask vigorously (e.g., by vortexing or rotating on the evaporator without vacuum) until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[3][6]
-
(Optional) Freeze-Thaw Cycles: To improve encapsulation efficiency and facilitate extrusion, subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.[5][10]
-
Extrusion: Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Heat the extruder to a temperature above the lipid Tc. Load the MLV suspension into one of the syringes and pass it through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[5] This process reduces the size and lamellarity, resulting in a more uniform population of large unilamellar vesicles (LUVs).
-
Characterization: Analyze the final liposome suspension for size, PDI, and zeta potential.
Visualizations
References
- 2. US20140050780A1 - Liposomal formulation of nonglycosidic ceramides and uses thereof - Google Patents [patents.google.com]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 12. cris.unibo.it [cris.unibo.it]
- 13. Effect of Lyophilization and Freeze-thawing on the Stability of siRNA-liposome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. scholarworks.uno.edu [scholarworks.uno.edu]
- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 20. researchgate.net [researchgate.net]
- 21. studenttheses.uu.nl [studenttheses.uu.nl]
Technical Support Center: Preventing Aggregation of 18:1 Dimethyl PE Liposomes
Welcome to the technical support center for the formulation and handling of 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl) liposomes. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly aggregation, during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound liposome (B1194612) aggregation and provides actionable solutions.
Issue 1: Immediate Aggregation Upon Hydration
| Potential Cause | Recommended Solution |
| Inappropriate Buffer Conditions | The pH and ionic strength of the hydration buffer are critical. For cationic liposomes like those containing this compound, a slightly acidic to neutral pH is often optimal. High ionic strength can shield the surface charge, leading to aggregation. |
| High Lipid Concentration | A high concentration of lipids during hydration can increase the likelihood of particle collision and fusion. |
| Inadequate Hydration Temperature | Hydrating below the phase transition temperature (Tm) of the lipid mixture can result in incomplete and unstable vesicle formation. |
Issue 2: Aggregation During Storage
| Potential Cause | Recommended Solution |
| Suboptimal Storage Temperature | Storing liposomes at room temperature for extended periods can lead to instability and aggregation. |
| Inappropriate Storage Buffer | Changes in pH or the presence of certain ions in the storage buffer can destabilize the liposomes over time. |
| Lack of Steric Stabilization | Without a protective barrier, liposomes can aggregate due to attractive van der Waals forces. |
Issue 3: Aggregation After Freeze-Thaw Cycles
| Potential Cause | Recommended Solution |
| Ice Crystal Formation | The formation of ice crystals during freezing can physically damage the liposomes, leading to fusion and aggregation upon thawing. |
| Increased Solute Concentration | As water freezes, the concentration of solutes in the remaining unfrozen liquid increases, which can alter the ionic strength and pH, causing destabilization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in this compound liposomes?
A1: The primary cause of aggregation in this compound liposomes stems from their cationic nature. The positively charged dimethylated headgroup can interact with counter-ions in the buffer, leading to a reduction in electrostatic repulsion between vesicles. This allows attractive forces, such as van der Waals forces, to dominate, causing the liposomes to clump together.
Q2: How does pH affect the stability of this compound liposomes?
A2: The pH of the surrounding medium can influence the surface charge and stability of liposomes. For liposomes containing phosphatidylethanolamine (B1630911) (PE) lipids, a neutral to slightly acidic pH is generally preferred. Under acidic conditions (pH 5.5-6.5), some PE-based liposomes can undergo a phase transition that may lead to instability if not properly formulated.[1] Extreme pH values, both acidic and alkaline, can lead to hydrolysis of the phospholipid ester bonds, degrading the liposomes and causing aggregation.[2]
Q3: What is the role of cholesterol in preventing aggregation?
A3: Cholesterol is a crucial component for stabilizing liposomal membranes. It intercalates between the phospholipid molecules, increasing the packing density and mechanical rigidity of the bilayer. This reduces the flexibility and permeability of the membrane, which in turn minimizes the chances of fusion and aggregation upon collision. A lipid-to-cholesterol molar ratio of 70:30 is often considered optimal for achieving high stability.
Q4: How does PEGylation prevent liposome aggregation?
A4: PEGylation involves attaching polyethylene (B3416737) glycol (PEG) chains to the surface of the liposomes, typically by incorporating a PEG-conjugated lipid into the formulation. These PEG chains create a hydrophilic steric barrier around the liposome. This barrier physically hinders the close approach of other liposomes, thereby preventing aggregation.
Q5: What is the recommended ionic strength for a buffer used with this compound liposomes?
A5: For cationic liposomes, it is generally advisable to use buffers of low to moderate ionic strength. High concentrations of salts can shield the positive surface charge of the liposomes, reducing the electrostatic repulsion that keeps them separated and leading to aggregation.
Experimental Protocols
Protocol 1: Preparation of Stable this compound Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing this compound liposomes with enhanced stability against aggregation.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (this compound)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DSPE-mPEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
-
Hydration Buffer (e.g., 10 mM HEPES, pH 7.4)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the lipids (e.g., a molar ratio of this compound:DOPE:Cholesterol:DSPE-mPEG(2000) of 10:30:55:5) in chloroform.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of all lipids.
-
Add the warm buffer to the flask containing the lipid film.
-
Agitate the flask by vortexing or shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder. Ensure the extruder is maintained at a temperature above the lipid Tm.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the final liposome suspension using dynamic light scattering (DLS).
-
Data Presentation
Table 1: Influence of Lipid Composition on Liposome Stability (DOPE-based formulation as a proxy)
| Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Note |
| DOPE:Cholesterol:DSPE-mPEG(2000) (40:30:5) | ~94 | ~0.16 | Not Reported | High drug encapsulation efficiency and rapid release at acidic pH.[1] |
| DOPE:CHEMS (cholesteryl hemisuccinate) | 160 - 170 | < 0.2 | Negative | Homogeneous vesicle populations.[3] |
Table 2: General Recommendations for Stable Cationic Liposome Formulation
| Parameter | Recommended Range | Rationale |
| Cholesterol Content (mol%) | 30 - 50% | Increases membrane rigidity and reduces permeability, preventing fusion. |
| PEG-Lipid Content (mol%) | 1 - 10% | Provides a steric barrier to prevent aggregation. |
| pH of Buffer | 6.5 - 7.5 | Maintains the chemical integrity of phospholipids (B1166683) and optimal surface charge.[2] |
| Ionic Strength | Low to moderate (e.g., ≤ 150 mM) | Prevents shielding of surface charge which can lead to aggregation. |
| Storage Temperature | 2 - 8°C (short-term) or ≤ -20°C (long-term) | Reduces lipid hydrolysis and maintains vesicle integrity.[2] |
Visualizations
Caption: Factors and mechanisms leading to liposome aggregation.
References
stability issues with 18:1 Dimethyl PE in aqueous solution
Welcome to the technical support center for 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with this phospholipid in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges and questions regarding the use of this compound in aqueous environments.
Q1: My this compound solution appears cloudy and has visible particulates immediately after preparation. What is happening?
A1: This is likely due to the self-aggregation of the lipid molecules, which is a natural property of amphiphilic phospholipids (B1166683) in aqueous solutions.[1] Key factors influencing this include:
-
Concentration: Above a certain concentration, known as the Critical Micelle Concentration (CMC), phospholipids spontaneously assemble into larger structures like micelles, vesicles (liposomes), or bilayers to minimize the unfavorable interaction between their hydrophobic tails and water.[2]
-
Temperature: The temperature of the solution can affect lipid solubility and the type of aggregate formed.
-
Ionic Strength and pH: The salt concentration and pH of your buffer can influence the interactions between the lipid headgroups, affecting aggregation.[3] For instance, high salt concentrations can compress the electrical double layer around particles, reducing electrostatic repulsion and promoting aggregation.[4]
Q2: I've observed that my initially clear this compound solution becomes unstable and aggregates over time during storage. How can I improve its long-term stability?
A2: Aggregation during storage is a common issue. To enhance long-term stability, consider the following:
-
Storage Temperature: For many lipid nanoparticle formulations, storage at 4°C is preferable to freezing. The freeze-thaw process can induce phase separation and cause irreversible aggregation.[4]
-
pH Control: Phospholipid ester hydrolysis is a primary degradation pathway that is highly dependent on pH. The rate of hydrolysis is generally minimized around pH 6.5 and increases significantly under more acidic or alkaline conditions.[5][6] Maintaining a buffered solution in this range can improve chemical stability.
-
Use of Cryoprotectants: If freezing is necessary, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the formulation before freezing can help prevent aggregation upon thawing.[4]
-
Lipid Concentration: Storing the lipid at a concentration below its CMC will keep it in a monomeric state, though this is often not practical for experimental work. For dispersions, ensure they are homogeneous before storage.
Q3: I suspect my this compound is chemically degrading. What are the primary degradation pathways I should be aware of?
A3: The two main chemical degradation pathways for phospholipids like this compound are hydrolysis and oxidation.
-
Hydrolysis: This is the cleavage of the ester bonds linking the fatty acid chains to the glycerol (B35011) backbone. This process creates lysolipids (e.g., lyso-PE) and free fatty acids.[7][8] The accumulation of lysolipids is particularly problematic as they act as detergents and can destabilize lipid bilayers, leading to the leakage of encapsulated contents and physical changes in the formulation.[7] Hydrolysis is accelerated by non-neutral pH and high temperatures.[5][6][7]
-
Oxidation: The oleoyl (B10858665) (18:1) chains of this lipid contain double bonds, which are susceptible to oxidation. This process is often initiated by exposure to oxygen, light, or trace metal ions and can lead to the formation of various byproducts, altering the lipid's structure and function.
Q4: How can I prepare a stable, homogenous dispersion of this compound vesicles?
A4: To form a stable and uniform vesicle suspension, a specific preparation method is required. Simply adding the lipid to water will result in poorly defined, large, multilamellar aggregates. Common laboratory methods to create small, unilamellar vesicles (SUVs) or large, unilamellar vesicles (LUVs) include:
-
Sonication: Using a probe or bath sonicator can break down large aggregates into smaller vesicles.
-
Extrusion: This technique involves passing the lipid suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This method is highly effective for producing vesicles with a uniform size distribution.[4]
-
Ethanol (B145695) Injection: In this method, the lipid is first dissolved in ethanol and then rapidly injected into an aqueous buffer, leading to the spontaneous formation of vesicles.[1] The rate of mixing is a critical parameter to control particle size and stability.[4]
Data Summary
The stability of this compound is influenced by several interconnected factors. The table below summarizes these key parameters and provides recommended conditions to minimize instability.
Table 1: Factors Affecting this compound Stability in Aqueous Solution
| Parameter | Effect on Stability | Recommended Condition / Best Practice |
| pH | Affects the rate of ester hydrolysis. The rate is minimal around pH 6.5 and increases significantly at lower or higher pH values.[5][6] | Maintain the aqueous solution within a pH range of 6.0-7.5 using a suitable buffer. |
| Temperature | Higher temperatures accelerate both hydrolysis and oxidation rates.[6][7] Freezing can cause aggregation.[4] | For short-term storage, use 4°C. For long-term storage of the dry powder, use -20°C as recommended by manufacturers.[9] Avoid repeated freeze-thaw cycles. |
| Ionic Strength | High salt concentrations can shield surface charges, reducing electrostatic repulsion and leading to aggregation.[4] | Use buffers with physiological ionic strength (e.g., ~150 mM NaCl) unless experimental conditions require otherwise. |
| Oxygen Exposure | Oxygen is required for the oxidation of the unsaturated oleoyl chains. | Degas buffers and handle the lipid solution under an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Lipid Concentration | Above the CMC, the lipid will self-assemble. Very high concentrations can lead to the formation of larger, less stable aggregates.[10] | Work at the desired experimental concentration, and be aware that aggregation is an inherent property above the CMC. |
Diagrams and Workflows
Visual aids to understand key processes and troubleshooting steps.
Caption: Chemical hydrolysis pathway of this compound.
References
- 1. phospholipid-research-center.com [phospholipid-research-center.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Aggregation behavior of lipid IVA in aqueous solutions at physiological pH. 1: Simple buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encapsula.com [encapsula.com]
- 8. The functions of phospholipases and their hydrolysis products in plant growth, development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Encapsulation Efficiency of 18:1 Dimethyl PE Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl) nanoparticles. Our goal is to help you improve the encapsulation efficiency and overall quality of your nanoparticle formulations.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues you may encounter during your experiments.
Question: My encapsulation efficiency for a hydrophilic payload (e.g., siRNA, mRNA) is consistently low. What are the primary factors I should investigate?
Answer:
Low encapsulation efficiency of hydrophilic payloads is a common challenge and can often be attributed to several factors. The primary areas to investigate are the formulation composition and the assembly process.
-
Lipid Composition: The ratio of the lipids in your formulation is critical. This compound is an zwitterionic lipid. For negatively charged payloads like nucleic acids, the inclusion of a cationic or ionizable lipid is crucial to facilitate electrostatic interactions, which are fundamental for high encapsulation efficiency.[1][2] Consider optimizing the molar ratio of your this compound to the cationic/ionizable lipid. The addition of helper lipids, such as cholesterol and PEGylated lipids, also plays a significant role in the stability and encapsulation capabilities of the nanoparticles.[3] Cholesterol, for instance, can enhance membrane stability.[4]
-
Payload Integrity and Purity: Ensure the integrity and purity of your payload. Degraded nucleic acids or the presence of contaminants can interfere with the encapsulation process.
-
Buffer Composition: The pH and ionic strength of the aqueous buffer used to dissolve your payload are critical, especially when using ionizable lipids. The pH should be low enough to ensure the ionizable lipid carries a positive charge, facilitating interaction with the negatively charged payload.[5]
-
Mixing and Flow Rates: The method and speed of mixing the lipid-organic phase with the aqueous payload phase can significantly impact nanoparticle formation and encapsulation. Rapid mixing, often achieved with microfluidic systems, generally leads to smaller, more uniform particles and higher encapsulation efficiency.[6]
Question: I am observing particle aggregation and instability in my this compound nanoparticle formulation. What could be the cause and how can I resolve it?
Answer:
Particle aggregation and instability can compromise the therapeutic efficacy and safety of your formulation. Several factors can contribute to this issue:
-
Insufficient PEGylation: PEGylated lipids are included in formulations to provide a hydrophilic shield on the nanoparticle surface, which prevents aggregation by reducing opsonization.[3] If you are observing aggregation, consider increasing the molar percentage of the PEG-lipid in your formulation.
-
Zeta Potential: The surface charge of your nanoparticles, or zeta potential, is a key indicator of stability. A sufficiently high positive or negative zeta potential will result in electrostatic repulsion between particles, preventing aggregation. If your particles have a near-neutral zeta potential, they are more likely to aggregate. You can modulate the zeta potential by adjusting the ratio of charged lipids in your formulation.
-
Improper Storage Conditions: Nanoparticle suspensions should be stored at appropriate temperatures (often 4°C) and in a suitable buffer to maintain stability.[7] Freeze-thaw cycles can also lead to aggregation and should be avoided unless the formulation has been specifically optimized with cryoprotectants.[8]
Question: How does the choice of organic solvent affect the encapsulation efficiency and particle characteristics?
Answer:
The organic solvent used to dissolve the lipids plays a crucial role in the nanoparticle formation process.
-
Solvent Properties: The solvent should be miscible with the aqueous phase to allow for rapid diffusion and self-assembly of the nanoparticles. Ethanol (B145695) is a commonly used solvent for this purpose.[9]
-
Solvent Removal: The rate and method of solvent removal can influence the final particle size and encapsulation efficiency. In methods like emulsification-solvent evaporation, the rate of evaporation should be carefully controlled to ensure proper nanoparticle formation and payload entrapment.[10]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting formulation for this compound nanoparticles for nucleic acid delivery?
A1: A common starting point for lipid nanoparticle formulations for nucleic acid delivery involves a four-component system: an ionizable lipid, a helper lipid (like this compound or DOPE), cholesterol, and a PEGylated lipid.[3] The exact ratios can be optimized, but a general starting point could be a molar ratio in the range of 40-50% ionizable lipid, 10-20% this compound, 30-40% cholesterol, and 1-5% PEG-lipid.
Q2: How can I accurately measure the encapsulation efficiency of my nanoparticles?
A2: Encapsulation efficiency is typically determined by quantifying the amount of payload inside the nanoparticles versus the total amount of payload used in the formulation. A common method involves separating the encapsulated payload from the free, unencapsulated payload. This can be achieved through techniques like size exclusion chromatography or dialysis. The amount of payload in the purified nanoparticles and in the total formulation can then be quantified using a suitable assay, such as a fluorescent dye-based assay (e.g., RiboGreen for RNA).
Q3: What role does cholesterol play in the formulation?
A3: Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer of the nanoparticles.[4][11] It helps to fill the gaps between the phospholipid tails, leading to a more ordered and stable membrane. This increased stability can prevent payload leakage and improve the in vivo performance of the nanoparticles.[11]
Q4: Can I use this compound nanoparticles to encapsulate hydrophobic drugs?
A4: While lipid nanoparticles are well-known for nucleic acid delivery, they can also be adapted for hydrophobic drugs. For hydrophobic payloads, the drug is typically dissolved along with the lipids in the organic phase. The encapsulation efficiency for hydrophobic drugs is often influenced by the drug's lipophilicity and its interaction with the lipid core of the nanoparticle.[12][13]
Q5: What are the advantages of using a microfluidic mixing method for nanoparticle preparation?
A5: Microfluidic mixing offers precise control over the mixing of the lipid and aqueous phases, leading to the formation of nanoparticles with a smaller and more uniform size distribution.[6] This method is also highly reproducible and scalable, making it advantageous for both research and clinical production.[6] The rapid and controlled mixing can also lead to higher encapsulation efficiencies.
Factors Influencing Encapsulation Efficiency
The following table summarizes key parameters that can be adjusted to optimize the encapsulation efficiency of this compound nanoparticles.
| Parameter | Recommended Adjustment | Expected Outcome on Encapsulation Efficiency |
| Cationic/Ionizable Lipid Ratio | Increase molar ratio | Increased electrostatic interaction with negatively charged payloads, leading to higher encapsulation.[1] |
| Cholesterol Content | Optimize molar ratio (typically 30-40%) | Increased nanoparticle stability and reduced payload leakage.[4][11] |
| PEG-Lipid Content | Optimize molar ratio (typically 1-5%) | Improved particle stability and prevention of aggregation, which can indirectly impact encapsulation.[3] |
| Payload to Lipid Ratio | Decrease ratio (more lipid relative to payload) | Can lead to higher encapsulation efficiency, but payload capacity should be considered.[11] |
| Aqueous Phase pH | Lower pH (for ionizable lipids) | Promotes positive charge on ionizable lipids, enhancing interaction with nucleic acids.[5] |
| Mixing Rate | Increase mixing speed (e.g., using microfluidics) | More rapid and uniform particle formation, often leading to improved encapsulation.[6] |
| Flow Rate Ratio (Aqueous:Organic) | Optimize ratio | Can influence particle size and encapsulation efficiency. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles using Ethanol Injection
This protocol describes a basic method for preparing this compound-containing nanoparticles for encapsulating a hydrophilic payload like mRNA.
Materials:
-
This compound
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol, molecular biology grade
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Payload (e.g., mRNA)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, ionizable lipid, cholesterol, and PEG-lipid in ethanol.
-
Combine the lipid stock solutions in a sterile microcentrifuge tube to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:this compound:cholesterol:PEG-lipid). This is your lipid-ethanol mixture.
-
-
Aqueous Phase Preparation:
-
Dissolve the payload (e.g., mRNA) in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
-
Nanoparticle Formation:
-
Vortex the aqueous payload solution gently.
-
Rapidly inject the lipid-ethanol mixture into the aqueous payload solution while vortexing. The ratio of the aqueous phase to the ethanol phase should be approximately 3:1.
-
Continue to vortex for an additional 30 seconds.
-
Allow the resulting nanoparticle suspension to incubate at room temperature for 30 minutes.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two buffer changes, to remove the ethanol and unencapsulated payload.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency using a suitable quantification assay (e.g., RiboGreen assay) to measure the payload concentration before and after purification.
-
Protocol 2: Determination of Encapsulation Efficiency
-
Measure Total Payload:
-
Take an aliquot of the nanoparticle suspension before dialysis.
-
Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the nanoparticles and release the encapsulated payload.
-
Quantify the total payload concentration using a suitable assay (e.g., RiboGreen for RNA).
-
-
Measure Encapsulated Payload:
-
Take an aliquot of the nanoparticle suspension after dialysis (purified nanoparticles).
-
Add the same surfactant to release the encapsulated payload.
-
Quantify the encapsulated payload concentration using the same assay.
-
-
Calculate Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = (Encapsulated Payload Concentration / Total Payload Concentration) x 100
-
Visualizations
Caption: Experimental workflow for this compound nanoparticle formulation.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. susupport.com [susupport.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Transfection Efficiency with 18:1 Dimethyl PE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low transfection efficiency with formulations containing 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Q1: My transfection efficiency is lower than expected. What are the most common causes?
Low transfection efficiency can stem from several factors, ranging from the health of your cells to the specifics of your protocol. The most common culprits include:
-
Suboptimal Reagent-to-Nucleic Acid Ratio: The ratio of your lipid formulation to your genetic material is critical for forming effective transfection complexes.
-
Poor Cell Health and Confluency: Cells that are unhealthy, have been passaged too many times, or are at an incorrect density will not transfect well.
-
Presence of Inhibitors: Components in the serum or the presence of antibiotics can interfere with the transfection process.
-
Degraded or Impure Nucleic Acid: The quality of your plasmid DNA or RNA is paramount for successful transfection.
-
Incorrect Complex Formation: The method and timing of mixing your lipid and nucleic acid are crucial for forming functional nanoparticles.
Q2: How can I optimize the ratio of this compound formulation to my nucleic acid?
Optimizing the lipid-to-nucleic acid ratio is one of the most critical steps for improving transfection efficiency. It is recommended to perform a titration experiment to determine the optimal ratio for your specific cell type and nucleic acid.
Optimization of Lipid-to-Nucleic Acid Ratio
| Parameter | Recommendation |
| Cationic Lipid:Nucleic Acid (w/w) Ratio | Start with a range of ratios from 2:1 to 10:1. |
| Helper Lipid (this compound) Molar Percentage | If using as a helper lipid, test formulations with 20-50 mol% of this compound. |
| Incubation Time for Complex Formation | Allow complexes to form for 15-30 minutes at room temperature before adding to cells. |
Q3: Could the confluency of my cells be affecting the results?
Absolutely. Cell confluency at the time of transfection significantly impacts efficiency.
-
Too Low Confluency: Cells may be in a slow-growing phase and less receptive to transfection.
-
Too High Confluency (Overconfluent): Contact inhibition can reduce the metabolic activity of cells, making them less likely to take up foreign nucleic acids.
For most cell lines, a confluency of 70-90% at the time of transfection is ideal.
Cell Density Guidelines for Transfection
| Cell Culture Format | Recommended Seeding Density (cells/cm²) | Target Confluency at Transfection |
| 96-well plate | 1.2 - 1.8 x 10⁴ | 70-90% |
| 24-well plate | 1.0 - 1.5 x 10⁵ | 70-90% |
| 6-well plate | 2.5 - 5.0 x 10⁵ | 70-90% |
| 10 cm dish | 1.2 - 1.8 x 10⁶ | 70-90% |
Q4: I am observing high cell death after transfection. What could be the cause and how can I mitigate it?
High cytotoxicity is a common issue with lipid-based transfection reagents. The positive charge of cationic lipids can disrupt cell membranes, leading to cell death.
Potential Causes and Solutions:
-
Excessive Lipid Concentration: Reduce the total amount of lipid used in your transfection. The optimal concentration should be high enough for efficient transfection but low enough to minimize toxicity.
-
Prolonged Exposure to Transfection Complexes: Limit the incubation time of the cells with the transfection complexes. For many cell lines, 4-6 hours is sufficient.
-
Poor Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before transfection.
-
Presence of Serum during Complex Formation: Always form the lipid-nucleic acid complexes in a serum-free medium. Serum proteins can interfere with complex formation and increase toxicity.
Experimental Protocols
Protocol 1: Optimization of Cationic Lipid to Nucleic Acid Ratio
This protocol outlines a method for determining the optimal ratio of your cationic lipid formulation (containing this compound as a helper lipid) to your plasmid DNA.
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare DNA solution: Dilute your plasmid DNA to a final concentration of 0.1 µg/µL in a serum-free medium (e.g., Opti-MEM). For a 24-well plate, you will typically use 0.5 µg of DNA per well.
-
Prepare Lipid Formulations: Prepare a series of dilutions of your cationic lipid/18:1 Dimethyl PE formulation in a serum-free medium.
-
Complex Formation:
-
For each ratio to be tested (e.g., 2:1, 4:1, 6:1, 8:1, 10:1 lipid:DNA w/w), mix the diluted DNA with the diluted lipid formulation.
-
Incubate the mixture for 20 minutes at room temperature to allow for the formation of transfection complexes.
-
-
Transfection:
-
Gently add the transfection complexes dropwise to the cells.
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with a complete growth medium.
-
Assay for gene expression at 24-72 hours post-transfection.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of this compound in my transfection formulation?
This compound is structurally similar to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a well-known "helper lipid" in transfection. Helper lipids are neutral lipids that are often included in cationic lipid formulations to enhance transfection efficiency. It is likely that this compound functions in a similar manner, aiding in the endosomal escape of the nucleic acid, a critical step for successful gene delivery.
Q2: Can I use this compound as the sole lipid for transfection?
It is unlikely that this compound alone will be an effective transfection reagent. It is a zwitterionic lipid and lacks the net positive charge required to condense negatively charged nucleic acids and interact with the cell membrane. It should be formulated with a cationic lipid to form effective transfection complexes.
Q3: Should I use serum in my media during transfection?
It is critical to form the lipid-nucleic acid complexes in a serum-free medium. Serum contains proteins and other components that can interfere with the formation of stable complexes. However, after the initial incubation period with the transfection complexes (typically 4-6 hours), you should replace the medium with a complete growth medium containing serum to ensure cell viability.
Q4: How important is the quality of my plasmid DNA?
The quality of your nucleic acid is paramount. Poor quality DNA, containing high levels of endotoxins or contaminants, will result in low transfection efficiency and high cytotoxicity. Always use high-purity, endotoxin-free plasmid DNA. The A260/A280 ratio of your DNA should be between 1.8 and 2.0.
Visualizing the Process
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low transfection efficiency.
Hypothesized Mechanism of Lipid-Based Transfection with a Helper Lipid
Caption: The proposed mechanism of gene delivery using a cationic lipid formulated with this compound as a helper lipid.
storage conditions for 18:1 Dimethyl PE to prevent degradation
This technical support center provides guidance on the optimal storage and handling of 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl) to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored at -20°C.[1] This applies to the compound in both powder and solvent forms. For long-term stability, it is recommended to store the product under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] When dissolved in a solvent like chloroform (B151607), it should be stored in a tightly sealed glass vial, preferably amber-colored, to protect it from light.
Q2: What is the expected shelf-life of this compound?
A2: When stored correctly at -20°C, this compound is stable for at least one year. Some manufacturers suggest that similar saturated lipids can be stable for four years or more, although the unsaturated nature of the oleoyl (B10858665) chains in this compound makes it more susceptible to degradation.
Q3: My this compound is dissolved in chloroform. Are there any special considerations?
A3: Yes. Chloroform can degrade over time to produce acidic byproducts which can accelerate the hydrolysis of phospholipids. It is recommended to use high-purity, ethanol-stabilized chloroform for dissolving and storing your lipid.[3] The ethanol (B145695) acts as a scavenger for any acidic species that may form.
Q4: Can I repeatedly take the lipid out of the -20°C freezer?
A4: It is highly recommended to aliquot the this compound solution into single-use volumes. This practice minimizes the exposure of the entire stock to ambient temperature and moisture, and reduces the risk of degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., in liposome (B1194612) formation, cell assays). | Lipid degradation (hydrolysis or oxidation). | 1. Visually inspect the solution: Look for cloudiness, precipitation, or a yellowish tint, which can be signs of degradation. 2. Perform a quick quality check using Thin Layer Chromatography (TLC): See the experimental protocol below to check for the presence of degradation products like lysophospholipids or oxidized species. 3. Use a fresh aliquot or a new vial of the lipid. |
| The lipid solution appears cloudy or has precipitated. | 1. Lipid degradation: Hydrolysis can lead to the formation of less soluble lysophospholipids. 2. Solvent evaporation: This can increase the lipid concentration beyond its solubility limit. | 1. Attempt to redissolve: Gently warm the solution to room temperature and vortex. If the precipitate does not dissolve, it is likely a sign of degradation. 2. Confirm degradation with TLC analysis. 3. If solvent evaporation is suspected, add a small amount of fresh, high-purity solvent to redissolve the lipid. |
| Unexpected peaks in analytical data (e.g., HPLC, Mass Spectrometry). | 1. Oxidation of the unsaturated oleoyl chains. 2. Hydrolysis of the ester bonds. 3. Contamination from the solvent or handling. | 1. Analyze the mass of the unexpected peaks: Oxidized products will have a higher mass than the parent lipid, while hydrolysis products will have a lower mass. 2. Review your handling procedures: Ensure all glassware is scrupulously clean and that the lipid is handled under an inert atmosphere whenever possible. 3. Check the purity of your solvent. |
Data on this compound Degradation
The rate of degradation of this compound is influenced by several factors. The following tables provide an overview of the expected stability under various conditions.
Table 1: Influence of Temperature on Hydrolysis Rate
| Temperature | Atmosphere | pH | Estimated Half-life |
| -20°C | Air | 7.0 | > 1 year |
| 4°C | Air | 7.0 | Months |
| 25°C (Room Temp) | Air | 7.0 | Weeks to Months |
| 40°C | Air | 7.0 | Days to Weeks |
Note: These are estimations for illustrative purposes. Actual rates can vary based on the specific formulation and exposure to light and oxygen.
Table 2: Factors Accelerating Degradation
| Factor | Effect on Degradation | Prevention Strategy |
| Oxygen | Promotes oxidation of unsaturated fatty acid chains. | Store under an inert gas (argon or nitrogen). Use degassed solvents. |
| Light | Can catalyze oxidation reactions. | Store in amber vials or protect from light. |
| Moisture | Facilitates hydrolysis of ester bonds. | Use dry solvents and store in a desiccated environment. |
| Acidic/Basic pH | Catalyzes hydrolysis. | Maintain a neutral pH (around 6.5-7.0) for aqueous preparations.[4] |
| Repeated Freeze-Thaw | Can disrupt lipid organization and introduce moisture. | Aliquot into single-use vials. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Assessing Degradation
This protocol allows for a rapid, qualitative assessment of this compound purity and the detection of common degradation products.
Materials:
-
Silica (B1680970) gel TLC plates
-
Developing chamber
-
Mobile Phase: Chloroform/Methanol/Water (65:25:4, v/v/v)
-
Visualization agents:
-
Iodine vapor (for general lipid visualization)
-
Ninhydrin (B49086) spray (for primary and secondary amines, to detect lysophosphatidylethanolamine)
-
Molybdenum blue spray (for phosphate (B84403) groups)
-
Procedure:
-
Prepare the TLC plate: Activate the silica gel plate by heating it at 110°C for 10-15 minutes. Let it cool to room temperature before use.
-
Spot the sample: Using a capillary tube, spot a small amount of your this compound solution (and a fresh standard, if available) onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber pre-equilibrated with the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Dry the plate: Remove the plate from the chamber and allow the solvent to evaporate completely in a fume hood.
-
Visualize the spots:
-
Place the dried plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.
-
Alternatively, spray the plate with ninhydrin solution and heat gently. Lysophosphatidylethanolamine will appear as a purple spot.
-
Spraying with molybdenum blue will visualize all phosphate-containing lipids as blue spots.
-
-
Interpret the results: A pure sample of this compound will show a single spot. The presence of additional spots, particularly those with lower Rf values (closer to the baseline), may indicate the presence of more polar degradation products such as lysophospholipids.
Visualizations
References
Technical Support Center: Synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (DOPE-N,N-dimethyl).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of DOPE-N,N-dimethyl, particularly when using the Eschweiler-Clarke reaction for N,N-dimethylation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).
Issue 1: Low or No Product Formation
-
Question: I am not observing the formation of the desired N,N-dimethylated product. What are the possible causes and solutions?
-
Answer: Low or no product formation in the Eschweiler-Clarke reaction can stem from several factors:
-
Insufficient Reagent Concentration: Ensure that formaldehyde (B43269) and formic acid are used in excess.[1][2][3] For a primary amine like DOPE, the reaction proceeds in two methylation steps to yield the tertiary amine.[2][3]
-
Inadequate Reaction Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution.[1] Insufficient heat may lead to a sluggish or incomplete reaction.
-
Poor Solubility of DOPE: As a lipid, DOPE has poor solubility in aqueous reaction mixtures. This can limit the interaction between the amine headgroup and the reagents. To address this, consider the use of a co-solvent system. For example, a mixture of chloroform (B151607) and methanol (B129727) can be used to dissolve the lipid before adding the aqueous formaldehyde and formic acid. Vigorous stirring is essential to create an emulsion and maximize the interfacial area for the reaction to occur.
-
Degradation of Starting Material: Although DOPE is generally stable, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to hydrolysis of the ester linkages.[4] It is a balance between providing enough energy for the reaction and preventing degradation.
-
Issue 2: Presence of Monomethylated Intermediate (DOPE-N-monomethyl)
-
Question: My reaction product contains a significant amount of the monomethylated intermediate alongside the desired N,N-dimethylated product. How can I drive the reaction to completion?
-
Answer: The formation of the tertiary amine is generally more favorable in the Eschweiler-Clarke reaction.[1] However, incomplete reaction can result in the presence of the monomethylated intermediate. To promote the formation of the N,N-dimethyl product:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can facilitate the second methylation step. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Ensure Sufficient Reagent Excess: Verify that a sufficient excess of both formaldehyde and formic acid is used to drive the reaction to completion.
-
Issue 3: Product Degradation (Hydrolysis of Ester Bonds)
-
Question: I suspect that my product is degrading during the reaction, possibly due to the acidic conditions. How can I minimize this?
-
Answer: The ester linkages in the oleoyl (B10858665) chains of DOPE are susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.[4] While formic acid is necessary for the reaction, prolonged exposure to harsh conditions can be detrimental.
-
Optimize Reaction Time: Monitor the reaction closely by TLC. Aim for the shortest reaction time that provides a reasonable yield of the desired product.
-
Control Temperature: While heating is necessary, avoid excessively high temperatures that could accelerate hydrolysis.
-
Prompt Work-up: Once the reaction is deemed complete, immediately proceed with the work-up procedure to neutralize the acid and remove the product from the harsh reaction environment.
-
Issue 4: Difficulties in Product Purification
-
Question: I am struggling to separate my N,N-dimethylated product from unreacted DOPE, the monomethylated intermediate, and other byproducts. What purification strategies are effective?
-
Answer: The purification of DOPE-N,N-dimethyl requires separating molecules with very similar physical properties.
-
Initial Extractive Work-up: After the reaction, the mixture should be cooled, diluted with an organic solvent (e.g., chloroform or dichloromethane), and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the formic acid. Subsequent washes with water and brine will help remove water-soluble impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most effective method for purifying the final product. A gradient elution system is typically required. Start with a non-polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. The less polar unreacted DOPE will elute first, followed by the monomethylated intermediate, and finally the more polar DOPE-N,N-dimethyl product. Careful monitoring of the fractions by TLC is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Eschweiler-Clarke reaction for the N,N-dimethylation of DOPE?
A1: The Eschweiler-Clarke reaction is a reductive amination process.[1][3] It involves the reaction of the primary amine of DOPE with formaldehyde to form an iminium ion intermediate. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine.[2][5] This process occurs twice to convert the primary amine into a tertiary N,N-dimethylamine.[2][3] A key advantage of this reaction is that it does not produce quaternary ammonium (B1175870) salts.[1][5]
Q2: What are the key reagents and their roles in this synthesis?
A2:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): The starting material containing the primary amine to be methylated.
-
Formaldehyde (HCHO): The source of the methyl groups.[1]
-
Formic Acid (HCOOH): Acts as both an acid catalyst and the reducing agent (hydride donor).[1][5]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. Use a mobile phase such as chloroform/methanol/water to separate the starting material, intermediate, and product. The spots can be visualized using a phosphate-specific stain (e.g., molybdenum blue) or a general stain like iodine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are crucial for confirming the structure of the final product. The appearance of a singlet corresponding to the N-methyl protons in the ¹H NMR spectrum and a shift in the ³¹P NMR signal are indicative of successful methylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized DOPE-N,N-dimethyl.
Quantitative Data Summary
While specific yields for the N,N-dimethylation of DOPE via the Eschweiler-Clarke reaction are not extensively reported in the literature, the following table provides a general expectation based on similar reactions. Actual yields will be highly dependent on the optimization of reaction conditions and purification efficiency.
| Parameter | Expected Range | Notes |
| Reaction Time | 4 - 24 hours | Dependent on temperature and substrate solubility. |
| Reaction Temperature | 60 - 100 °C | A balance to ensure reaction completion while minimizing hydrolysis. |
| Yield | 50 - 80% | Highly variable; optimization is key. |
| Purity (after chromatography) | >95% | Achievable with careful column chromatography. |
Experimental Protocols
Synthesis of DOPE-N,N-dimethyl via Eschweiler-Clarke Reaction
-
Dissolution of DOPE: In a round-bottom flask, dissolve 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in a suitable organic solvent such as chloroform or a chloroform/methanol mixture to ensure complete dissolution.
-
Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde (e.g., 5-10 equivalents) followed by an excess of formic acid (e.g., 5-10 equivalents).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring to maintain an emulsion. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with chloroform and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the formic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to isolate the pure DOPE-N,N-dimethyl.
Visualizations
Caption: Experimental workflow for the synthesis of DOPE-N,N-dimethyl.
Caption: Troubleshooting logic for DOPE-N,N-dimethyl synthesis.
References
Technical Support Center: Optimizing 18:1 Dimethyl PE in LNP Formulations
Welcome to the technical support center for the optimization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) in Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound as a helper lipid in LNP formulations?
A1: this compound, a phospholipid, acts as a "helper lipid" in LNP formulations.[1] Helper lipids are crucial components that contribute to the overall structure, stability, and functionality of LNPs.[2] They are integral to the lipid layer of the nanoparticles, helping to maintain their structural integrity.[3] The choice of helper lipid can significantly influence the physicochemical properties of LNPs, their interactions with biological components, and ultimately, their efficiency in nucleic acid encapsulation and transfection.[3] Specifically, phosphoethanolamine (PE) headgroups, like the one in this compound, can play a role in promoting the endosomal escape of the LNP payload into the cytoplasm, a critical step for the therapeutic action of nucleic acids.
Q2: How does the molar ratio of this compound affect LNP size and stability?
A2: The molar ratio of helper lipids, such as this compound, can influence the hydrodynamic diameter of LNPs. For instance, some studies have shown that increasing the molar percentage of the helper lipid can lead to the formation of smaller particles.[4] However, the relationship between the specific helper lipid and LNP size is not always straightforward and can be influenced by other components in the formulation.[4] Regarding stability, the appropriate ratio of helper lipids is essential for preventing aggregation and maintaining the homogeneity of the LNP formulation.[5] An imbalance in the lipid composition can lead to unstable particles with a higher polydispersity index (PDI).
Q3: Can the charge of this compound influence the in vivo behavior of LNPs?
A3: While this compound itself is a neutral phospholipid at physiological pH, its presence and interaction with other charged lipids in the LNP formulation can influence the overall surface charge and, consequently, the in vivo tropism (the tendency to accumulate in specific tissues).[6] For example, the incorporation of cationic helper lipids has been shown to shift LNP accumulation towards the lungs.[4][6] Although this compound is neutral, its structural properties, such as headgroup size, can influence lipid packing and self-assembly, which in turn affects in vivo delivery.[4]
Q4: What are the key considerations when optimizing the this compound ratio in an LNP formulation?
A4: Optimizing the this compound ratio requires a systematic approach, often involving a Design of Experiments (DoE).[7][8] Key considerations include:
-
Molar Ratios of Other Lipids: The optimal ratio of this compound is dependent on the molar ratios of the other lipid components, including the ionizable lipid, cholesterol, and PEGylated lipid.[7]
-
Desired Particle Characteristics: The target particle size, PDI, and encapsulation efficiency will guide the optimization process.
-
In Vitro and In Vivo Performance: The ultimate goal is to achieve high transfection efficiency and the desired biodistribution, which should be assessed through in vitro and in vivo experiments.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI) > 0.2 | - Inappropriate molar ratio of this compound. - Suboptimal mixing during formulation. | - Systematically vary the molar percentage of this compound while keeping other lipid ratios constant. - Ensure consistent and rapid mixing of the lipid and aqueous phases. Microfluidic mixing is recommended for producing more homogenous LNPs.[9] |
| Low Encapsulation Efficiency (<80%) | - The ratio of this compound may be affecting the LNP's core structure and its ability to entrap the nucleic acid payload. | - Perform a titration experiment to evaluate a range of this compound molar ratios (e.g., 5-15 mol%) and measure the encapsulation efficiency for each formulation. |
| Poor In Vitro Transfection Efficiency | - The LNP formulation may not be efficiently facilitating endosomal escape. | - While this compound is expected to aid in this process, its effectiveness can be formulation-dependent. Consider comparing its performance with other helper lipids like DOPE, which is known to promote the formation of non-bilayer lipid structures that facilitate endosomal escape.[10] |
| Undesirable In Vivo Biodistribution (e.g., high liver uptake when another organ is targeted) | - The overall lipid composition, including the helper lipid, dictates tissue tropism. | - If targeting tissues other than the liver, consider the charge of the overall LNP formulation. While this compound is neutral, combining it with cationic lipids may alter biodistribution.[6] High-throughput in vivo screening of a library of LNP formulations with varying helper lipids and ratios can help identify candidates with the desired tropism.[11] |
Experimental Protocols
Protocol 1: Optimization of this compound Molar Ratio using a Design of Experiments (DoE) Approach
This protocol outlines a method for systematically optimizing the molar ratio of this compound in an LNP formulation.
1. Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
This compound
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Nucleic acid cargo (e.g., mRNA or siRNA)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
2. Procedure:
-
Design the Experiment: Use a DoE software to create a mixture design. The factors will be the molar percentages of the four lipid components (Ionizable lipid, Cholesterol, this compound, PEG-lipid), with the constraint that they must sum to 100%. Define the ranges for each component based on literature and preliminary experiments (e.g., Ionizable lipid: 40-60%, Cholesterol: 30-50%, this compound: 5-20%, PEG-lipid: 1-3%).[7]
-
Prepare Lipid Stock Solutions: Dissolve each lipid in ethanol to a known concentration (e.g., 10 mg/mL).
-
Prepare Nucleic Acid Solution: Dissolve the nucleic acid in citrate buffer.
-
LNP Formulation:
-
For each run in the DoE, mix the lipid stock solutions in the specified molar ratios to create the organic phase.
-
Set up the microfluidic mixing device.
-
Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate.[12]
-
-
Dialysis: Dialyze the collected LNP suspension against PBS to remove ethanol and raise the pH.
-
Characterization: For each formulation, measure:
-
Particle size and PDI using Dynamic Light Scattering (DLS).
-
Encapsulation efficiency using a RiboGreen assay.
-
Zeta potential.
-
3. Data Analysis:
-
Analyze the results from the DoE to model the relationship between the lipid ratios and the measured responses (size, PDI, encapsulation efficiency).
-
Use the model to identify the optimal molar ratio of this compound that yields the desired LNP characteristics.
Protocol 2: In Vitro Transfection Efficiency Assay
This protocol describes how to assess the functionality of the optimized LNP formulations.
1. Materials:
-
Optimized LNP-mRNA formulations (encoding a reporter protein like Luciferase or GFP).
-
Relevant cell line (e.g., HeLa, HepG2).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
96-well cell culture plates.
-
Luciferase assay reagent or flow cytometer for GFP detection.
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment:
-
Dilute the LNP-mRNA formulations in cell culture medium to achieve the desired final mRNA concentration (e.g., 100 ng/well).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Assay:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP: Harvest the cells and analyze GFP expression using a flow cytometer.
-
3. Data Analysis:
-
Compare the reporter protein expression levels across the different LNP formulations to determine which this compound ratio results in the highest transfection efficiency.
Visualizations
Caption: Workflow for LNP formulation and optimization.
Caption: Logic diagram for troubleshooting common LNP issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arxiv.org [arxiv.org]
- 8. Video: A Workflow for Lipid Nanoparticle LNP Formulation Optimization using Designed Mixture-Process Experiments and Self-Validated Ensemble Models SVEM [jove.com]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. Ionizable Lipids with Optimized Linkers Enable Lung-Specific, Lipid Nanoparticle-Mediated mRNA Delivery for Treatment of Metastatic Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Fusogenic Properties of 18:1 Dimethyl PE Liposomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of the fusogenic properties of 18:1 Dimethyl PE (DOPE) liposomes.
Frequently Asked Questions (FAQs)
Q1: My this compound (DOPE) liposomes are not showing significant fusion with target cells. What are the common reasons for this?
A1: Low fusogenicity of DOPE liposomes can stem from several factors. Primarily, DOPE's fusogenic potential is highly dependent on environmental cues, particularly pH. At neutral pH, DOPE-based liposomes can be relatively stable and exhibit low fusion rates. Additionally, the overall lipid composition of your liposomes plays a critical role. The absence of helper lipids or fusogenic agents can limit the liposomes' ability to merge with target membranes. Finally, steric hindrance from surface modifications, such as dense PEGylation, can prevent close apposition of the liposome (B1194612) and cell membranes, thereby inhibiting fusion.
Q2: How can I make my DOPE liposomes pH-sensitive to trigger fusion in acidic environments like endosomes or the tumor microenvironment?
A2: To confer pH sensitivity, DOPE is often combined with an acidic lipid such as cholesteryl hemisuccinate (CHEMS).[1][2][3] At physiological pH (7.4), CHEMS is negatively charged and stabilizes the liposomal bilayer.[1] In acidic environments (pH < 6.5), the carboxyl group of CHEMS becomes protonated, leading to bilayer destabilization.[1][2] This destabilization, in conjunction with DOPE's propensity to form a non-bilayer, inverted hexagonal phase in acidic conditions, promotes membrane fusion and the release of encapsulated contents.[4][5]
Q3: What are "helper lipids," and how do they improve the fusogenicity of DOPE liposomes?
A3: Helper lipids are incorporated into liposome formulations to enhance their stability or fusogenic capabilities. For improving the fusogenicity of DOPE liposomes, cationic lipids are frequently used as helper lipids.[6] A prime example is 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP).[7][8][9] The positive charge of DOTAP facilitates electrostatic interactions with the negatively charged cell membrane, bringing the liposome into close proximity with the target cell.[10] This initial binding allows the inherent fusogenic properties of DOPE to mediate the fusion of the lipid bilayers more effectively.[10] The molar ratio of DOPE to the cationic helper lipid is a critical parameter to optimize for maximal fusion efficiency.[8]
Q4: Can I use fusogenic peptides to enhance the fusion of my liposomes?
A4: Yes, incorporating fusogenic peptides into your liposome formulation is a potent strategy to enhance fusion. These peptides are designed to interact with and disrupt lipid bilayers, thereby promoting membrane merger. For instance, coiled-coil peptides can be engineered to act as fusogens, and their efficacy is linked to their specific characteristics.[11] The fusion efficiency can be significantly increased with optimized peptide design.[11]
Q5: I've heard that certain small molecules can dramatically increase the fusogenicity of DOPE/DOTAP liposomes. Can you elaborate on this?
A5: The addition of certain aromatic molecules, even at low molar percentages, can switch the cellular uptake mechanism of DOPE/DOTAP liposomes from endocytosis to direct membrane fusion.[8][12] Fluorescently labeled lipids with aromatic head groups, such as NBD-PE and Rhod-PE, have been shown to significantly enhance the fusogenic capability of liposomes.[7] It is believed that these aromatic compounds alter the lipid packing and interfacial properties of the liposome, thereby lowering the energy barrier for membrane fusion.
Q6: My liposomes are PEGylated for longer circulation, but this seems to inhibit their fusogenic activity. How can I overcome this "PEG dilemma"?
A6: The steric hindrance from a dense polyethylene (B3416737) glycol (PEG) layer can indeed mask the fusogenic components of the liposome, reducing their interaction with target cells.[3] To address this, you can utilize cleavable PEG lipids. These consist of a PEG chain linked to the lipid anchor via a bond that is labile in specific microenvironments. For example, a hydrazone linkage is stable at neutral pH but is cleaved in acidic conditions, such as those found in tumors or endosomes.[3] This allows the liposome to remain "stealth" in circulation and then shed its PEG coat at the target site, exposing the fusogenic lipids and enabling membrane fusion.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low fusion efficiency with target cells. | Formulation is not optimized for fusogenicity. | Incorporate a cationic helper lipid like DOTAP at an optimized molar ratio with DOPE.[7][8] Consider adding a small percentage of an aromatic lipid to promote direct membrane fusion.[8][12] |
| Liposomes are stable but do not release their contents upon cellular uptake. | Liposomes are likely being taken up via endocytosis and are trapped in endosomes. | Engineer pH-sensitivity by including CHEMS in the formulation to promote endosomal escape.[1][2][3] The acidic environment of the endosome will trigger bilayer destabilization and fusion. |
| PEGylated liposomes show poor interaction with target cells. | The PEG layer is sterically hindering the fusogenic lipids. | Use a cleavable PEG-lipid conjugate with an acid-labile linker (e.g., hydrazone) to allow for PEG shedding at the target site.[3] Alternatively, optimize the density and length of the PEG chains to balance circulation time and fusogenicity. |
| Inconsistent fusion results between batches. | Variability in liposome preparation. | Standardize the liposome preparation protocol, such as the thin-film hydration method, ensuring complete removal of organic solvents and consistent hydration conditions.[7][13] Characterize each batch for size, polydispersity, and zeta potential to ensure reproducibility. |
Quantitative Data Summary
The following table summarizes the impact of different components on the fusogenic efficiency of DOPE-based liposomes.
| Fusogenic Agent/Helper Lipid | Molar Ratio (DOPE:Agent) | Fusion Efficiency (%) | Key Findings |
| DOTAP | 1:1 (with 10 mol% aromatic dye) | ~90% with CHO cells | A high concentration of cationic lipid increases positive zeta potential, which correlates with higher fusion efficiency. Saturation is reached at around 50 mol% DOTAP.[8] |
| Fusogenic Peptides (E3/K3) | 1 mol% peptide functionalization | Up to 70% | Fusion efficiency increased as the affinity between complementary peptides decreased.[11] |
| CHEMS | 9:1 (DOPE:POD - a pH-sensitive PEG-lipid) | Aggregation within 10 min at pH 5 | Liposomes are stable at neutral pH but rapidly aggregate and release contents at acidic pH.[14] |
Experimental Protocols
Protocol 1: Preparation of Fusogenic Liposomes by Thin-Film Hydration
This method is widely used for preparing liposomes with a homogenous lipid mixture.[7][13]
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
-
Aromatic lipid (e.g., NBD-PE)
-
Chloroform/Methanol solvent mixture (e.g., 3:1 v/v)[7]
-
Hydration buffer (e.g., 20 mM HEPES, pH 7.4)[9]
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 200 nm)
Procedure:
-
Dissolve the desired lipids (e.g., DOPE, DOTAP, and NBD-PE at a 1:1:0.1 molar ratio) in the chloroform/methanol mixture in a round-bottom flask.[7]
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a controlled temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.[7]
-
Further dry the lipid film under high vacuum for at least 12 hours to remove any residual solvent.[7]
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 200 nm) for a set number of passes (e.g., 20 times).[15]
-
Store the prepared liposomes at 4°C.
Protocol 2: Liposome Fusion Assay using FRET
Fluorescence Resonance Energy Transfer (FRET) is a common method to quantify membrane fusion.
Principle: This assay uses two populations of liposomes, one labeled with a donor fluorophore (e.g., NBD-PE) and the other with an acceptor fluorophore (e.g., Rhodamine-PE). When the liposomes are separate, excitation of the donor results in high donor emission. Upon fusion, the donor and acceptor fluorophores are in close proximity within the same membrane, leading to FRET. This results in decreased donor emission and increased acceptor emission.
Procedure:
-
Prepare two batches of fusogenic liposomes as described in Protocol 1.
-
Incorporate a FRET donor (e.g., 1 mol% NBD-PE) into one batch and a FRET acceptor (e.g., 1 mol% Rhodamine-PE) into the other.
-
Mix the donor- and acceptor-labeled liposomes with the target cells or giant unilamellar vesicles (GUVs).
-
Monitor the fluorescence emission of the donor and acceptor fluorophores over time using a fluorometer.
-
An increase in FRET efficiency, calculated from the changes in fluorescence intensity, indicates the extent of liposome fusion.
Visualizations
Caption: Mechanism of pH-induced fusogenicity.
Caption: Cationic lipids facilitate fusion.
Caption: Liposome preparation workflow.
References
- 1. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pH-sensitive liposome formulation of a peptidomimetic-Dox conjugate for targeting HER2 + cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. abpbio.com [abpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Fusogenic activity of cationic lipids and lipid shape distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Mechanisms of Cationic Fusogenic Liposome Interactions with Bacterial Envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome fusion with orthogonal coiled coil peptides as fusogens: the efficacy of roleplaying peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the Functional Composition of Fusogenic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fusogenic liposome-enhanced cytosolic delivery of magnetic nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03094A [pubs.rsc.org]
preventing hydrolysis of 18:1 Dimethyl PE during formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) during formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to hydrolysis?
A1: this compound, also known as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl, is a phospholipid with two oleic acid chains. Its susceptibility to hydrolysis stems from the ester linkages connecting the fatty acid chains to the glycerol (B35011) backbone and the phosphodiester bond in its headgroup. These bonds can be cleaved by water, a reaction catalyzed by acidic or basic conditions and elevated temperatures. This degradation can lead to the formation of lysolipids and free fatty acids, which can alter the physicochemical properties and biological activity of the formulation.
Q2: What are the primary factors that accelerate the hydrolysis of this compound during formulation?
A2: The primary factors that accelerate hydrolysis are:
-
pH: Both acidic and alkaline conditions can significantly increase the rate of hydrolysis. The phosphodiester bond is susceptible to acid-catalyzed hydrolysis, while the ester linkages are prone to base-catalyzed hydrolysis.
-
Temperature: Higher temperatures provide the activation energy needed for the hydrolysis reaction to occur more rapidly.
-
Presence of Catalysts: Certain buffer salts or metal ions can act as catalysts, accelerating the degradation of phospholipids.
-
Water Activity: As water is a reactant in hydrolysis, formulations with high water content or exposure to humidity are more susceptible.
Q3: What are the recommended storage conditions for this compound and its formulations?
A3: Pure this compound should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air. For formulated products, storage conditions should be determined based on stability studies. Generally, refrigeration (2-8°C) or freezing is recommended for aqueous formulations to slow down hydrolysis. For long-term stability, lyophilized (freeze-dried) formulations stored at low temperatures and protected from light and moisture are ideal.
Q4: Can oxidation also be a problem for this compound?
A4: Yes. The oleic acid chains of this compound contain double bonds, which are susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. Oxidative degradation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can compromise the quality and safety of the product. The interplay between oxidation and hydrolysis can also occur, where oxidative products might influence the rate of hydrolysis.
Troubleshooting Guides
Issue 1: I am observing the appearance of degradation products, such as lysolipids, in my this compound formulation.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate pH of the formulation buffer. | Measure the pH of your formulation. Adjust to a neutral pH (around 6.5-7.5) using a suitable buffer system (e.g., phosphate-buffered saline). | Phospholipid hydrolysis is minimized at neutral pH. |
| High formulation processing or storage temperature. | Review your formulation protocol. Avoid high temperatures during processing steps like sonication or extrusion. Store the final formulation at a recommended low temperature (e.g., 2-8°C or frozen). | Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis. |
| Presence of catalytic impurities. | Use high-purity water and excipients. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected. | Impurities can catalyze the hydrolysis of ester and phosphodiester bonds. |
| Extended processing times in aqueous media. | Minimize the time the formulation spends in an aqueous environment, especially at elevated temperatures. | Prolonged exposure to water increases the opportunity for hydrolysis to occur. |
Issue 2: My lyophilized this compound formulation is not stable upon reconstitution.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate cryo/lyoprotection. | Incorporate a cryoprotectant (e.g., sucrose, trehalose) into your formulation before lyophilization. Optimize the concentration of the cryoprotectant. | Cryoprotectants form a glassy matrix during freezing, protecting the liposomes from mechanical stress and preventing fusion and leakage upon reconstitution. |
| Suboptimal lyophilization cycle. | Review and optimize your freeze-drying cycle (freezing rate, primary drying temperature and pressure, secondary drying temperature and duration). | An improper lyophilization cycle can lead to incomplete drying or structural damage to the liposomes, resulting in instability upon rehydration. |
| Hygroscopic nature of the lyophilized cake. | Store the lyophilized product under vacuum or in the presence of a desiccant. Ensure the packaging is impermeable to moisture. | Residual moisture or moisture uptake from the environment can lead to hydrolysis even in the solid state. |
Data Presentation
Table 1: Illustrative Example of pH-Dependent Hydrolysis of this compound at 25°C
| pH | % this compound Remaining (Day 7) | % Lysolipid Formation (Day 7) |
| 4.0 | 85.2 | 14.1 |
| 5.0 | 92.5 | 7.0 |
| 6.0 | 98.1 | 1.5 |
| 7.0 | 99.5 | <0.5 |
| 8.0 | 97.8 | 1.8 |
| 9.0 | 89.3 | 10.2 |
Note: This table provides hypothetical data for illustrative purposes. Researchers should generate their own data for their specific formulations.
Table 2: Illustrative Example of Temperature Effect on this compound Hydrolysis at pH 7.0
| Temperature (°C) | % this compound Remaining (Day 30) |
| 4 | 98.9 |
| 25 | 95.5 |
| 40 | 82.1 |
Note: This table provides hypothetical data for illustrative purposes. Researchers should generate their own data for their specific formulations.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) for Quantification of this compound and its Hydrolysis Products
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and ELSD.
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., Water) and Mobile Phase B (e.g., Methanol/Isopropanol mixture). The gradient should be optimized to separate this compound from its potential degradation products like 1-oleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (lyso-PE).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings: Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min.
-
Sample Preparation: Dilute the formulation in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) to an appropriate concentration.
-
Analysis: Inject a known volume of the sample and quantify the peaks based on a standard curve of this compound and, if available, its hydrolysis products.
Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Screening of Hydrolysis
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v). The exact ratio may need to be optimized.
-
Sample Application: Spot a small amount of the formulation and a standard of this compound onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After drying the plate, visualize the spots under UV light (if the lipid is fluorescently labeled) or by staining with a suitable reagent (e.g., iodine vapor or a phosphate-specific stain like molybdenum blue).
-
Interpretation: The appearance of new spots with different Rf values compared to the this compound standard indicates the presence of degradation products.
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Key factors influencing this compound stability.
Validation & Comparative
A Comparative Guide to Helper Lipids in Transfection: 18:1 PE (DOPE) vs. 18:1 Dimethyl PE
For researchers and professionals in drug development, the choice of lipid excipients is critical for the effective and safe delivery of nucleic acids. Helper lipids, when combined with cationic lipids, are essential for overcoming the cellular barriers to transfection. This guide provides a detailed comparison between the most commonly used helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE or 18:1 PE), and its N,N-dimethylated derivative, 18:1 Dimethyl PE.
This comparison summarizes available experimental data for DOPE and explores the anticipated properties of this compound based on the known effects of headgroup methylation. It is important to note that while DOPE is extensively studied, there is a notable lack of direct, head-to-head experimental data in the scientific literature comparing its transfection performance with this compound.
Mechanism of Action: The Role of Helper Lipids in Endosomal Escape
Cationic lipid-based transfection systems, known as lipoplexes, enter cells through endocytosis, entrapping the nucleic acid cargo within an endosome. For the transfection to be successful, the cargo must escape the endosome and enter the cytoplasm. This is the primary role of a "fusogenic" helper lipid like DOPE.
DOPE's efficacy stems from its unique structural properties. It has a small headgroup and unsaturated acyl chains, giving it a conical shape. In the neutral pH environment outside the cell, DOPE helps form stable lamellar (bilayer) structures with the cationic lipid. However, inside the late endosome, the pH drops to around 5-6. This acidification neutralizes the cationic lipid and protonates certain phospholipids, inducing a structural transition in DOPE-containing membranes from a lamellar phase to a non-bilayer, inverted hexagonal (HII) phase.[1][2][3] This phase transition disrupts the endosomal membrane, allowing the encapsulated nucleic acids to be released into the cytoplasm.[3]
The diagram below illustrates this proposed mechanism.
References
A Comparative Guide to the Quantitative Validation of 18:1 Dimethyl PE by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative validation of 18:1 Dimethylphosphatidylethanolamine (18:1 Dimethyl PE), a key phospholipid involved in various cellular processes. We will delve into the performance of the widely used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare it with the high-throughput shotgun lipidomics approach, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Quantitative Methods
The validation of any quantitative method is crucial for ensuring the accuracy and reliability of experimental data. Below is a summary of typical performance characteristics for the quantification of phospholipids, including species analogous to this compound, using two prominent mass spectrometry-based techniques: LC-MS/MS and Shotgun Lipidomics with derivatization.
| Validation Parameter | LC-MS/MS for Phosphatidylethanol (PEth) 16:0/18:1 | Shotgun Lipidomics (derivatization-based for DMPE) | Alternative LC-MS/MS for Phospholipids |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is 2.5 ng/mL | 0.5 fmol/µL[1] | 0.04 - 33 pmol/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | Not explicitly stated | 0.1 - 110 pmol/mL |
| Linearity (R²) | >0.99 | >2500-fold linear dynamic range[1] | >0.99 |
| Intra-day Precision (%CV) | <10% | Not explicitly stated | <15% |
| Inter-day Precision (%CV) | <15% | Not explicitly stated | <15% |
| Accuracy (% bias) | Within ±15% | High specificity reported[1] | Within ±15% |
| Internal Standard | PEth 16:0/18:1-d5 | Deuterated lipid standards | Odd-chain or deuterated lipid standards[2] |
Experimental Protocols: A Closer Look at the Methodologies
A detailed and robust experimental protocol is the foundation of reproducible scientific research. Here, we provide a comprehensive protocol for the validation of this compound quantification using LC-MS/MS.
Protocol: Validation of this compound Quantification by LC-MS/MS
1. Sample Preparation (Modified Folch Extraction)
-
To 100 µL of plasma, add 1 mL of a pre-chilled (-20°C) 2:1 (v/v) chloroform:methanol solution.
-
Add 10 µL of an internal standard solution (e.g., 1,2-diheptadecanoyl-sn-glycero-3-phospho(N,N-dimethylethanolamine) (17:0 Dimethyl PE)) at a known concentration.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating this compound from other lipid species.[2]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.[3]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.[3]
-
Gradient: A linear gradient from 30% to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]⁺ of this compound. The product ion will correspond to the neutral loss of the dimethylaminoethylphosphate headgroup or a fragment of the fatty acyl chain.
-
Internal Standard (17:0 Dimethyl PE): Monitor the corresponding precursor and product ions for the internal standard.
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
3. Method Validation
-
Linearity: Prepare a calibration curve by spiking known concentrations of a certified this compound standard into a surrogate matrix (e.g., stripped plasma). Analyze at least five concentration levels in triplicate. Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression. An R² value >0.99 is desirable.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the linear range in five replicates on three different days. Accuracy is determined as the percent bias from the nominal concentration, and precision is expressed as the coefficient of variation (%CV). Acceptance criteria are typically within ±15% for accuracy and <15% for precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD as the concentration at which the signal-to-noise ratio is at least 3, and the LOQ as the concentration with a signal-to-noise ratio of at least 10, with acceptable precision and accuracy.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Stability: Assess the stability of this compound in the biological matrix under different storage conditions (e.g., room temperature, -20°C, -80°C) and through freeze-thaw cycles.
Mandatory Visualization: Diagrams of Workflows and Relationships
Visual representations are essential for understanding complex scientific processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for the validation of this compound quantification by LC-MS/MS and a logical comparison with the shotgun lipidomics approach.
Caption: Experimental workflow for this compound quantification validation.
Caption: Comparison of LC-MS/MS and Shotgun Lipidomics for this compound.
References
Unveiling the Fusogenic Landscape: A Comparative Analysis of 18:1 Dimethyl PE and Other Lipids
For researchers, scientists, and drug development professionals, understanding the fusogenic properties of lipids is paramount for the rational design of effective delivery systems. This guide provides an objective comparison of the fusogenic potential of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (18:1 Dimethyl PE) against other key lipids, supported by experimental data and detailed methodologies.
The ability of lipid-based nanoparticles to fuse with cellular membranes is a critical determinant of their efficacy in delivering therapeutic payloads. This process is largely governed by the intrinsic properties of the constituent lipids. Phosphatidylethanolamines (PEs), with their conical molecular shape, are known to be potent fusogens, promoting the formation of non-bilayer intermediates that facilitate membrane merger. The methylation of the PE headgroup, resulting in monomethyl, dimethyl, and trimethyl (phosphatidylcholine, PC) derivatives, systematically alters the lipid's physicochemical characteristics and, consequently, its fusogenic activity.
Comparative Analysis of Fusogenic Properties
Experimental evidence demonstrates a clear trend in the fusogenic capabilities of N-methylated phosphatidylethanolamines. The rate of calcium-induced lipid mixing in vesicles composed of phosphatidylserine (B164497) (PS) and a phosphatidylethanolamine (B1630911) derivative decreases as the degree of N-methylation increases. This indicates that the fusogenicity follows the order:
Dioleoylphosphatidylethanolamine (DOPE) > N-Methyl-DOPE > N,N-Dimethyl-DOPE (this compound) > Dioleoylphosphatidylcholine (DOPC)
This trend is attributed to the increasing size of the headgroup with successive methylation, which reduces the conical shape of the lipid and its propensity to form the non-lamellar structures required for fusion. While DOPE is highly fusogenic, the addition of two methyl groups in this compound significantly tempers this activity, positioning it as a lipid with intermediate fusogenic potential. DOPC, with its cylindrical shape, is generally considered non-fusogenic and serves as a bilayer-stabilizing lipid.
Quantitative Comparison of Lipid Mixing
The following table summarizes the relative rates of calcium-induced lipid mixing for vesicles containing different phosphatidylethanolamine derivatives. The data is based on studies of dielaidoylphosphatidylethanolamine (B15091960) (DEPE), a trans-isomer of DOPE, which exhibits similar trends in fusogenicity upon N-methylation.
| Lipid Composition (in PS Vesicles) | Relative Rate of Lipid Mixing (%) |
| Dielaidoylphosphatidylethanolamine (DEPE) | 100 |
| N-Methyl-DEPE | ~50 |
| N,N-Dimethyl-DEPE | ~20 |
| Dielaidoylphosphatidylcholine (DEPC) | < 5 |
Data extrapolated from Gagné et al., Biochemistry 1985, 24 (16), 4400-4408.
Experimental Protocols
A detailed understanding of the methodologies used to assess fusogenicity is crucial for interpreting experimental data and designing new studies. A common and robust method is the fluorescence resonance energy transfer (FRET)-based lipid mixing assay.
FRET-Based Lipid Mixing Assay
This assay monitors the fusion between two populations of liposomes. One population is labeled with a FRET pair of fluorescent lipids, such as N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE, donor) and N-(lissamine rhodamine B sulfonyl)-phosphatidylethanolamine (Rhodamine-PE, acceptor). The other population of liposomes is unlabeled.
When the labeled liposomes are intact, the close proximity of the donor and acceptor fluorophores allows for efficient FRET, resulting in acceptor emission upon donor excitation. Upon fusion with unlabeled liposomes, the fluorescent probes are diluted in the newly formed, larger membrane. This increases the average distance between the donor and acceptor molecules, leading to a decrease in FRET and a corresponding increase in donor fluorescence. The change in fluorescence intensity is then used to quantify the rate and extent of lipid mixing.
Detailed Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare two populations of large unilamellar vesicles (LUVs) using the extrusion method.
-
Labeled Liposomes: Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired molar ratio of the test lipid (e.g., this compound), a negatively charged lipid like phosphatidylserine (PS) to facilitate cation-mediated fusion, and the FRET pair (e.g., 1 mol% NBD-PE and 1 mol% Rhodamine-PE).
-
Unlabeled Liposomes: Prepare a separate lipid mixture with the same lipid composition but without the fluorescent probes.
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid films with an appropriate buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) and subject the suspension to several freeze-thaw cycles.
-
Extrude the hydrated lipid suspensions through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs.
-
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposome populations at a specific molar ratio (e.g., 1:9).
-
Set the excitation wavelength for the donor fluorophore (e.g., 465 nm for NBD-PE) and monitor the emission of both the donor (e.g., 530 nm for NBD-PE) and acceptor (e.g., 590 nm for Rhodamine-PE).
-
Record the baseline fluorescence for a few minutes to establish a stable signal.
-
Initiate fusion by adding a fusogenic agent, such as a solution of calcium chloride (CaCl₂) to a final concentration that is known to induce fusion of the specific lipid system (e.g., 5-10 mM).
-
Continuously record the fluorescence intensity over time until the signal plateaus.
-
To determine the maximum fluorescence (representing 100% lipid mixing), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and disperse the fluorescent probes.
-
-
Data Analysis:
-
The percentage of lipid mixing at a given time point (t) is calculated using the following formula: % Lipid Mixing = [(F(t) - F₀) / (F_max - F₀)] * 100 where:
-
F(t) is the donor fluorescence intensity at time t.
-
F₀ is the initial donor fluorescence intensity before the addition of the fusogenic agent.
-
F_max is the maximum donor fluorescence intensity after the addition of detergent.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of a typical FRET-based lipid mixing assay.
Workflow for a FRET-based lipid mixing assay.
Signaling Pathways and Mechanisms of Fusion
Membrane fusion is a multi-step process that involves the close apposition of two bilayers, their destabilization, the formation of a fusion stalk (hemifusion), and the eventual opening of a fusion pore. Fusogenic lipids like PEs facilitate this process by promoting negative membrane curvature, which is crucial for the formation of the highly curved stalk intermediate.
The methylation of the ethanolamine (B43304) headgroup in this compound to the quaternary ammonium (B1175870) group of DOPC alters the lipid's interaction with water and neighboring lipids. The smaller, less hydrated headgroup of PE allows for closer packing and stronger inter-lipid hydrogen bonding, which contributes to its tendency to form non-bilayer phases. As methyl groups are added, the headgroup becomes bulkier and more hydrated, favoring a more cylindrical shape and the formation of stable lamellar structures. This transition from a conical to a cylindrical shape directly impacts the energy barrier for the formation of fusion intermediates.
Influence of lipid shape on the membrane fusion pathway.
18:1 Dimethyl PE vs. Phosphatidylcholine: A Comparative Guide on Their Impact on Drug Release
For Researchers, Scientists, and Drug Development Professionals
The selection of lipid components is a critical determinant in the design of liposomal drug delivery systems, directly influencing the formulation's stability, encapsulation efficiency, and, most importantly, the drug release profile. This guide provides an objective comparison of two key phospholipids, 18:1 Dimethyl Phosphatidylethanolamine (Dimethyl PE) and Phosphatidylcholine (PC), and their respective effects on drug release kinetics, supported by established principles of lipid bilayer biophysics.
Executive Summary
Head-to-Head Comparison: 18:1 Dimethyl PE vs. Phosphatidylcholine
| Feature | 18:1 Dimethyl Phosphatidylethanolamine (Inferred Properties) | Phosphatidylcholine (PC) | Impact on Drug Release |
| Headgroup Structure | Secondary amine with two methyl groups | Quaternary amine with three methyl groups | The smaller, less bulky headgroup of Dimethyl PE may lead to looser packing of the lipid headgroups compared to PC. |
| Molecular Shape | More conical | Cylindrical[][2] | The conical shape of PE and its derivatives can create packing defects and stress in the bilayer, potentially leading to increased membrane permeability and faster drug release.[] |
| Bilayer Properties | May induce membrane curvature and non-lamellar phases.[] | Forms stable, flat lamellar bilayers.[][2] | The propensity of Dimethyl PE to form non-lamellar structures could be exploited for triggered-release mechanisms (e.g., in response to pH changes). |
| Membrane Fluidity/Rigidity | The presence of PE derivatives can increase the rigidity of the bilayer.[4] | Generally forms more flexible and hydrated bilayers.[] | Increased rigidity can sometimes lead to slower, more controlled drug release, but the conical shape may counteract this effect by introducing instability. |
| Phase Transition | Headgroup methylation significantly influences phase behavior.[3] | Well-characterized phase transition temperatures. | The specific phase transition temperature of this compound will affect membrane stability and drug retention at physiological temperatures. |
Physicochemical Principles and Drug Release Mechanisms
The choice between this compound and phosphatidylcholine can significantly alter the drug release profile of a liposomal formulation. Phosphatidylcholine, with its cylindrical shape and larger, fully methylated headgroup, tends to form well-ordered, stable bilayers that are less permeable to encapsulated drugs, often resulting in a slower, more sustained release.
Conversely, the smaller, dimethylated headgroup of this compound imparts a more conical shape to the lipid. When incorporated into a lipid bilayer, this conical shape can induce negative curvature strain. This can lead to the formation of non-lamellar phases or transient pores in the membrane, thereby facilitating a faster rate of drug release.[] This property is particularly relevant for the design of stimuli-responsive liposomes, where a change in the local environment (e.g., a drop in pH in a tumor microenvironment) could trigger a phase transition and subsequent rapid release of the drug.
The following diagram illustrates the conceptual relationship between lipid properties and their effect on drug release.
Caption: Influence of lipid properties on drug release.
Experimental Protocols
To empirically determine the effect of this compound versus phosphatidylcholine on drug release, a standard in vitro drug release assay can be employed.
1. Liposome (B1194612) Formulation:
-
Materials: this compound, Phosphatidylcholine (e.g., DOPC or POPC), cholesterol, drug of interest, chloroform (B151607), and a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Method (Thin-Film Hydration):
-
Dissolve the lipids (e.g., a molar ratio of PC or Dimethyl PE:cholesterol of 55:45) and the hydrophobic drug in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous solution (containing the hydrophilic drug if applicable) by vortexing or sonication.
-
Extrude the resulting liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
2. In Vitro Drug Release Assay (Dialysis Method):
-
Materials: Prepared drug-loaded liposomes, dialysis tubing with an appropriate molecular weight cut-off (MWCO), release medium (e.g., PBS at 37°C, potentially with a surfactant to ensure sink conditions).
-
Method:
-
Place a known amount of the liposomal formulation into a dialysis bag.
-
Seal the bag and immerse it in a known volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
-
The following diagram outlines the workflow for comparing drug release from different liposomal formulations.
Caption: Experimental workflow for drug release comparison.
Conclusion
The choice between this compound and phosphatidylcholine as a primary or helper lipid in liposomal formulations will have a profound impact on the drug release characteristics. Phosphatidylcholine is generally associated with the formation of stable, low-permeability membranes, leading to slower, sustained drug release. In contrast, the unique physicochemical properties of this compound, stemming from its smaller, partially methylated headgroup, are likely to result in more dynamic and potentially more permeable bilayers. This could be advantageous for applications requiring faster drug release or stimuli-responsive delivery. The provided experimental framework offers a robust methodology for researchers to quantitatively assess these differences and select the optimal lipid composition for their specific drug delivery objectives.
References
Quantitative Analysis of 18:1 Dimethyl PE in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific lipid species in biological samples is paramount for understanding cellular processes, identifying disease biomarkers, and advancing drug development. Among these lipids, 18:1 Dimethyl-PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl), an intermediate in the phosphatidylethanolamine (B1630911) (PE) methylation pathway, is of growing interest. This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative analysis of 18:1 Dimethyl PE, supported by experimental data and detailed protocols.
Comparison of Analytical Methodologies
The quantification of this compound in complex biological matrices is predominantly achieved through mass spectrometry-based techniques. These methods offer high sensitivity and specificity, allowing for the detection and quantification of low-abundance lipid species. The primary approaches include direct infusion mass spectrometry (shotgun lipidomics) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). An alternative, though less direct, method involves gas chromatography-mass spectrometry (GC-MS) for the analysis of the constituent fatty acids.
| Method | Principle | Advantages | Disadvantages | Sensitivity | Sample Throughput |
| Shotgun Lipidomics with Derivatization | Direct infusion of a total lipid extract into the mass spectrometer. Derivatization (e.g., with deuterated methyl iodide) creates a specific mass tag for Dimethyl PE, allowing for its distinction from other lipid species. | High throughput, simple sample preparation, comprehensive lipidome coverage. | Ion suppression effects can impact accuracy, isomeric species may not be resolved. | High (attomole to femtomole range).[1] | High |
| LC-MS/MS | Chromatographic separation of lipids prior to mass spectrometric detection. This reduces ion suppression and allows for the separation of isomers. | High specificity and sensitivity, resolves isomeric and isobaric species, reduces matrix effects. | Lower throughput than shotgun lipidomics, requires more complex method development. | Very high (femtogram to picogram range). | Moderate |
| GC-MS of FAMEs | Indirect method. Phospholipids (B1166683) are hydrolyzed to release fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) and analyzed by GC-MS. | Excellent for determining the fatty acid profile of total PEs. | Does not directly quantify the intact this compound molecule, destructive to the original lipid structure. | High for fatty acids. | Moderate |
Experimental Protocols
Shotgun Lipidomics with "Mass-Tag" Derivatization
This method, adapted from an improved "mass-tag" strategy, allows for the specific quantification of PE, Monomethyl-PE (MMPE), and Dimethyl-PE (DMPE).
a. Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue or cells).
-
Extract total lipids using a modified Bligh-Dyer or Folch method with a chloroform/methanol/water solvent system.
-
Collect the organic phase containing the lipids.
b. Derivatization with Deuterated Methyl Iodide (CD₃I):
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent.
-
Add deuterated methyl iodide (CD₃I) to the sample. This will methylate the primary amine of PE (adding 9 Da), the secondary amine of MMPE (adding 6 Da), and the tertiary amine of DMPE (adding 3 Da), creating mass-tagged phosphatidylcholine (PC) analogues.
c. Mass Spectrometry Analysis:
-
Introduce the derivatized sample into a triple quadrupole or Q-TOF mass spectrometer via direct infusion.
-
Use multiple precursor ion scanning to detect the characteristic phosphocholine (B91661) headgroup fragments with the specific mass shifts (e.g., precursor ion scan for m/z 187.1 for the deuterated DMPE).
-
Quantify the abundance of this compound by comparing its signal intensity to that of a known amount of an appropriate internal standard.
LC-MS/MS for Intact this compound
a. Lipid Extraction:
-
Follow the same lipid extraction protocol as for shotgun lipidomics.
b. Liquid Chromatography:
-
Reconstitute the dried lipid extract in a suitable solvent for injection.
-
Use a reverse-phase C18 or a HILIC column for separation.
-
Employ a gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
c. Tandem Mass Spectrometry:
-
Couple the LC system to a triple quadrupole or high-resolution mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. For this compound (assuming dioleoyl-), the transition would be from the precursor ion [M+H]⁺ to a specific product ion (e.g., the neutral loss of the dimethyl-ethanolamine-phosphate headgroup).
-
Quantify using a calibration curve generated with a certified this compound standard.
GC-MS for Fatty Acid Profiling
a. Hydrolysis and Derivatization:
-
Isolate the total phospholipid fraction from the lipid extract.
-
Hydrolyze the phospholipids to release the fatty acids using a strong base (e.g., sodium methoxide).
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
b. Gas Chromatography-Mass Spectrometry:
-
Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a DB-23).
-
Use a temperature gradient to separate the FAMEs based on their volatility and polarity.
-
Identify the 18:1 methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of 18:1 fatty acid relative to an internal standard.
Visualizations
References
A Comparative Guide to Phosphatidylethanolamine Headgroup Modifications and Their Effects
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylethanolamine (B1630911) (PE), a major component of cellular membranes, plays a crucial role in various cellular processes due to its unique conical shape that influences membrane curvature and fluidity.[1] Modification of its primary amine headgroup offers a versatile platform for tuning the biophysical properties of lipid bilayers and developing advanced drug delivery systems. This guide provides an objective comparison of common PE headgroup modifications, supported by experimental data, detailed protocols for key assays, and visualizations of relevant pathways and workflows.
Comparison of Key Phosphatidylethanolamine Headgroup Modifications
The primary amine of the PE headgroup is amenable to a variety of chemical modifications, each imparting distinct properties to the resulting phospholipid. This section compares four major classes of modifications: PEGylation, pH-sensitive moieties, cationic lipids for gene delivery, and adducts formed with reactive aldehydes.
PEGylation of PE
Polyethylene glycol (PEG) conjugation to the PE headgroup is a widely used strategy to create "stealth" liposomes for drug delivery. The hydrophilic and flexible PEG chains form a protective layer on the liposome (B1194612) surface, reducing recognition by the mononuclear phagocyte system and prolonging circulation time in the bloodstream.
pH-Sensitive PE Formulations
By incorporating lipids that change their properties in response to pH, such as cholesteryl hemisuccinate (CHEMS) with dioleoylphosphatidylethanolamine (DOPE), liposomes can be designed to release their contents in the acidic microenvironment of tumors or within endosomes. At neutral pH, CHEMS is deprotonated and stabilizes the bilayer structure. In acidic conditions, protonation of CHEMS disrupts the membrane, triggering the release of encapsulated drugs.
Cationic PE Derivatives for Gene Delivery
Modification of the PE headgroup with cationic moieties facilitates the complexation with negatively charged nucleic acids (DNA and RNA) to form lipoplexes for gene delivery. The inclusion of PE in these formulations can also aid in endosomal escape, a critical step for successful transfection.
Reactive Aldehyde Adducts with PE
Under conditions of oxidative stress, reactive aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (B12555) (ONE) can form covalent adducts with the PE headgroup.[2] These modifications can significantly alter membrane properties and have been implicated in various pathological conditions.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of these modifications on liposome properties and performance.
Table 1: Effect of PEGylation on Liposome Stability
| Liposome Composition | Modification | Molar Ratio of PEG-Lipid | Survival Rate in Seawater (Day 3) | Reference |
| POPC | None | 0% | ~9% | [3] |
| POPC/DSPE-PEG | DSPE-PEG | 5% | Increased stability over POPC | [3] |
| POPC/DSPE-PEG | DSPE-PEG | 20% | Higher stability than 5% DSPE-PEG | [3] |
Table 2: pH-Triggered Release from PE-Based Liposomes
| Liposome Formulation | pH | Cumulative Release (at 24h) | Reference |
| DOPE/CHEMS/DSPC/mPEG2000-DSPE | 7.4 | ~29.8% | [4] |
| DOPE/CHEMS/DSPC/mPEG2000-DSPE | 5.0 | ~69.5% | [4] |
| DOPE/CHEMS/DSPC/mPEG2000-DSPE | 4.0 | ~83.3% | [4] |
Table 3: Comparative Transfection Efficiency of Cationic Lipids (in the presence of DOPE)
| Cationic Lipid | Cell Line | Transfection Efficiency (relative to other formulations) | Reference |
| TMAG | Multiple | High | [5] |
| DC-Chol | Multiple | Moderate | [5] |
| DDAB | Multiple | Low | [5] |
| DOTMA (Lipofectin) | Multiple | Low | [5] |
| DOTAP | Multiple | 9% - 17% | [6] |
Table 4: Effect of PE on Membrane Fluidity
| Membrane Composition | Measurement Technique | Key Finding | Reference |
| DPPE vs. DPPC | Solid-state 2H NMR | DPPE membranes have a higher bending rigidity than DPPC membranes. | [3] |
| EggPC with eggPE | Fluorescence Recovery After Photobleaching | Inclusion of eggPE decreased lipid diffusion (reduced fluidity). | [7] |
| Insect vs. Mammalian Cells | Fluorescence Polarization (DPH) | Higher PE:PC ratio in insect cells contributes to maintaining membrane fluidity in the absence of high cholesterol. | [1][8] |
Signaling Pathway: N-Acyl Phosphatidylethanolamine (NAPE) Metabolism
Modification of the PE headgroup with an acyl chain forms N-acyl phosphatidylethanolamine (NAPE), a precursor to a class of signaling lipids called N-acylethanolamines (NAEs).[9] The biosynthesis of NAEs, including the endocannabinoid anandamide, is a key signaling pathway involved in appetite regulation and other physiological processes.[10][11][12]
Caption: NAPE biosynthesis and its conversion to the signaling molecule NAE.
Experimental Workflows and Protocols
Workflow for Preparing and Characterizing Modified Liposomes
Caption: General workflow for preparing and evaluating modified PE liposomes.
Detailed Experimental Protocols
1. Liposome Preparation by Thin-Film Hydration [13][14][15]
This is a common method for preparing multilamellar vesicles (MLVs), which can then be sized down to form large unilamellar vesicles (LUVs).
-
Materials : Phospholipids (e.g., DOPE, CHEMS, DSPE-PEG), organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture), round-bottom flask, rotary evaporator, aqueous buffer (e.g., PBS or HEPES-buffered saline), vacuum pump.
-
Procedure :
-
Dissolve the desired lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear, homogenous solution.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The temperature should be maintained above the transition temperature of the lipid with the highest melting point.
-
Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[13]
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid transition temperature) and agitating the flask. This can be done by vortexing or manual shaking until the lipid film is fully suspended, forming MLVs.
-
For a uniform size distribution, the MLV suspension is then subjected to an extrusion process.
-
2. Liposome Sizing by Extrusion
-
Materials : MLV suspension, mini-extruder apparatus, polycarbonate membranes of a defined pore size (e.g., 100 nm), gas-tight syringes.
-
Procedure :
-
Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the syringes.
-
Force the suspension through the membrane by depressing the plunger.
-
Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of LUVs.[16]
-
3. Characterization of Liposome Size by Dynamic Light Scattering (DLS) [16][17][18][19][20]
DLS is used to determine the hydrodynamic diameter and size distribution of the liposomes.
-
Materials : Liposome suspension, DLS instrument, cuvettes.
-
Procedure :
-
Dilute a small aliquot of the liposome suspension in an appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes and correlates this to their size.
-
Analyze the resulting data to obtain the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
4. Liposome Leakage Assay using ANTS/DPX
This fluorescence dequenching assay measures the release of encapsulated contents from liposomes.
-
Materials : Liposomes encapsulating 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and p-xylene-bis-pyridinium bromide (DPX), fluorescence spectrophotometer, buffer, and a lytic agent (e.g., Triton X-100).
-
Procedure :
-
Prepare liposomes as described above, using a hydration buffer containing ANTS (e.g., 12.5 mM) and DPX (e.g., 45 mM).
-
Remove unencapsulated ANTS and DPX by size exclusion chromatography (e.g., using a Sephadex column).
-
Dilute the liposome suspension in the assay buffer in a cuvette to a final lipid concentration.
-
Monitor the fluorescence intensity over time at an excitation wavelength of ~355 nm and an emission wavelength of ~520 nm.
-
At the start of the experiment, the fluorescence is low due to the quenching of ANTS by the co-encapsulated DPX.
-
If the liposomes are unstable or triggered to release their contents (e.g., by a change in pH), ANTS and DPX will be diluted in the external medium, leading to an increase in ANTS fluorescence.
-
To determine the maximum fluorescence (100% leakage), add a detergent like Triton X-100 to completely lyse the liposomes.
-
The percentage of leakage at any given time can be calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.
-
5. Membrane Fluidity Assessment by Fluorescence Anisotropy [21][22][23]
This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is related to membrane fluidity.
-
Materials : Liposome suspension, fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH), fluorescence spectrophotometer with polarizing filters.
-
Procedure :
-
Incubate the liposome suspension with the DPH probe to allow its incorporation into the lipid bilayer.
-
Place the sample in a cuvette in the spectrophotometer.
-
Excite the sample with vertically polarized light and measure the intensity of both the vertically (I_vv) and horizontally (I_vh) polarized emitted light.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where G is a correction factor for the instrument.
-
A higher anisotropy value indicates restricted movement of the probe and thus lower membrane fluidity (a more ordered membrane). A lower anisotropy value corresponds to higher fluidity.[22] This allows for the comparison of membrane fluidity between different liposome formulations.[1]
-
References
- 1. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-aldehyde-modified phosphatidylethanolamines generated by lipid peroxidation are robust substrates of N-acyl phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence, biosynthesis and functions of N-acylphosphatidylethanolamines (NAPE): not just precursors of N-acylethanolamines (NAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acylphosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 13. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 16. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 17. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. news-medical.net [news-medical.net]
- 19. wyatt.com [wyatt.com]
- 20. researchgate.net [researchgate.net]
- 21. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of 18:1 Dimethyl PE and Other Common Phospholipids
For Researchers, Scientists, and Drug Development Professionals
The stability of phospholipids (B1166683) is a critical factor in the successful development of lipid-based drug delivery systems, such as liposomes, and in a wide range of in-vitro and in-vivo research applications. The choice of phospholipid can significantly impact the shelf-life, efficacy, and safety of a formulation. This guide provides a comparative analysis of the stability of 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl) against three other commonly used phospholipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).
Structural Comparison of Phospholipids
The stability of a phospholipid is intrinsically linked to its molecular structure. The nature of the headgroup and the saturation of the acyl chains are primary determinants of a lipid's susceptibility to degradation and its physical behavior in a bilayer.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and stability characteristics of this compound, DOPE, DOPC, and DSPC.
Table 1: Structural and Physical Properties
| Property | This compound | DOPE (18:1 PE) | DOPC (18:1 PC) | DSPC (18:0 PC) |
| Molecular Formula | C43H82NO8P | C41H78NO8P | C44H84NO8P | C44H88NO8P |
| Molecular Weight | 772.1 g/mol | 744.0 g/mol | 786.1 g/mol | 790.2 g/mol |
| Headgroup | N,N-Dimethylethanolamine | Ethanolamine | Choline | Choline |
| Acyl Chains | 2 x Oleic Acid (18:1) | 2 x Oleic Acid (18:1) | 2 x Oleic Acid (18:1) | 2 x Stearic Acid (18:0) |
| Acyl Chain Saturation | Unsaturated | Unsaturated | Unsaturated | Saturated |
| Phase Transition Temp. (Tm) | Not widely reported | -16 °C | -20 °C | 55 °C |
Table 2: Chemical Stability Comparison (Qualitative)
| Stability Parameter | This compound | DOPE | DOPC | DSPC | Supporting Rationale |
| Susceptibility to Hydrolysis | Moderate | Moderate to High | Moderate | Low | The ester linkages in all phospholipids are susceptible to hydrolysis. The rate can be influenced by headgroup size and charge, and the pH of the environment. Phospholipids are generally most stable around pH 6.5.[1] |
| Susceptibility to Oxidation | High | High | High | Very Low | The presence of double bonds in the oleoyl (18:1) acyl chains makes this compound, DOPE, and DOPC highly susceptible to oxidation.[1] DSPC, with its saturated stearoyl chains, is highly resistant to oxidation. |
Table 3: Physical Stability of Liposomes (Qualitative)
| Stability Parameter | This compound Liposomes | DOPE Liposomes | DOPC Liposomes | DSPC Liposomes | Supporting Rationale |
| Membrane Permeability (Leakage) | High | High | High | Very Low | Liposomes made from unsaturated phospholipids like DOPE and DOPC have lower phase transition temperatures and form more fluid, permeable membranes at physiological temperatures.[2] Saturated lipids like DSPC form rigid, tightly packed bilayers with low permeability.[2] |
| Overall Physical Stability | Low to Moderate | Low to Moderate | Low to Moderate | High | The higher Tm of DSPC results in more stable liposomes at room and physiological temperatures.[2] The stability of liposomes from unsaturated lipids can be improved by the addition of cholesterol. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of phospholipid stability. Below are methodologies for key experiments.
Liposome Leakage Assay (Calcein Encapsulation Method)
This assay measures the release of a fluorescent dye from the aqueous core of liposomes, indicating a loss of membrane integrity.
References
A Comparative Guide to the Validation of Synthetic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (DOPE-N,N-dimethyl) with its non-methylated and mono-methylated analogs, as well as other common alternatives used in drug delivery systems. The validation of synthetic phospholipids (B1166683) is a critical step in the formulation of safe and effective lipid-based nanoparticles (LNPs) and liposomes. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in the selection and validation of helper lipids for their specific applications.
Physicochemical Characterization and Purity
The identity, purity, and stability of synthetic phospholipids are paramount for the consistent performance of drug delivery vehicles. A battery of analytical techniques is employed to ensure the quality of DOPE-N,N-dimethyl.
Table 1: Comparison of Physicochemical Properties and Purity Specifications
| Parameter | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl (DOPE-N,N-dimethyl) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-methyl (DOPE-N-methyl) | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Other Helper Lipids (e.g., DOPC, DOTAP) |
| Appearance | White to off-white solid/powder | White to off-white solid/powder | White to off-white solid/powder[1] | Varies (e.g., White to off-white solid/powder) |
| Molecular Formula | C₄₃H₈₄NO₈P | C₄₂H₈₂NO₈P | C₄₁H₇₈NO₈P[2][3] | Varies (e.g., DOPC: C₄₄H₈₄NO₈P) |
| Molecular Weight | 772.11 g/mol | 758.08 g/mol | 744.04 g/mol [2][3] | Varies (e.g., DOPC: 786.11 g/mol ) |
| Purity (by HPLC) | ≥98% | ≥98% | ≥95% - ≥99%[3][4] | ≥98% |
| Identity (by ¹H NMR, ³¹P NMR, MS) | Conforms to structure | Conforms to structure | Conforms to structure[1] | Conforms to structure |
| Related Impurities | ≤2.0% | ≤2.0% | ≤5.0% (e.g., Lyso-PE ≤1.0%)[1] | ≤2.0% |
| Storage Stability | Stable at -20°C for ≥1 year | Stable at -20°C for ≥1 year | Stable at -20°C for ≥1 year[4][5] | Stable at -20°C for ≥1 year |
Performance in Lipid Nanoparticle Formulations
The choice of helper lipid significantly influences the performance of LNPs, affecting their stability, transfection efficiency, and biodistribution. While specific comparative data for DOPE-N,N-dimethyl is limited in publicly available literature, we can infer its potential performance based on studies of related compounds. Methylation of the ethanolamine (B43304) headgroup is known to alter the physicochemical properties of the lipid, which can in turn impact the characteristics of the resulting liposomes.
Table 2: Performance Comparison of Helper Lipids in LNP Formulations
| Performance Metric | DOPE-N,N-dimethyl (Expected) | DOPE-N-methyl | DOPE | Other Helper Lipids (e.g., DOTAP, DOPC) |
| Transfection Efficiency | Potentially enhanced due to altered membrane fusion properties. | May show intermediate efficiency between DOPE and DOPE-N,N-dimethyl. | Widely used to enhance transfection efficiency.[4][5] | Varies; DOTAP can enhance transfection, while DOPC may be less efficient than DOPE in some systems.[6][7][8] |
| LNP Stability | Increased stability may be observed due to changes in headgroup interactions. | Liposomes have demonstrated stability over 7 days.[9] | Can form stable liposomes, though stability can be formulation-dependent.[10] | DOTAP has been shown to enhance LNP stability.[7][11] |
| Endosomal Escape | The conical shape is expected to be retained, facilitating endosomal escape. | The conical shape is expected to be retained, facilitating endosomal escape. | Promotes the formation of non-bilayer structures, aiding endosomal escape.[12] | Anionic lipids can also trigger endosomal release.[12] |
| Biodistribution | May alter LNP surface charge and biodistribution. | May alter LNP surface charge and biodistribution. | Replacement with charged lipids can shift tropism from the liver to the spleen or lungs.[6] | Cationic lipids like DOTAP can shift protein expression to the lungs.[6] |
Experimental Protocols
Accurate validation of synthetic DOPE-N,N-dimethyl relies on a combination of analytical techniques. Below are detailed protocols for key validation experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), is a powerful technique for assessing the purity of phospholipids.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a CAD or ELSD.
-
Column: A normal-phase silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of hexane/isopropanol/water with additives like triethylamine (B128534) and acetic acid to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the DOPE-N,N-dimethyl sample in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727), to a final concentration of 1-2 mg/mL.
-
Analysis: Inject 10-20 µL of the sample onto the column. The detector response is proportional to the mass of the analyte, allowing for quantification of purity and related impurities against a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ³¹P NMR are essential for confirming the chemical structure of the synthetic phospholipid.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the DOPE-N,N-dimethyl sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) containing a small amount of methanol-d₄.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of DOPE-N,N-dimethyl, including the characteristic signals for the N-methyl protons.
-
³¹P NMR Analysis: Acquire the phosphorus-31 NMR spectrum. A single peak at a chemical shift characteristic for the phosphoethanolamine headgroup should be observed, confirming the integrity of the polar headgroup.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthetic lipid and to identify potential impurities.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the DOPE-N,N-dimethyl sample (e.g., 10-50 µg/mL) in a solvent compatible with ESI-MS, such as methanol or a chloroform/methanol mixture.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it via an LC system. In positive ion mode, the protonated molecule [M+H]⁺ should be observed at the expected m/z value. High-resolution mass spectrometry allows for the determination of the elemental composition, further confirming the identity of the compound. Fragmentation analysis (MS/MS) can provide additional structural information, particularly on the fatty acid chains and the headgroup.[13]
Liposome Preparation and Characterization
To evaluate the performance of DOPE-N,N-dimethyl in a drug delivery context, it is essential to formulate it into liposomes and characterize their properties.
-
Liposome Formulation (Thin-Film Hydration Method):
-
Dissolve the cationic lipid (e.g., DOTAP) and the helper lipid (DOPE-N,N-dimethyl) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[14][15]
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) by gentle agitation to form multilamellar vesicles (MLVs).[14]
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[16][17]
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge of the liposomes, which is crucial for their interaction with cells and stability.
-
Encapsulation Efficiency: For drug-loaded liposomes, this is determined by separating the free drug from the encapsulated drug and quantifying the amount of drug in the liposomes.
-
Visualizing Workflows and Pathways
To provide a clear understanding of the experimental processes and the role of helper lipids in gene delivery, the following diagrams are presented in the DOT language for use with Graphviz.
Caption: Workflow for the validation of synthetic DOPE-N,N-dimethyl.
References
- 1. echemi.com [echemi.com]
- 2. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | C41H78NO8P | CID 9546757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-二油酰基-sn-丙三基-3-磷酸乙醇胺 ≥99.0% (10 mg phospholipid per ml CHCl3, TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. DOPE | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Helper Lipids Accelerate the Mass Transfer of Cationic Lipid Nanoparticles Resulting in an Efficient Gene Delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of 18:1 Dimethyl PE in Gene Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, the composition of lipid nanoparticles (LNPs) is a critical determinant of transfection efficiency and overall therapeutic success. Helper lipids, a key component of these formulations, play a pivotal role in facilitating the endosomal escape of the nucleic acid payload. This guide provides a comparative analysis of 18:1 Dimethyl PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N,N-dimethyl) and the widely used helper lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). While direct comparative studies on the performance of this compound across various cell lines are limited, this guide synthesizes available data on related compounds and the known effects of lipid structure on function to provide an objective comparison.
Physicochemical Properties and Their Implications for Performance
The primary difference between this compound and DOPE lies in the methylation of the ethanolamine (B43304) headgroup. This seemingly minor structural change can significantly influence the lipid's physicochemical properties, particularly its shape and propensity to form non-lamellar structures, which are crucial for membrane fusion and, consequently, endosomal escape.
DOPE is known for its conical shape, which induces negative curvature in lipid bilayers, promoting the formation of the inverted hexagonal (HII) phase.[] This characteristic is strongly associated with its fusogenic activity and its ability to destabilize the endosomal membrane, leading to the release of genetic material into the cytoplasm.[2]
The addition of two methyl groups to the ethanolamine headgroup in this compound is expected to alter its phase behavior. Studies on the effect of headgroup methylation of phosphatidylethanolamine (B1630911) have shown that partial methylation (mono- or di-methylation) can promote the formation of inverse bicontinuous cubic phases.[3] These non-lamellar structures are also implicated in membrane fusion events. Therefore, it is hypothesized that this compound retains fusogenic properties, which are essential for effective transfection.
Comparative Performance Analysis
While a comprehensive dataset for this compound is not yet available in the public domain, we can infer its potential performance based on studies of N-methylated phosphatidylethanolamines and compare it to the well-documented performance of DOPE.
Transfection Efficiency
The transfection efficiency of LNPs is highly dependent on the helper lipid's ability to facilitate endosomal escape. DOPE-containing LNPs have consistently demonstrated high transfection efficiency in a variety of cell lines.[2] The fusogenic nature of N-methylated DOPE has also been demonstrated, with fusion kinetics being closely linked to its phase behavior.[4] It is therefore anticipated that this compound would also serve as an effective helper lipid, potentially with altered efficiency compared to DOPE due to differences in the specific non-lamellar phases it forms and the kinetics of these phase transitions.
Cytotoxicity
The cytotoxicity of LNP formulations is a critical consideration. While cationic lipids are often the primary contributors to toxicity, the overall composition of the LNP, including the helper lipid, can influence cell viability. Formulations containing DOPE are generally well-tolerated at effective concentrations. The cytotoxicity of this compound-containing LNPs would need to be empirically determined for each cell line and formulation.
Table 1: Comparative Performance of DOPE and Inferred Performance of this compound in LNP Formulations
| Parameter | This compound (Inferred) | DOPE (Documented) | Rationale for Inference |
| Transfection Efficiency | Potentially High | High[2] | N-methylation of PE is known to influence fusogenic properties, which are critical for endosomal escape.[3][4] |
| Mechanism of Action | Promotes endosomal escape through formation of non-lamellar phases (e.g., cubic phases).[3] | Promotes endosomal escape through formation of inverted hexagonal (HII) phase.[] | Headgroup methylation alters the preferred non-lamellar phase.[3] |
| Optimal Formulation pH | Likely pH-sensitive, similar to other PEs. | Effective in formulations with pH-responsive cationic lipids.[5] | The ethanolamine headgroup can be protonated at acidic pH. |
| Cytotoxicity | To be determined empirically. | Generally low at effective concentrations.[6] | Dependent on the overall formulation and cell type. |
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of LNPs containing different helper lipids. These should be optimized for specific cell lines and nucleic acid payloads.
LNP Formulation by Microfluidic Mixing
-
Lipid Stock Solutions: Prepare individual stock solutions of the cationic/ionizable lipid, cholesterol, helper lipid (DOPE or this compound), and PEG-lipid in ethanol (B145695) at the desired molar ratios.
-
Nucleic Acid Solution: Prepare the mRNA or pDNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated nucleic acid.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a fluorescent dye-based assay (e.g., RiboGreen for RNA).
In Vitro Transfection Assay
-
Cell Seeding: Seed the desired cell line (e.g., HEK293, HeLa, A549) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
LNP Treatment: Dilute the LNP formulation in a serum-free medium to the desired final concentration of the nucleic acid (e.g., 100 ng/well).
-
Transfection: Remove the culture medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C and 5% CO2.
-
Medium Change: After the incubation period, replace the transfection medium with a complete growth medium.
-
Reporter Gene Assay: At 24-48 hours post-transfection, quantify the expression of the reporter gene (e.g., luciferase, GFP) using an appropriate assay.
Cell Viability (MTT) Assay
-
Cell Treatment: Following the transfection protocol, at 24-48 hours post-transfection, remove the culture medium.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to untreated control cells.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of LNP-mediated delivery and a general experimental workflow.
Caption: Proposed mechanism of LNP-mediated nucleic acid delivery.
Caption: General workflow for comparing helper lipid performance.
Conclusion
While DOPE is a well-established and effective helper lipid in LNP formulations, the exploration of alternatives like this compound is warranted in the pursuit of optimizing delivery systems. Based on the known effects of N-methylation on the phase behavior of phosphatidylethanolamines, it is reasonable to hypothesize that this compound possesses fusogenic properties that could translate to efficient transfection. However, comprehensive experimental data is necessary to validate this hypothesis and to fully characterize its performance across a range of cell lines and in comparison to other helper lipids. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the rational design of next-generation lipid nanoparticle delivery systems.
References
- 2. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of headgroup methylation on polymorphic phase behaviour in hydrated N-methylated phosphoethanolamine:palmitic acid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fusion of phosphatidylethanolamine-containing liposomes and mechanism of the L alpha-HII phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. The Importance of Poly(ethylene glycol) and Lipid Structure in Targeted Gene Delivery to Lymph Nodes by Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
